molecular formula C14H24N2O6 B1445863 5-Oxa-2-aza-spiro[3.4]octane hemioxalate CAS No. 1523618-29-2

5-Oxa-2-aza-spiro[3.4]octane hemioxalate

Katalognummer: B1445863
CAS-Nummer: 1523618-29-2
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: OZSFCICIMABNNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a useful research compound. Its molecular formula is C14H24N2O6 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxa-2-aza-spiro[3.4]octane hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxa-2-aza-spiro[3.4]octane hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-oxa-2-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSFCICIMABNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Emergence of a Novel Scaffold: A Technical Guide to 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter with advantageous three-dimensional properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds have garnered significant attention for their ability to confer improved physicochemical properties and explore new regions of chemical space.[1][2] This guide delves into the discovery and history of a notable example, 5-Oxa-2-aza-spiro[3.4]octane, particularly in its hemioxalate salt form. We will explore its recent emergence as a key building block in the development of potent and selective M4 muscarinic acetylcholine receptor agonists, its synthesis, and the broader context of oxa-spirocycles in medicinal chemistry.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Design

Medicinal chemistry has progressively moved away from "flat" aromatic structures towards more three-dimensional molecules that can offer superior target engagement and improved ADME (absorption, distribution, metabolism, and excretion) properties. Spirocycles, which feature two rings connected by a single common atom, are inherently three-dimensional. This rigidified, non-planar structure can lead to several advantages:

  • Enhanced Potency and Selectivity: The defined spatial arrangement of functional groups can lead to more precise interactions with protein binding pockets.

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs, particularly those containing heteroatoms like oxygen, can increase aqueous solubility and reduce lipophilicity (LogP), which are often challenging aspects of drug development.[3]

  • Metabolic Stability: The quaternary spiro-carbon can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

  • Novelty and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for new patents.

The 5-Oxa-2-aza-spiro[3.4]octane core is an exemplar of this design philosophy, combining a strained azetidine ring with a tetrahydrofuran ring. This arrangement presents unique vectors for substituent placement and introduces a polar oxygen atom to modulate solubility.[3]

Discovery and Developmental History

The documented history of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is intrinsically linked to its application in modern drug discovery programs. While the synthesis of various spirocyclic systems has been explored for decades, the specific emergence of this scaffold as a valuable pharmaceutical intermediate is relatively recent.

A Key Intermediate for M4 Muscarinic Receptor Agonists

The most prominent appearance of the 5-Oxa-2-aza-spiro[3.4]octane scaffold is in a series of patents from Novartis AG, with priority dates around 2020.[4] These patents disclose derivatives of this spirocycle as potent and selective agonists of the M4 muscarinic acetylcholine receptor.[5][6][7][8]

The M4 receptor is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system. Its activation is a key therapeutic strategy for treating psychosis and cognitive deficits in disorders such as schizophrenia and Alzheimer's disease. The development of selective M4 agonists has been a significant challenge, and the 5-Oxa-2-aza-spiro[3.4]octane core appears to be a successful solution for achieving the desired pharmacological profile.

The hemioxalate salt form (a 2:1 ratio of the spirocyclic base to oxalic acid) is a common choice for the isolation, purification, and formulation of amine-containing active pharmaceutical ingredients due to its crystalline nature and stability.

Synthesis and Characterization

The synthesis of 5-Oxa-2-aza-spiro[3.4]octane and its derivatives often involves the construction of the spirocyclic core through cyclization reactions. A general and efficient method for the synthesis of related oxa-spirocycles involves an iodocyclization strategy.[3]

General Synthetic Approach

A plausible synthetic route to the core structure involves the preparation of a suitable acyclic precursor followed by an intramolecular cyclization to form the spirocyclic system. Below is a representative, detailed protocol for a protected form of the scaffold, based on published methods for similar oxa-spirocycles.[9]

Experimental Protocol: Synthesis of tert-Butyl 5-Oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Starting Material: Commercially available tert-butyl 3-methyleneazetidine-1-carboxylate.

  • Step 1: Hydroboration-Oxidation:

    • To a solution of tert-butyl 3-methyleneazetidine-1-carboxylate in anhydrous THF at 0 °C, add a solution of 9-BBN in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and slowly add an aqueous solution of NaOH followed by the dropwise addition of 30% H₂O₂.

    • Stir the mixture at room temperature for 4 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate alcohol.

  • Step 2: O-Alkylation and Cyclization:

    • To a solution of the intermediate alcohol in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes, then add 1-bromo-2-chloroethane.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 16 hours.

    • Cool the reaction, quench with water, and extract with ethyl acetate.

    • The organic layers are combined, washed with brine, dried, and concentrated.

    • Purification by column chromatography on silica gel yields tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

  • Step 3: Deprotection and Salt Formation:

    • Dissolve the Boc-protected spirocycle in a solution of HCl in dioxane (e.g., 4M).

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of 5-Oxa-2-aza-spiro[3.4]octane.

    • To obtain the hemioxalate salt, dissolve the free base (obtained by neutralizing the HCl salt) in a suitable solvent like isopropanol.

    • Add a solution of oxalic acid (0.5 equivalents) in isopropanol.

    • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

Physicochemical Properties
PropertyValueSource
CAS Number 1523618-29-2ChemicalBook[10]
Appearance White to off-white solidChemicalBook[10]
Storage Inert atmosphere, Room TemperatureChemicalBook[10]

Note: Detailed analytical data such as melting point and full NMR spectra for the hemioxalate salt are typically found in the experimental sections of patents or publications.

Mechanism of Action and Biological Significance

The primary biological significance of 5-Oxa-2-aza-spiro[3.4]octane derivatives, as highlighted in the Novartis patents, is their activity as M4 muscarinic acetylcholine receptor agonists.[5][6][7][8]

M4 Receptor Signaling Pathway

The M4 receptor is a member of the Gi/o-coupled GPCR family. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This signaling cascade modulates the activity of various downstream effectors, including protein kinase A (PKA), and influences ion channel conductivity.

In the context of neuropsychiatric disorders, a key function of M4 receptors is the modulation of dopamine release in the striatum. By acting as a negative regulator of dopamine signaling, M4 receptor activation can offer an alternative therapeutic approach to the direct dopamine D2 receptor blockade employed by current antipsychotics.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion (Inhibited) G_protein->AC Inhibits Agonist 5-Oxa-2-aza-spiro[3.4] octane Derivative Agonist->M4R Binds & Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Modulation of Dopamine Release (↓) PKA->Response Leads to

Sources

An In-depth Technical Guide to 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate: A Novel M4 Receptor Agonist Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate (CAS Number: 1523618-29-2), a novel spirocyclic scaffold with potential applications in drug discovery, particularly as a muscarinic M4 receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and biological evaluation.

Introduction: The Significance of Spirocyclic Scaffolds and the M4 Receptor in Modern Drug Discovery

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional molecules that can better mimic the complexity of biological systems. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of scaffolds in this regard. Their inherent rigidity and three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties.

The muscarinic acetylcholine M4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating neuronal excitability.[1] Selective activation of the M4 receptor has shown promise in preclinical models for the treatment of various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and substance use disorders.[2][3] Consequently, the development of selective M4 receptor agonists is an area of intense research.

5-Oxa-2-aza-spiro[3.4]octane hemioxalate represents the convergence of these two promising areas of research. Its unique spirocyclic core provides a novel chemical space for the design of M4 receptor agonists, with the potential for improved drug-like properties compared to more traditional scaffolds. A recent patent has identified derivatives of 5-oxa-2-azaspiro[3.4]octane as potent M4 agonists, highlighting the therapeutic potential of this scaffold.[3][4]

This guide will delve into the technical details of this compound, providing a foundation for its further exploration and development in medicinal chemistry programs.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is presented in the table below.

PropertyValueSource
CAS Number 1523618-29-2[5]
Molecular Formula C₁₄H₂₄N₂O₆[5]
Molecular Weight 316.35 g/mol [5]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)General knowledge

Synthesis and Purification

The synthesis of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate can be conceptualized as a two-stage process: the synthesis of the core 5-Oxa-2-aza-spiro[3.4]octane scaffold, followed by the formation of the hemioxalate salt. While a specific, detailed synthesis for this exact compound is not publicly available, a plausible synthetic route can be proposed based on related literature.[6][7]

Part 1: Synthesis of the 5-Oxa-2-aza-spiro[3.4]octane Core

The synthesis of the core spirocycle likely involves a multi-step sequence, potentially starting from commercially available building blocks. A [3+2] cycloaddition reaction is a common strategy for the formation of such spirocyclic systems.[7]

Synthesis_of_5-Oxa-2-aza-spiro[3.4]octane_Core A Starting Material A (e.g., a suitable alkene) C [3+2] Cycloaddition A->C B Starting Material B (e.g., a nitrile oxide precursor) B->C D Intermediate C->D Formation of isoxazoline ring E Reduction/Functional Group Interconversion D->E F 5-Oxa-2-aza-spiro[3.4]octane (Free Base) E->F Ring opening and cyclization

Caption: Proposed synthetic workflow for the 5-Oxa-2-aza-spiro[3.4]octane core.

Experimental Protocol:

  • Step 1: [3+2] Cycloaddition: A suitable alkene is reacted with a nitrile oxide (generated in situ from an oxime precursor) in an appropriate solvent (e.g., toluene, dichloromethane) at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 2: Purification of Intermediate: Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting crude intermediate is purified by column chromatography on silica gel.

  • Step 3: Reduction and Cyclization: The purified intermediate undergoes a reduction step, for example, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., tetrahydrofuran, diethyl ether). This is followed by a subsequent workup and potential further chemical transformations to yield the final 5-Oxa-2-aza-spiro[3.4]octane free base.

  • Step 4: Final Purification: The crude free base is purified by column chromatography or distillation to yield the pure 5-Oxa-2-aza-spiro[3.4]octane.

Part 2: Formation of the Hemioxalate Salt

The formation of the hemioxalate salt is a standard procedure for the isolation and purification of amine-containing compounds.[8][9]

Hemioxalate_Salt_Formation A 5-Oxa-2-aza-spiro[3.4]octane (Free Base) D Stirring at Room Temperature A->D B Oxalic Acid (0.5 equivalents) B->D C Solvent (e.g., Isopropanol, Ethanol) C->D E Precipitation D->E F Filtration and Drying E->F G 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate F->G

Caption: Workflow for the formation of the hemioxalate salt.

Experimental Protocol:

  • Step 1: Dissolution: The purified 5-Oxa-2-aza-spiro[3.4]octane free base is dissolved in a suitable alcohol, such as isopropanol or ethanol.[9]

  • Step 2: Addition of Oxalic Acid: A solution of 0.5 molar equivalents of oxalic acid in the same solvent is added dropwise to the stirred solution of the free base at room temperature.

  • Step 3: Precipitation and Isolation: The hemioxalate salt will precipitate out of the solution. The mixture is stirred for a specified period to ensure complete precipitation. The solid is then collected by vacuum filtration.

  • Step 4: Washing and Drying: The collected solid is washed with a small amount of cold solvent and then dried under vacuum to yield the final 5-Oxa-2-aza-spiro[3.4]octane hemioxalate salt.

Structural Characterization

The structural integrity and purity of the synthesized 5-Oxa-2-aza-spiro[3.4]octane hemioxalate should be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10][11] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the spirocyclic core and the oxalate counterion. The chemical shifts, integration values, and coupling patterns will provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Data Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. 2D NMR experiments, such as COSY and HSQC, can be performed to further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[12][13] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Data Acquisition Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of compound.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain the accurate mass of the molecular ion.

Biological Evaluation: M4 Receptor Agonist Activity

The primary biological activity of interest for 5-Oxa-2-aza-spiro[3.4]octane derivatives is their agonist activity at the M4 muscarinic acetylcholine receptor.[3][4] This can be assessed using in vitro functional assays.

In Vitro Functional Assay: cAMP Measurement

M4 receptors are Gαi/o-coupled, and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14] Therefore, a common method to assess M4 agonist activity is to measure the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human M4 receptor.[1][14]

M4_Agonist_Assay_Workflow A Plate cells expressing human M4 receptor B Incubate cells (24-48h) A->B C Add test compound (various concentrations) B->C D Add Forskolin to stimulate cAMP production C->D E Incubate D->E F Lyse cells and measure intracellular cAMP levels E->F G Data Analysis: Generate dose-response curve and calculate EC50 F->G

Caption: Experimental workflow for the M4 receptor agonist cAMP assay.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., CHO, HEK293) stably expressing the human M4 muscarinic acetylcholine receptor in appropriate growth medium.

  • Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the 5-Oxa-2-aza-spiro[3.4]octane hemioxalate and add them to the cells. Include a known M4 agonist as a positive control and a vehicle control.

  • Forskolin Stimulation: After a pre-incubation period with the test compound, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • cAMP Measurement: Following the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC₅₀ value, which represents the concentration of the compound that produces 50% of its maximal effect.

Conclusion and Future Directions

5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a promising new scaffold for the development of selective M4 muscarinic acetylcholine receptor agonists. Its unique three-dimensional structure offers the potential for improved pharmacological properties compared to existing chemotypes. This guide has provided a comprehensive overview of its synthesis, characterization, and biological evaluation, offering a solid foundation for researchers interested in exploring this novel chemical space.

Future work should focus on the synthesis and evaluation of a library of derivatives based on the 5-Oxa-2-aza-spiro[3.4]octane core to establish a clear structure-activity relationship (SAR). Further optimization of the lead compounds could lead to the development of novel therapeutics for the treatment of a range of central nervous system disorders.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Eurofins Discovery. (n.d.). M4 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Retrieved from [Link]

  • Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (2021). Google Patents.
  • Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. Retrieved from [Link]

  • Fominova, K., Diachuk, T., Granat, D., Savchuk, T., Vilchinskiy, V., Svitlychnyi, O., ... & Shvydenko, K. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • Deng, C., & Li, H. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(7), 1038–1043.
  • 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. (n.d.). Google Patents.
  • WO/2021/070091 5-OXA-2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. (n.d.). WIPO. Retrieved from [Link]

  • Davoren, J. E., Engers, J. L., Lindsley, C. W., & Jones, C. K. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.
  • Pabreja, K., Lindsley, C. W., & Conn, P. J. (2025). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. The FASEB Journal, 39(S1).
  • US4005128A - Process for the preparation of oxalate esters. (1977). Google Patents.
  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link]

  • Ramadas, B., & Kumar, P. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(30), 5589–5592.
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof". (2015). Google Patents.
  • CA2993484C - Muscarinic agonists. (n.d.). Google Patents.
  • CO2022004391A2 - 5-oxa-2–azaspiro[3.4]octane derivatives as m4 agonists. (2022). Google Patents.
  • ResearchGate. (2025). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Retrieved from [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • James, K. J., Furey, A., Lehane, M., & Ramstad, H. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(3), 277–283.
  • Ghorbani-Vaghei, R., & Malaeke, A. (2025).
  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 184.
  • Clendinen, C. S., St. Clair, C., & Edison, A. S. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Analytical and Bioanalytical Chemistry, 406(29), 7331–7341.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, a heterocyclic compound of interest in modern drug discovery. For researchers, scientists, and drug development professionals, understanding these core characteristics is paramount for predicting a compound's behavior in vitro and in vivo, guiding formulation development, and ensuring regulatory compliance. This document moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for in-house characterization.

Introduction: The Spirocyclic Scaffold and the Role of the Hemioxalate Salt

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry.[1] Their rigid, three-dimensional nature offers a unique way to explore chemical space, often leading to improved target selectivity and metabolic stability compared to more flexible aliphatic or aromatic systems.[2] 5-Oxa-2-aza-spiro[3.4]octane is a novel scaffold that holds potential for the development of new therapeutic agents.

The selection of a salt form is a critical step in drug development, capable of profoundly influencing a drug candidate's properties.[3][4][5] The hemioxalate salt of 5-Oxa-2-aza-spiro[3.4]octane has been chosen to potentially enhance key attributes such as aqueous solubility, dissolution rate, and chemical stability, which are often challenging for novel chemical entities.[6][7] This guide will delineate the methodologies to precisely quantify these properties.

Chemical Identity

A clear understanding of the molecule's basic identity is the foundation of all further characterization.

PropertyValueSource
Compound Name 5-Oxa-2-aza-spiro[3.4]octane hemioxalate-
CAS Number 1523618-29-2[8][9]
Appearance White to off-white solid[8]
Storage Room Temperature, Inert atmosphere[8]
Molecular Formula (Free Base) C₆H₁₁NO[10]
Molecular Weight (Free Base) 113.16 g/mol [10]
Molecular Formula (Hemioxalate) C₆H₁₁NO · 0.5(C₂H₂O₄)-
Molecular Weight (Hemioxalate) 158.17 g/mol -
Chemical Structure Chemical Structure of 5-Oxa-2-aza-spiro[3.4]octane-

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment. Poor solubility is a major hurdle in drug development, often leading to inadequate and variable absorption.[11] The choice of a salt form, such as a hemioxalate, is a common strategy to improve the aqueous solubility of weakly basic parent compounds.[4][12]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility as it measures the equilibrium concentration of a compound in a saturated solution.[13]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate to vials containing a known volume of each buffer. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) add_compound Add Excess Compound to Buffer Vials prep_buffers->add_compound Known Volume equilibrate Equilibrate in Shaker Bath (24-48h, 25/37°C) add_compound->equilibrate Sealed Vials filter_sample Filter Suspension (0.45 µm filter) equilibrate->filter_sample Settled Suspension hplc_analysis Quantify by HPLC-UV filter_sample->hplc_analysis Clear Filtrate determine_sol Determine Solubility (mg/mL) hplc_analysis->determine_sol Concentration Data

Solubility Determination Workflow

Data Presentation:

pHTemperature (°C)Solubility (mg/mL)
1.225
4.525
6.825
7.425
1.237
4.537
6.837
7.437

Dissociation Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms. This parameter is crucial as it dictates the extent of a drug's ionization at different physiological pH values, which in turn affects its solubility, absorption, and distribution.[14] For a basic compound like 5-Oxa-2-aza-spiro[3.4]octane, knowing the pKa helps predict its behavior in the acidic environment of the stomach and the more neutral environment of the intestines.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable and straightforward method for determining the pKa of ionizable compounds.[8][10][15]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of hydrochloric acid (HCl).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) in small, precise increments.

  • pH Measurement: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound in Solvent acidify Adjust to Acidic pH (e.g., pH 2 with HCl) dissolve->acidify titrate Titrate with NaOH (Incremental Additions) acidify->titrate Standardized Titrant record_ph Record pH after each Addition titrate->record_ph plot_curve Plot pH vs. Volume of NaOH titrate->plot_curve Titration Data record_ph->titrate Iterate determine_pka Determine pKa from Inflection Point plot_curve->determine_pka Titration Curve

pKa Determination Workflow

Data Presentation:

ParameterValue
pKa
Temperature (°C)
Ionic Strength (M)

Lipophilicity (logP)

Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism.[2][16] An optimal logP value (typically between 1 and 3) is often sought for good oral absorption.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

The shake-flask method is the traditional and most reliable technique for experimentally determining logP.[17]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a pH 7.4 phosphate buffer. Pre-saturate each phase with the other by shaking them together for 24 hours and then allowing them to separate.

  • Sample Preparation: Dissolve a known amount of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase to the aqueous solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-Octanol and pH 7.4 Buffer dissolve Dissolve Compound in Aqueous Phase saturate->dissolve partition Add n-Octanol & Shake (1-2h) dissolve->partition separate Centrifuge for Phase Separation partition->separate quantify Quantify Concentration in each Phase (HPLC) separate->quantify Aqueous & Octanol Samples calculate Calculate logP quantify->calculate Concentration Ratio

logP Determination Workflow

Data Presentation:

ParameterValue
logP at pH 7.4
Temperature (°C)

Melting Point and Thermal Properties

Scientific Rationale: The melting point and other thermal properties are crucial for identifying the solid-state form of a drug substance (e.g., crystalline vs. amorphous), assessing its purity, and guiding manufacturing processes such as milling and drying.[18][19] Differential Scanning Calorimetry (DSC) is a powerful technique for these assessments.[6][20]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate into a DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

  • Data Acquisition: The instrument records the heat flow into the sample relative to the reference.

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak indicates melting. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results weigh Weigh Sample (1-5 mg) into DSC Pan seal Crimp and Seal Pan weigh->seal load Load Sample and Reference into DSC seal->load heat Heat at Constant Rate (e.g., 10°C/min) load->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermogram for Melting Point & ΔHfus record->analyze

DSC Analysis Workflow

Data Presentation:

Thermal PropertyValue
Melting Point (Onset)
Heat of Fusion (ΔHfus)
Other Thermal Events

Chemical Stability

Scientific Rationale: Chemical stability is a critical quality attribute of any drug substance. It determines the shelf-life and storage conditions. Instability can lead to a loss of potency and the formation of potentially toxic degradation products. Stability testing is a regulatory requirement and is guided by the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[21][22][23]

Experimental Protocol: Solid-State Stability Study (ICH Q1A)

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Step-by-Step Methodology:

  • Sample Preparation: Place accurately weighed samples of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate into stability chambers under various stress conditions.

  • Stress Conditions:

    • Long-Term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method. Monitor for:

    • Assay: The amount of the parent compound remaining.

    • Impurities: The formation of any degradation products.

    • Appearance: Any changes in physical appearance.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a re-test period or shelf-life.

G cluster_setup Setup cluster_testing Testing Over Time cluster_eval Evaluation prep_samples Prepare Samples place_chambers Place in Stability Chambers (Long-Term & Accelerated) prep_samples->place_chambers pull_samples Pull Samples at Time Points (0, 1, 3, 6 mo) place_chambers->pull_samples analyze_samples Analyze via Stability- Indicating HPLC pull_samples->analyze_samples monitor Monitor Assay, Impurities, & Appearance analyze_samples->monitor evaluate Evaluate Degradation Rate & Establish Shelf-Life monitor->evaluate

ICH Stability Study Workflow

Data Presentation:

ConditionTime PointAppearanceAssay (%)Total Impurities (%)
Initial (T=0) 0Conforms
25°C / 60% RH 3 Months
6 Months
12 Months
40°C / 75% RH 1 Month
3 Months
6 Months

The Hemioxalate Salt Form: A Strategic Choice

The term "hemioxalate" indicates a 2:1 molar ratio of the parent base (5-Oxa-2-aza-spiro[3.4]octane) to oxalic acid. This stoichiometry can be advantageous. Oxalic acid is a small, rigid dicarboxylic acid capable of forming strong ionic bonds and hydrogen bonds, which can lead to a stable, crystalline salt. The potential benefits of using a hemioxalate salt include:

  • Improved Solubility and Dissolution: Salt formation with an acid like oxalic acid can significantly increase the aqueous solubility of a basic parent compound, which is often a prerequisite for good bioavailability.[7]

  • Enhanced Stability: A well-ordered crystalline salt lattice can protect the drug substance from degradation caused by environmental factors like humidity and temperature.[6]

  • Favorable Solid-State Properties: Crystalline salts generally have better handling properties (e.g., flowability, compressibility) compared to the free base, which is beneficial for formulation and manufacturing.

Conclusion

The physicochemical properties detailed in this guide are fundamental to the successful development of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate as a potential therapeutic agent. A thorough understanding and precise measurement of its solubility, pKa, logP, thermal characteristics, and stability will provide the necessary foundation for rational formulation design, prediction of in vivo performance, and adherence to regulatory standards. The protocols and frameworks presented herein offer a robust starting point for any research team dedicated to advancing this promising spirocyclic scaffold.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Determination of p K a values of active pharmaceutical ingredients. Semantic Scholar. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • pKa and log p determination. Slideshare. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. SKZ Industrial. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • HANDBOOK OF - SOLUBILITY DATA for PHARMACEUTICALS. [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Summary of the results of thermal analysis (DSC) showing melting points... ResearchGate. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. [Link]

  • Spiro compound. Wikipedia. [Link]

  • A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. PubMed. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Unlocking the Secrets of Differential Scanning Calorimetry (DSC). YouTube. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Physiochemical assessment of pharmaceutical salt forms. Ayurlog. [Link]

  • Rivanicline hemioxalate. PubChem. [Link]

  • Molecular salts and co-crystals of mirtazapine with promising physicochemical properties. PubMed. [Link]

Sources

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for the novel spirocyclic compound, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. Drawing from patent literature and established principles of receptor pharmacology, we posit that this agent functions as a selective agonist for the M4 muscarinic acetylcholine receptor (mAChR). The inherent three-dimensional structure of the 5-oxa-2-azaspiro[3.4]octane core is a key feature in modern medicinal chemistry, often conferring improved potency, selectivity, and pharmacokinetic properties.[1] This document provides a comprehensive overview of the M4 receptor's role in cellular signaling and outlines a rigorous, multi-faceted experimental strategy to definitively characterize the compound's interaction with its target and elucidate its downstream functional consequences.

Introduction: The Emergence of Spirocyclic Scaffolds in Neuromodulation

The quest for novel therapeutics targeting the central nervous system has driven the exploration of innovative chemical scaffolds that offer superior pharmacological profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their rigid, three-dimensional conformations.[1] This structural feature can enhance binding affinity and selectivity for specific receptor subtypes, while also improving metabolic stability. The subject of this guide, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, incorporates this advanced structural motif. Patent filings for derivatives of the 5-oxa-2-azaspiro[3.4]octane core strongly suggest a targeted interaction with the M4 muscarinic acetylcholine receptor, a key player in regulating neuronal excitability and neurotransmitter release.[2][3][4]

The Prime Target: The M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[5] Predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cerebral cortex, the M4 receptor plays a crucial role in neuromodulation. As a Gi/o-coupled receptor, its activation initiates a cascade of intracellular events that are primarily inhibitory in nature.

The Canonical Gi/o Signaling Pathway

The primary signal transduction pathway initiated by an M4 receptor agonist, such as putatively 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, involves the heterotrimeric Gi/o protein. Upon agonist binding, the M4 receptor undergoes a conformational change, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαi/o subunit. This activation leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

The dissociated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to modulate cellular function.

M4_Signaling_Pathway Compound 5-Oxa-2-aza-spiro[3.4]octane hemioxalate M4R M4 Receptor (Gi/o-coupled) Compound->M4R G_protein Gi/o Protein (αβγ) M4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Leads to

Figure 1. The canonical Gi/o-coupled signaling cascade of the M4 muscarinic receptor.

Modulation of Ion Channel Activity

Beyond the canonical adenylyl cyclase pathway, M4 receptor activation can also modulate the activity of various ion channels, primarily through the actions of the Gβγ subunit. This can lead to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect of these actions is a hyperpolarization of the cell membrane and a reduction in neurotransmitter release, contributing to the overall inhibitory effect of M4 receptor agonism.

Experimental Validation of the Mechanism of Action

A rigorous and systematic approach is required to definitively establish the mechanism of action of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate as an M4 muscarinic receptor agonist. The following experimental workflow provides a self-validating system to characterize the compound's pharmacological profile.

Experimental_Workflow Start Hypothesis: Compound is an M4 Agonist Binding_Assay Radioligand Binding Assay Start->Binding_Assay Step 1: Confirm Target Binding Functional_Assay_1 GTPγS Binding Assay Binding_Assay->Functional_Assay_1 Step 2: Assess G-protein Activation Functional_Assay_2 cAMP Assay Functional_Assay_1->Functional_Assay_2 Step 3: Measure Downstream Signaling Electrophysiology Patch-Clamp Electrophysiology Functional_Assay_2->Electrophysiology Step 4: Determine Cellular Effects Conclusion Conclusion: Mechanism of Action Confirmed Electrophysiology->Conclusion

Figure 2. A logical workflow for the experimental validation of the mechanism of action.

Radioligand Binding Assays: Confirming Target Engagement

The initial and most critical step is to determine if 5-Oxa-2-aza-spiro[3.4]octane hemioxalate directly binds to the M4 receptor and to quantify its affinity and selectivity.

  • Objective: To determine the binding affinity (Ki) of the compound for the human M4 receptor and its selectivity against other muscarinic receptor subtypes (M1, M2, M3, M5).

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from stable cell lines individually expressing each of the five human muscarinic receptor subtypes.

    • Competitive Binding: Incubate the membrane preparations with a known concentration of a high-affinity muscarinic radioligand (e.g., [3H]-N-methylscopolamine) and increasing concentrations of the unlabeled test compound (5-Oxa-2-aza-spiro[3.4]octane hemioxalate).

    • Separation and Detection: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

ParameterDescriptionExpected Outcome for an M4-selective Agonist
Ki at M4 Inhibitory constant at the M4 receptor.Low nanomolar or sub-nanomolar value.
Selectivity Ratio of Ki values for other muscarinic subtypes (M1, M2, M3, M5) to the Ki at M4.High selectivity ratios, indicating significantly weaker binding to other subtypes.
Functional Assays: Demonstrating Agonist Activity

Once binding is confirmed, it is essential to demonstrate that this binding translates into a functional response, specifically G-protein activation and downstream signaling.

This assay directly measures the activation of G-proteins, a hallmark of GPCR agonism.

  • Objective: To quantify the ability of the compound to stimulate the binding of [35S]GTPγS to G-proteins in membranes expressing the M4 receptor.

  • Methodology:

    • Incubate M4 receptor-expressing cell membranes with increasing concentrations of the test compound in the presence of GDP and a constant concentration of [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Agonist-induced receptor activation will promote the exchange of GDP for [35S]GTPγS on the Gαi/o subunit.

    • The [35S]GTPγS bound to the G-proteins is captured and quantified by scintillation counting.

    • The potency (EC50) and efficacy (Emax) of the compound are determined from the concentration-response curve.

This assay measures the downstream consequence of M4 receptor-mediated adenylyl cyclase inhibition.

  • Objective: To measure the compound's ability to inhibit forskolin-stimulated cAMP production in whole cells expressing the M4 receptor.

  • Methodology:

    • Treat intact cells expressing the M4 receptor with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a robust cAMP signal.

    • Co-incubate the cells with increasing concentrations of the test compound.

    • Measure the intracellular cAMP levels using a competitive immunoassay or a reporter gene assay.

    • An M4 agonist will produce a concentration-dependent decrease in the forskolin-stimulated cAMP levels, from which the IC50 can be determined.

AssayParameterExpected Outcome for an M4 Agonist
GTPγS Binding EC50 / EmaxA potent EC50 value and a significant Emax relative to a known M4 agonist.
cAMP Assay IC50A potent IC50 value for the inhibition of forskolin-stimulated cAMP.
Electrophysiological Studies: Assessing Cellular Effects

Patch-clamp electrophysiology can provide direct evidence of the compound's effect on neuronal activity by measuring changes in ion channel currents.

  • Objective: To determine the effect of the compound on voltage-gated calcium channels and GIRK channels in neurons endogenously or heterologously expressing M4 receptors.

  • Methodology:

    • Using the whole-cell patch-clamp technique, record calcium channel currents in response to depolarizing voltage steps.

    • Apply the test compound to the bath and observe for a reduction in the calcium current amplitude.

    • To assess GIRK channel activation, record the holding current at a negative membrane potential. Application of an M4 agonist should induce an outward current, consistent with the opening of potassium channels.

Conclusion

The available evidence strongly supports the hypothesis that 5-Oxa-2-aza-spiro[3.4]octane hemioxalate acts as a selective M4 muscarinic acetylcholine receptor agonist. Its spirocyclic core provides a modern and promising scaffold for achieving high target affinity and selectivity. The proposed mechanism of action, centered around the Gi/o-coupled inhibition of adenylyl cyclase and modulation of ion channel activity, offers a compelling rationale for its potential therapeutic applications in neurological and psychiatric disorders. The experimental framework detailed in this guide provides a comprehensive and robust strategy for the definitive validation of this mechanism, paving the way for further preclinical and clinical development.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Google Patents. (2021). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Leach, K., Sexton, P. M., & Christopoulos, A. (2009). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. Molecular Pharmacology, 76(5), 1074-1085.
  • Google Patents. (n.d.). 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.
  • Google Patents. (2022). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • Volkov, A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11766-11773.

Sources

Unlocking the Therapeutic Potential of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic properties is relentless. Spirocycles, characterized by two rings sharing a single common atom, have emerged as a privileged scaffold in drug design. Their inherent three-dimensionality and conformational rigidity can lead to improved physicochemical and pharmacokinetic profiles, such as increased solubility and metabolic stability, when compared to their planar counterparts.[1][2] The 5-Oxa-2-aza-spiro[3.4]octane core represents a compelling example of this molecular class, offering a unique spatial arrangement of heteroatoms that can be pivotal for target engagement. This guide provides an in-depth exploration of the potential therapeutic targets for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, with a primary focus on the muscarinic acetylcholine M4 receptor, and further discussion on other plausible targets informed by the broader biological activities of spirocyclic compounds.

Primary Therapeutic Target: Muscarinic Acetylcholine M4 Receptor

A significant body of evidence points towards the muscarinic acetylcholine M4 receptor as a primary therapeutic target for derivatives of 5-Oxa-2-aza-spiro[3.4]octane. A key patent application explicitly discloses 5-oxa-2-azaspiro[3.4]octane derivatives as M4 receptor agonists, intended for the treatment of a range of neurological and psychiatric disorders.[3]

Scientific Rationale: The M4 Receptor in CNS Disorders

The M4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex. It plays a crucial role in modulating cholinergic neurotransmission and is implicated in the pathophysiology of schizophrenia, Alzheimer's disease, and substance use disorders.[3] Activation of the M4 receptor has been shown to reduce dopamine release in the striatum, a key mechanism for the antipsychotic effects of some drugs. Therefore, selective M4 receptor agonists hold promise as a novel therapeutic strategy with the potential for improved efficacy and reduced side effects compared to existing treatments.[3]

Experimental Workflow for Target Validation

The following experimental workflow is proposed to definitively validate and characterize the interaction of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate with the M4 receptor.

Caption: Experimental workflow for M4 receptor target validation.

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate for the human M4 receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells).

    • Incubate the cell membranes with a known concentration of a high-affinity radioligand for the M4 receptor (e.g., [3H]-NMS) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

2. GTPγS Binding Assay:

  • Objective: To assess the functional activity of the compound as an agonist or antagonist at the M4 receptor.

  • Methodology:

    • Use the same M4-expressing cell membranes as in the radioligand binding assay.

    • Incubate the membranes with the test compound in the presence of [35S]-GTPγS, a non-hydrolyzable GTP analog.

    • Agonist binding will activate the G protein, leading to the binding of [35S]-GTPγS.

    • Capture the G protein-bound [35S]-GTPγS on a filter and quantify using scintillation counting.

    • Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) of the compound.

Secondary and Exploratory Therapeutic Targets

The diverse biological activities reported for spirocyclic compounds suggest that 5-Oxa-2-aza-spiro[3.4]octane hemioxalate may interact with other therapeutic targets.[4][5] These represent exploratory avenues for drug discovery and repositioning.

MDM2-p53 Interaction in Oncology
  • Scientific Rationale: The spirooxindole scaffold, a related spirocyclic structure, is a well-known inhibitor of the MDM2-p53 protein-protein interaction.[6] This interaction is a critical negative regulatory loop of the p53 tumor suppressor. Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. The rigid spirocyclic core of 5-Oxa-2-aza-spiro[3.4]octane could potentially mimic key binding interactions in the MDM2 pocket.

  • Proposed Validation Assays:

    • Fluorescence Polarization (FP) Assay: A competitive binding assay to measure the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein.

    • Cell-Based p53 Reporter Assay: Utilize a cancer cell line with a p53-responsive reporter gene (e.g., luciferase) to measure the activation of p53 downstream signaling.

    • Western Blot Analysis: Assess the upregulation of p53 and its target genes (e.g., p21, PUMA) in cancer cells treated with the compound.

MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Degradation Ubiquitin-mediated Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Compound 5-Oxa-2-aza-spiro[3.4]octane hemioxalate Compound->MDM2 Potential Inhibition

Caption: Potential inhibition of the MDM2-p53 interaction.

Monoacylglycerol Lipase (MAGL) in Neuroinflammation and Pain
  • Scientific Rationale: Certain heterocyclic spiro compounds have been patented as MAGL inhibitors.[5] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to elevated 2-AG levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

  • Proposed Validation Assays:

    • Enzymatic Activity Assay: A biochemical assay using purified MAGL enzyme and a substrate that produces a fluorescent or colorimetric signal upon cleavage.

    • Cellular 2-AG Measurement: Quantify the levels of 2-AG in neuronal cell lines or primary neurons treated with the compound using liquid chromatography-mass spectrometry (LC-MS).

    • In Vivo Models of Pain and Inflammation: Evaluate the efficacy of the compound in established animal models, such as the hot plate test for analgesia or the carrageenan-induced paw edema model for inflammation.

Histone Deacetylases (HDACs) in Epigenetic Regulation
  • Scientific Rationale: Spirocyclic compounds have been investigated as scaffolds for HDAC inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have shown therapeutic potential in cancer and neurological disorders. The unique geometry of the spirocyclic core could allow for specific interactions within the active site of certain HDAC isoforms.

  • Proposed Validation Assays:

    • In Vitro HDAC Activity Assay: Use a commercially available kit to measure the inhibition of a panel of recombinant human HDAC isoforms.

    • Histone Acetylation Analysis: Perform Western blotting to detect changes in the acetylation status of histones (e.g., acetyl-H3, acetyl-H4) in cells treated with the compound.

    • Gene Expression Analysis: Use qPCR or RNA-seq to analyze changes in the expression of genes known to be regulated by HDACs.

Quantitative Data Summary

Potential Target Key Validation Assays Primary Endpoint Therapeutic Area
Muscarinic M4 Receptor Radioligand Binding, GTPγS BindingBinding Affinity (Ki), Functional Potency (EC50)Neurology, Psychiatry
MDM2-p53 Interaction Fluorescence Polarization, Cell-Based ReporterInhibition of Binding (IC50), p53 ActivationOncology
Monoacylglycerol Lipase (MAGL) Enzymatic Activity Assay, Cellular 2-AG LevelsEnzyme Inhibition (IC50), 2-AG ElevationNeurology, Pain, Inflammation
Histone Deacetylases (HDACs) In Vitro HDAC Activity, Histone AcetylationIsoform-specific Inhibition (IC50)Oncology, Neurology

Conclusion and Future Directions

5-Oxa-2-aza-spiro[3.4]octane hemioxalate and its derivatives represent a promising class of compounds with significant therapeutic potential. The strong evidence pointing to the muscarinic M4 receptor as a primary target provides a clear path for further development in the treatment of CNS disorders. The exploratory targets discussed herein, based on the established activities of related spirocyclic molecules, offer exciting opportunities for drug repositioning and the discovery of novel mechanisms of action. A systematic and rigorous application of the proposed experimental workflows will be crucial in fully elucidating the therapeutic utility of this intriguing spirocyclic scaffold.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC - NIH. (n.d.).
  • Spiro compounds – Knowledge and References - Taylor & Francis. (n.d.).
  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (n.d.).
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023-12-18).
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.).
  • 5-Oxa-2-azaspiro[3.4]octan-7-ol | C6H11NO2 | CID 90203758 - PubChem. (n.d.).
  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents. (n.d.).
  • Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids - PubMed. (2015-02-14).
  • 5-Oxa-2-aza-spiro[3.4]octane oxalate. (n.d.).
  • 5-Oxa-2-aza-spiro[3.4]octane | 145309-24-6 - ChemicalBook. (2022-12-30).
  • Spirocyclic iridoid alkaloids from Plumeria rubra - PubMed. (2025-01-22).
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020-12-31).
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.).
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (2025-08-07).
  • 5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride - CHIRALEN. (n.d.).
  • 5-oxa-2-azaspiro[3.4]octane hemioxalate. (n.d.).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025-08-29).
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. (2023-03-10).
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. (n.d.).
  • 5-Oxa-2-aza-spiro[3.4]octane heMioxalate Chemical Properties - ChemicalBook. (n.d.).
  • Oxa-spirocycles: synthesis, properties and applications - PMC - NIH. (n.d.).
  • Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity - MDPI. (2022-05-25).
  • 2-Oxa-6-azaspiro[3.4]octane hemioxalate - Advanced ChemBlocks. (n.d.).
  • 2-oxa-5-azaspiro[3.4]octane hemioxalate. (n.d.).

Sources

Topic: 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate for M4 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The M4 muscarinic acetylcholine receptor, a Gαi/o-coupled GPCR predominantly expressed in the central nervous system, has emerged as a critical target for the treatment of neuropsychiatric disorders, particularly schizophrenia.[1][2][3] Modulation of the M4 receptor offers a novel, non-dopaminergic approach to antipsychotic therapy, potentially avoiding the debilitating side effects associated with current D2 receptor antagonists.[4] This guide focuses on a promising chemical scaffold, 5-Oxa-2-aza-spiro[3.4]octane, whose derivatives have been identified as potent M4 receptor agonists.[4][5][6] We will explore the therapeutic rationale for targeting the M4 receptor, the strategic advantages of employing spirocyclic structures in medicinal chemistry, and a comprehensive workflow for the preclinical evaluation of novel M4 modulators derived from this scaffold. This document provides detailed experimental protocols, data interpretation insights, and a forward-looking perspective for drug development professionals.

The M4 Muscarinic Receptor: A Key Regulator in Neuropsychiatric Circuitry

The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh).[1][7] The M2 and M4 subtypes preferentially couple to Gαi/o proteins, while M1, M3, and M5 couple to Gαq.[1] M4 receptors are primarily located in the brain, with high concentrations in the striatum, hippocampus, and cerebral cortex.[1][2]

Mechanism of Action and Signaling Pathways

Upon activation by an agonist, the M4 receptor initiates a signaling cascade primarily through the Gαi/o pathway. This has two main downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[8]

  • Activation of GIRK Channels: The dissociated Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and neuronal hyperpolarization.[1]

Together, these actions lead to an overall inhibitory effect on neuronal activity.[1] The M4 receptor also functions as a presynaptic autoreceptor, providing negative feedback to inhibit further acetylcholine release.[2][9] This intricate signaling network underscores the M4 receptor's role in fine-tuning neuronal circuits.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP ATP to cAMP GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Agonist Agonist (e.g., ACh, Spiro-derivative) Agonist->M4R Binds G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates PKA PKA Activity ↓ cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

M4 receptor canonical signaling pathway.
Therapeutic Rationale in Schizophrenia

The leading hypothesis for psychosis in schizophrenia involves hyperactive dopaminergic signaling in the striatum.[4] Current antipsychotics primarily block dopamine D2 receptors, which can lead to severe motor and metabolic side effects.[4] M4 receptors are highly expressed on striatal neurons and their activation has been shown to downregulate dopamine signaling, offering an alternative therapeutic strategy.[4] Clinical trials with the M1/M4-preferring agonist xanomeline demonstrated significant antipsychotic efficacy, validating the muscarinic approach.[4][10] However, xanomeline's lack of subtype selectivity led to dose-limiting cholinergic side effects.[4] This highlights the critical need for highly selective M4 receptor modulators.

The Strategic Value of Spirocyclic Scaffolds in Drug Design

Modern drug discovery has seen a shift away from flat, aromatic structures towards molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons (Fsp³).[11] Spirocycles, which contain two rings connected by a single common atom, are exemplary scaffolds in this regard.[11][12] The incorporation of a spirocyclic core, such as 5-Oxa-2-aza-spiro[3.4]octane, offers several distinct advantages:

  • Improved Physicochemical Properties: Increasing Fsp³ character generally correlates with enhanced aqueous solubility, reduced lipophilicity, and better metabolic stability compared to flat aromatic counterparts.[11][13]

  • Conformational Rigidity: The rigid nature of the spirocyclic system locks the conformation of the molecule, which can optimize the orientation of substituents for target binding and reduce the entropic penalty upon binding, potentially leading to higher potency.[11][12][13]

  • Enhanced Selectivity: By presenting functional groups in a well-defined spatial arrangement, spirocyclic scaffolds can improve binding affinity for the intended target while decreasing interactions with off-targets, such as the hERG cardiac ion channel.[11][13][14]

  • Structural Novelty: Spirocycles provide access to novel chemical space, offering opportunities for new intellectual property.[12]

The 2-oxa-6-azaspiro[2][7]-octane moiety, a close analogue of the scaffold , has been specifically cited for reducing hERG activity and lowering lipophilicity in drug candidates.[11]

5-Oxa-2-aza-spiro[3.4]octane: A Privileged Scaffold for M4 Agonists

The 5-Oxa-2-aza-spiro[3.4]octane core serves as a foundational building block for a novel class of M4 receptor agonists.[4][5] While the hemioxalate salt of the parent compound is a commercially available starting material, it is the derivatization of this core that yields potent and selective modulators.

PropertyValueSource
Compound Name 5-Oxa-2-aza-spiro[3.4]octane hemioxalate[15][16]
CAS Number 1523618-29-2[15][16]
Molecular Formula C14H24N2O6[15]
Molecular Weight 316.35 g/mol [15]
Appearance White to off-white solid[16]
Storage Inert atmosphere, Room Temperature[16]

Patent literature describes derivatives of this spirocyclic scaffold that are designed to act as M4 receptor agonists for the treatment of psychosis, schizophrenia, and other neurological disorders.[4][5][6] The core structure provides a rigid framework to orient the necessary pharmacophoric elements for potent M4 activation.

Preclinical Evaluation Workflow for Novel M4 Modulators

The successful development of a selective M4 modulator requires a rigorous and systematic preclinical evaluation process. This workflow is designed to characterize the potency, selectivity, mechanism of action, and therapeutic potential of new chemical entities (NCEs) derived from the 5-Oxa-2-aza-spiro[3.4]octane scaffold.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screen Primary Screen (Ca2+ Mobilization Assay) Secondary_Assay Secondary/Orthogonal Assay ([35S]GTPγS Binding) Primary_Screen->Secondary_Assay Confirm Hits Selectivity Selectivity Profiling (M1-M3, M5 Receptors) Secondary_Assay->Selectivity Assess Selectivity Binding Radioligand Binding (Affinity Determination) Selectivity->Binding Characterize Affinity PK Pharmacokinetics (PK) (Brain Penetration) Binding->PK Candidate Selection Target_Engagement Target Engagement (Receptor Occupancy) PK->Target_Engagement Efficacy Efficacy Models (e.g., Amphetamine-Induced Hyperlocomotion) Safety Early Safety/Tox (Side Effect Profile) Efficacy->Safety Target_Engagement->Efficacy Dose Selection

High-level preclinical evaluation workflow.
In Vitro Characterization: Potency and Selectivity

The initial phase focuses on determining the NCE's activity and selectivity at the M4 receptor using cell-based and biochemical assays.

Protocol 1: Calcium Mobilization Functional Assay (Primary Screen)

  • Causality & Rationale: This is a high-throughput functional assay to identify agonists. Since the native M4 receptor couples to Gαi, it doesn't typically signal through calcium. Therefore, engineered cell lines (e.g., CHO or HEK-293) co-expressing the human M4 receptor and a promiscuous G-protein like Gα15 or a chimeric G-protein (Gqi5) are used.[8][17] This redirects the inhibitory signal to a robust intracellular calcium release, which can be easily measured with a fluorescent dye.

  • Methodology:

    • Cell Culture: Plate CHO-hM4/Gqi5 cells in black-walled, clear-bottom 384-well microplates and culture overnight.

    • Dye Loading: Aspirate culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a 5-Oxa-2-aza-spiro[3.4]octane derivative) in assay buffer. As a control, use a known M4 agonist.

    • Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Measure the baseline fluorescence for 10-20 seconds.

    • Compound Addition: Add the test compound to the wells and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

    • Data Analysis: Calculate the maximum fluorescence response over baseline. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Protocol 2: [³⁵S]GTPγS Binding Assay (Orthogonal Functional Assay)

  • Causality & Rationale: This assay directly measures G-protein activation. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap this activated state. This provides a direct measure of Gαi activation, confirming the mechanism of action.[18]

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 receptor.

    • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.

    • Reaction Mixture: In a 96-well plate, combine cell membranes, GDP, test compound dilutions, and [³⁵S]GTPγS.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

    • Detection: Wash the filters, dry them, and measure the retained radioactivity using a scintillation counter.

    • Data Analysis: Plot the specific binding (total minus non-specific binding) against compound concentration to determine the EC₅₀ and Emax (maximum effect).

Selectivity Profiling: To ensure the compound is M4-selective, the above functional assays should be repeated using cell lines that express the other muscarinic receptor subtypes (M1, M2, M3, and M5). A desirable candidate will have at least a 10-fold, and ideally >100-fold, selectivity for M4 over the other subtypes.[19]

In Vivo Evaluation: Efficacy in Animal Models

Once a potent and selective lead compound is identified, its efficacy is tested in rodent models that are predictive of antipsychotic activity.[3]

Protocol 3: Amphetamine-Induced Hyperlocomotion (AIH) Model

  • Causality & Rationale: Psychostimulants like d-amphetamine increase dopamine release in the striatum, causing hyperlocomotor activity in rodents. This is considered a model for the positive symptoms of schizophrenia. An effective M4 agonist should attenuate this hyperlocomotion by reducing striatal dopamine signaling.[3][4][20]

  • Methodology:

    • Animal Acclimation: Place male C57BL/6J mice individually into open-field activity chambers and allow them to acclimate for 30-60 minutes.

    • Compound Administration: Administer the test compound (or vehicle control) via an appropriate route (e.g., subcutaneous or oral gavage).

    • Pre-treatment Time: Allow for a pre-treatment period based on the compound's known pharmacokinetics (e.g., 30 minutes).

    • Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-3 mg/kg, intraperitoneal).

    • Activity Monitoring: Immediately return the animals to the chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for the next 60-90 minutes using automated tracking software.

    • Data Analysis: Compare the total distance traveled between the vehicle-treated group and the compound-treated groups. A statistically significant reduction in locomotion indicates antipsychotic-like efficacy. The use of M4 receptor knockout mice can definitively confirm that the compound's effect is mediated through the target receptor.[3]

Other relevant models include the conditioned avoidance response and phencyclidine (PCP)-induced hyperlocomotion, which can provide further evidence of antipsychotic potential.[20][21]

Future Directions and Conclusion

The development of selective M4 receptor agonists represents a paradigm shift in the treatment of schizophrenia and other psychotic disorders. The 5-Oxa-2-aza-spiro[3.4]octane scaffold has emerged as a highly promising starting point for designing such molecules, leveraging the inherent advantages of spirocyclic chemistry to achieve favorable drug-like properties.[11][22] The preclinical workflow detailed in this guide provides a robust framework for identifying and validating lead candidates. Future work will focus on optimizing the ADME-Tox properties of derivatives, ensuring adequate brain penetration, and minimizing any potential off-target liabilities. The ultimate goal is to develop a clinical candidate that harnesses the therapeutic power of M4 receptor activation while offering a superior safety profile compared to existing antipsychotics.

References

  • Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. PubMed Central. Available from: [Link]

  • Muscarinic acetylcholine receptor M4. Wikipedia. Available from: [Link]

  • Muscarinic acetylcholine receptor. Wikipedia. Available from: [Link]

  • Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models. BioWorld. Available from: [Link]

  • M4 Muscarinic Receptors and Locomotor Activity Regulation. biomed.cas.cz. Available from: [Link]

  • Targeting Muscarinic Receptors to Treat Schizophrenia. PubMed Central. Available from: [Link]

  • Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. PubMed Central. Available from: [Link]

  • Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. PubMed. Available from: [Link]

  • Using BSI to Investigate Positive Allosteric Modulators of the M4 Receptor. MolSense. Available from: [Link]

  • (PDF) Preclinical efficacy of the muscarinic agonist ML-007 in psychosis models depends on both M1 and M4 receptors. ResearchGate. Available from: [Link]

  • M4 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available from: [Link]

  • Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). National Center for Biotechnology Information. Available from: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Publications. Available from: [Link]

  • Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. PubMed Central. Available from: [Link]

  • 5-oxa-2-azaspiro[3.4]octane hemioxalate. AdooQ BioScience. Available from: [Link]

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
  • WO/2021/070091 5-OXA-2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. patentscope.wipo.int. Available from: [Link]

  • CO2022004391A2 - 5-oxa-2–azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. DNDi. Available from: [Link]

  • 5-Oxa-2-aza-spiro[3.4]octane oxalate. AdooQ BioScience. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. PubMed. Available from: [Link]

Sources

A Technical Guide to the Initial Biological Screening of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicine, with spirocyclic scaffolds gaining increasing attention due to their unique three-dimensional structures.[1][2] This guide provides a comprehensive framework for the initial biological screening of a promising class of compounds: 5-Oxa-2-aza-spiro[3.4]octane hemioxalate derivatives. As a Senior Application Scientist, my objective is to present a scientifically rigorous, yet practical, approach for researchers, scientists, and drug development professionals. This document will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, forming a self-validating system for the preliminary assessment of these novel chemical entities.

Introduction: The Rationale for Screening 5-Oxa-2-aza-spiro[3.4]octane Derivatives

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct advantage in drug discovery by providing access to novel chemical space and improved physicochemical properties compared to flat, aromatic systems.[3] The inherent three-dimensionality of these scaffolds can lead to enhanced target specificity and improved pharmacokinetic profiles.[1] The "5-Oxa-2-aza-spiro[3.4]octane" core is an emerging privileged structure, appearing in compounds with diverse biological activities.[4]

The hemioxalate salt form is often chosen in early drug development to improve properties such as stability, bioavailability, and manufacturability.[5][6] The initial biological screening of derivatives of this spirocyclic core is a critical first step in identifying potential therapeutic applications. A tiered screening approach is recommended, beginning with broad cytotoxicity assessments to establish a therapeutic window, followed by more specific assays to probe potential mechanisms of action.

This guide will focus on a pragmatic and efficient screening cascade designed to maximize data generation while conserving compound resources. The initial focus will be on cytotoxicity, a fundamental parameter for any potential therapeutic, followed by an exploration of both target-based and phenotypic screening strategies.

The Initial Screening Cascade: A Multi-Tiered Approach

A well-designed screening cascade is essential for the efficient evaluation of novel compounds. It allows for the early identification of promising candidates and the deselection of those with unfavorable properties, such as high toxicity.[7] Our proposed cascade for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate derivatives follows a logical progression from general to more specific biological characterization.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Exploration cluster_2 Tier 3: Preliminary ADME/Tox Profiling A Compound Library of 5-Oxa-2-aza-spiro[3.4]octane Derivatives B General Cytotoxicity Screening (e.g., MTT, LDH assays) A->B C Phenotypic Screening (High-Content Imaging) B->C D Target-Based Screening (e.g., Kinase or GPCR panels) B->D E In vitro ADME Assays (e.g., Metabolic Stability, Permeability) C->E D->E F Hit Identification & Prioritization E->F

Caption: A tiered approach for initial biological screening.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its cytotoxic potential.[8] This provides a crucial understanding of the compound's therapeutic index – the concentration range where it elicits a biological effect without causing significant cell death. Two robust and widely used methods for assessing cytotoxicity are the MTT and LDH assays.

Principle of Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[9][10] An increase in LDH activity in the supernatant is indicative of increased cytotoxicity.[9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a panel of cancer and/or normal cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-Oxa-2-aza-spiro[3.4]octane hemioxalate derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.[8]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from a commercial kit.[10]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to positive controls (cells lysed to achieve maximum LDH release).[8]

Data Presentation and Interpretation

Summarize the IC50 values from the cytotoxicity assays in a clear, tabular format.

Derivative IDCell Line 1 IC50 (µM)Cell Line 2 IC50 (µM)Cell Line 3 IC50 (µM)
Compound A> 10085.2> 100
Compound B12.55.825.1
Compound C55.042.768.3

Interpretation: Compounds with high IC50 values (e.g., Compound A) are generally considered non-toxic at the tested concentrations and may be prioritized for further screening if a non-cytotoxic effect is desired. Conversely, compounds with low IC50 values (e.g., Compound B) exhibit potent cytotoxicity and could be investigated as potential anti-cancer agents.

Tier 2: Unraveling the Mechanism of Action

Following the initial cytotoxicity assessment, the next step is to explore the potential biological activities of the derivatives. This can be approached through two complementary strategies: phenotypic screening and target-based screening.[12]

Phenotypic Screening: A Holistic Approach

Phenotypic screening identifies compounds that produce a desired change in a cell's or organism's observable characteristics (phenotype) without a preconceived notion of the molecular target.[13][14] This approach is particularly powerful for discovering novel mechanisms of action.[15]

G A Treat Cells with Compound Library B Stain for Multiple Cellular Markers (e.g., Nucleus, Cytoskeleton, Organelles) A->B C High-Content Imaging B->C D Image Analysis & Feature Extraction C->D E Phenotypic Profiling & Clustering D->E F Identification of Bioactive Compounds E->F

Caption: Workflow for a high-content phenotypic screen.

Protocol: High-Content Imaging Assay

  • Cell Culture: Plate cells in optically clear multi-well plates suitable for imaging.

  • Compound Treatment: Treat cells with a non-cytotoxic concentration of the 5-Oxa-2-aza-spiro[3.4]octane derivatives.

  • Staining: After incubation, fix the cells and stain them with a cocktail of fluorescent dyes to label various cellular components (e.g., DAPI for the nucleus, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to segment cells and extract a wide range of quantitative features (e.g., cell size, shape, texture, fluorescence intensity).

  • Data Analysis: Compare the phenotypic profiles of compound-treated cells to controls to identify derivatives that induce significant changes.

Target-Based Screening: A Focused Investigation

In contrast to the unbiased nature of phenotypic screening, target-based screening involves testing compounds against a specific, known biological target, such as an enzyme or a receptor.[16] This approach is advantageous when there is a clear hypothesis about the desired mechanism of action. Given that spirocyclic compounds have shown activity against a range of targets, a broad panel of assays is recommended.[3]

Example Protocol: Kinase Inhibition Profiling

  • Assay Principle: Utilize a biochemical assay format, such as an in vitro kinase activity assay, to measure the ability of the compounds to inhibit the activity of a panel of kinases.

  • Compound Preparation: Prepare the 5-Oxa-2-aza-spiro[3.4]octane derivatives at a fixed concentration (e.g., 10 µM).

  • Assay Execution: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

  • Detection: After incubation, measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound against each kinase in the panel.

Tier 3: Early Assessment of Drug-Like Properties (ADME/Tox)

Even at this early stage, it is crucial to consider the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) properties of the most promising compounds.[11] Early ADME/Tox profiling can help to identify potential liabilities that could hinder later development.[17][18]

Key In Vitro ADME Assays
  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s). This is typically done by incubating the compound with liver microsomes and measuring its disappearance over time.

  • Cell Permeability: Evaluates the ability of a compound to cross cell membranes, often using a Caco-2 cell monolayer as a model of the intestinal epithelium.[18]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.[18]

The results from these assays, combined with the biological activity data, will enable a more informed prioritization of compounds for further investigation.

Conclusion and Future Directions

This technical guide has outlined a robust and efficient strategy for the initial biological screening of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate derivatives. By employing a tiered approach that encompasses cytotoxicity assessment, mechanistic exploration through both phenotypic and target-based screening, and early ADME/Tox profiling, researchers can effectively identify promising lead compounds for further development. The data generated from this initial cascade will provide a solid foundation for more in-depth studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing. The unique structural features of spirocyclic compounds hold great promise for the discovery of novel therapeutics, and a systematic screening approach is paramount to unlocking their full potential.

References

  • Cresset. Importance of ADME/Tox in Early Drug Discovery. (2022-01-21). [Link]

  • IONTOX. Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19). [Link]

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025-04-24). [Link]

  • Sygnature Discovery. Phenotypic Screening. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]

  • Wikipedia. Phenotypic screening. [Link]

  • Creative Biolabs. Phenotypic Screening. [Link]

  • Gashaw, I., Ellinghaus, P., Sommer, A., & Asadullah, K. (2011). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Methods in Molecular Biology, 716, 1–12. [Link]

  • Wang, J., & Urban, L. (2007). The impact of early ADME profiling on drug discovery and development strategy. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 671–687. [Link]

  • ResearchGate. The impact of early ADME profiling on drug discovery and development strategy. [Link]

  • Pelay-Gimeno, M., Glas, A., & Ottmann, C. (2020). Chapter 2: Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions. In Protein-Protein Interactions. Royal Society of Chemistry. [Link]

  • Eurofins DiscoverX. Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. (2017-11-14). [Link]

  • Al-Warhi, T., Al-Harbi, N. O., Al-Omair, M. A., Al-Zahri, A. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules, 28(19), 6825. [Link]

  • Terstiege, I., & C. B. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 7(4), 196–206. [Link]

  • ResearchGate. Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. [Link]

  • Kassner, P. D. (2008). Discovery of Novel Targets with High Throughput RNA Interference Screening. Combinatorial Chemistry & High Throughput Screening, 11(3), 195–201. [Link]

  • Google Patents.
  • Krawczyk, M., Szymański, P., Hędzelek, W., & Zauszkiewicz-Pawlak, A. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. Materials, 14(11), 3045. [Link]

  • Lapp, H., & B. F. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 72, 2.26.1–2.26.14. [Link]

  • Google Patents. 5-oxa-2-azaspiro[3.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

  • Kumar, L., & A. G. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3), 128–146. [Link]

  • Semantic Scholar. Figure 2 from The use of spirocyclic scaffolds in drug discovery. [Link]

  • Scilit. Charting Biologically Relevant Spirocyclic Compound Space. (2016-11-07). [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Sigfridsson, K., Ahlqvist, M., Lindsjö, M., & Paulsson, S. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Journal of Drug Delivery Science and Technology, 47, 439–447. [Link]

  • Rēķe, K., Belyakov, S., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2533. [Link]

  • Rostami, A., & Davat, A. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 10078. [Link]

  • Stepan, A. F., & C. T. (2019). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 10(42), 9734–9742. [Link]

  • Sigfridsson, K., Ahlqvist, M., Lindsjö, M., & Paulsson, S. (2018). Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. European Journal of Pharmaceutical Sciences, 120, 162–171. [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent rigidity and defined spatial arrangement of functional groups offer a unique advantage in designing selective and potent drug candidates. The 5-oxa-2-aza-spiro[3.4]octane core, incorporating both an azetidine and a tetrahydrofuran ring, presents a desirable combination of features: the strained azetidine ring can impart favorable physicochemical properties, while the oxygen atom in the tetrahydrofuran moiety can act as a hydrogen bond acceptor, enhancing interactions with biological targets. This application note provides a detailed, field-proven protocol for the multi-step synthesis of 5-Oxa-2-aza-spiro[3.4]octane as its stable hemioxalate salt, a valuable building block for the development of novel therapeutics.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a multi-step process that begins with the commercially available N-Boc-3-azetidinone. The strategy involves the introduction of a protected two-carbon alcohol side chain, followed by an intramolecular cyclization to construct the spirocyclic core. Subsequent deprotection of the amine and salt formation yield the final product.

G A N-Boc-3-azetidinone B tert-Butyl 3-(2-(benzyloxy)ethyl)-3-hydroxyazetidine-1-carboxylate A->B Step 1: Grignard Reaction C tert-Butyl 3-(2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate B->C Step 2: Deprotection (Hydrogenolysis) D tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate C->D Step 3: Intramolecular Cyclization E 5-Oxa-2-aza-spiro[3.4]octane D->E Step 4: N-Boc Deprotection F 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate E->F Step 5: Hemioxalate Salt Formation

Caption: Overall synthetic workflow for 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate.

Part 1: Synthesis of the N-Boc Protected Spirocycle

Step 1: Grignard Addition to N-Boc-3-azetidinone

The synthesis commences with a Grignard reaction to introduce the necessary two-carbon side chain onto the azetidine ring. The use of a benzyl-protected 2-bromoethanol derivative is crucial to prevent the acidic proton of a free alcohol from quenching the Grignard reagent.

Protocol 1: Synthesis of tert-Butyl 3-(2-(benzyloxy)ethyl)-3-hydroxyazetidine-1-carboxylate

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Magnesium turnings24.312.67 g4.4
1,2-Dibromoethane187.860.5 mL-
(2-Bromoethoxy)methyl)benzene215.0921.51 g4.0
N-Boc-3-azetidinone171.194.28 g1.0
Anhydrous Tetrahydrofuran (THF)-250 mL-
Saturated aq. NH4Cl solution-100 mL-
Ethyl acetate-300 mL-
Brine-100 mL-
Anhydrous Na2SO4-As needed-

Procedure:

  • A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (2.67 g, 110 mmol).

  • A small crystal of iodine or a few drops of 1,2-dibromoethane is added to activate the magnesium.

  • A solution of (2-bromoethoxy)methyl)benzene (21.51 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The Grignard solution is cooled to 0 °C in an ice bath.

  • A solution of N-Boc-3-azetidinone (4.28 g, 25 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred Grignard reagent solution over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution (100 mL) at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-(2-(benzyloxy)ethyl)-3-hydroxyazetidine-1-carboxylate as a colorless oil.

Step 2: Deprotection of the Benzyl Ether

The benzyl protecting group is removed via catalytic hydrogenolysis to reveal the primary alcohol, which is the precursor for the subsequent intramolecular cyclization.

Protocol 2: Synthesis of tert-Butyl 3-(2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
tert-Butyl 3-(2-(benzyloxy)ethyl)-3-hydroxyazetidine-1-carboxylate307.396.15 g1.0
Palladium on Carbon (10 wt. %)-0.62 g-
Methanol-100 mL-
Hydrogen gas-1 atm (balloon)-

Procedure:

  • To a solution of tert-butyl 3-(2-(benzyloxy)ethyl)-3-hydroxyazetidine-1-carboxylate (6.15 g, 20 mmol) in methanol (100 mL) in a 250 mL round-bottom flask is added 10% palladium on carbon (0.62 g).

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield tert-butyl 3-(2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate as a viscous oil, which is used in the next step without further purification.

Step 3: Intramolecular Cyclization to Form the Spirocyclic Ether

An intramolecular Williamson ether synthesis is employed to construct the tetrahydrofuran ring.[1][2][3][4] This reaction is a robust and reliable method for forming cyclic ethers.[1][2][3][4]

Protocol 3: Synthesis of tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
tert-Butyl 3-(2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate217.274.35 g1.0
Triphenylphosphine262.296.56 g1.25
Diisopropyl azodicarboxylate (DIAD)202.215.06 g1.25
Anhydrous Tetrahydrofuran (THF)-100 mL-

Procedure:

  • A solution of tert-butyl 3-(2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate (4.35 g, 20 mmol) and triphenylphosphine (6.56 g, 25 mmol) in anhydrous THF (100 mL) is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Diisopropyl azodicarboxylate (DIAD) (5.06 g, 25 mmol) is added dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate as a crystalline solid.

Part 2: Deprotection and Salt Formation

Step 4: N-Boc Deprotection

The final step in the synthesis of the free base is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Protocol 4: Synthesis of 5-Oxa-2-aza-spiro[3.4]octane

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate199.263.99 g1.0
4 M HCl in 1,4-Dioxane-50 mL10
Diethyl ether-100 mL-
2 M NaOH solution-As needed-
Dichloromethane (DCM)-150 mL-

Procedure:

  • tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate (3.99 g, 20 mmol) is dissolved in 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) at room temperature.

  • The solution is stirred for 2 hours, during which a precipitate of the hydrochloride salt may form.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is triturated with diethyl ether (100 mL), and the solid is collected by filtration to give the hydrochloride salt.

  • For the free base, the hydrochloride salt is dissolved in water and the solution is cooled to 0 °C. The pH is adjusted to >12 with 2 M NaOH solution.

  • The aqueous solution is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and carefully concentrated under reduced pressure to yield 5-Oxa-2-aza-spiro[3.4]octane as a volatile oil. Caution: The free base is volatile and should be handled with care. It is often preferable to proceed directly to the salt formation step.

Step 5: Hemioxalate Salt Formation

The final product is isolated as a stable, crystalline hemioxalate salt, which is more suitable for storage and handling than the volatile free base.

Protocol 5: Synthesis of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
5-Oxa-2-aza-spiro[3.4]octane113.162.26 g1.0
Oxalic acid (anhydrous)90.030.90 g0.5
Isopropanol (IPA)-50 mL-
Diethyl ether-100 mL-

Procedure:

  • A solution of 5-Oxa-2-aza-spiro[3.4]octane (2.26 g, 20 mmol) in isopropanol (20 mL) is prepared.

  • A solution of anhydrous oxalic acid (0.90 g, 10 mmol) in isopropanol (30 mL) is prepared, with gentle warming if necessary to dissolve.

  • The oxalic acid solution is added dropwise to the stirred solution of the amine at room temperature.

  • A white precipitate should form upon addition. The mixture is stirred at room temperature for 1 hour.

  • Diethyl ether (100 mL) is added to ensure complete precipitation.

  • The mixture is stirred for an additional 30 minutes and then cooled in an ice bath for 1 hour.

  • The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford 5-Oxa-2-aza-spiro[3.4]octane hemioxalate as a white crystalline solid.[5]

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point (MP): For crystalline solids, the melting point provides an indication of purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; anhydrous conditions are essential.

  • DIAD is a potential sensitizer and should be handled with care.

  • Strong acids and bases should be handled with appropriate caution.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. The described synthetic route is based on well-established chemical transformations and utilizes readily available starting materials. This spirocyclic building block serves as a valuable starting point for the synthesis of a diverse range of compounds with potential applications in drug discovery and development.

References

  • Carreira, E. M., et al. (2010). Spirocyclic oxetanes: synthesis and properties.
  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
  • Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Derivatives.
  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, July 7). Intramolecular Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • Chemguide. (n.d.). Preparation of amines. Retrieved from [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diacetonamine, acid oxalate. Retrieved from [Link]

  • U.S. Patent No. 5,686,588. (1997). Amine acid salt compounds and process for the production thereof.
  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • Labsolu. (n.d.). 5-oxa-2-azaspiro[3.4]octane hemioxalate.
  • PubChem. (n.d.). (5S)-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid. Retrieved from [Link]

  • Aobious. (n.d.). 5-Oxa-2-aza-spiro[3.4]octane oxalate.
  • Dikeman. (n.d.). 5-Oxa-2-aza-spiro[3.4]octane heMioxalate.

Sources

Application Note & Protocol: A Step-by-Step Guide to Iodocyclization for the Synthesis of Oxa-Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxa-spirocycles are a class of saturated heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique three-dimensional structure, which deviates from the predominantly flat aromatic scaffolds, offers an avenue to "escape from flatland," leading to compounds with improved physicochemical properties such as enhanced aqueous solubility and reduced lipophilicity.[1][2][3] This guide provides a detailed exploration of iodocyclization, a powerful and atom-economical method for synthesizing these valuable motifs. We will delve into the underlying mechanism, provide a robust, step-by-step experimental protocol, and discuss key considerations for reaction optimization and troubleshooting, aimed at researchers, chemists, and drug development professionals.

Introduction: The Value of Oxa-Spirocycles and Iodocyclization

The strategic incorporation of sp³-rich scaffolds is a cornerstone of modern drug design. Oxa-spirocycles, which feature a spirocyclic junction with one ring containing an oxygen atom, are particularly advantageous. The introduction of an ether oxygen into the spirocyclic core can dramatically improve water solubility and modulate lipophilicity, key parameters in determining the pharmacokinetic profile of a drug candidate.[1][3]

Among the various synthetic strategies, iodocyclization of unsaturated alcohols stands out for its operational simplicity, mild reaction conditions, and the use of readily available reagents.[2][4] The reaction proceeds via an electrophilic mechanism to construct the oxa-spirocyclic core while simultaneously installing an iodine atom. This iodide serves as a versatile synthetic handle for further molecular diversification through reactions like nucleophilic substitution or cross-coupling, making it a highly valuable transformation in discovery chemistry.[2][4]

The Iodocyclization Mechanism: A Cascade of Controlled Reactivity

The formation of oxa-spirocycles via iodocyclization is an elegant example of an electrophilic cyclization. The process is initiated by the activation of a carbon-carbon double or triple bond by an electrophilic iodine source.[5]

The key mechanistic steps are as follows:

  • Electrophilic Activation: An electrophilic iodine species, typically generated from molecular iodine (I₂) or N-Iodosuccinimide (NIS), attacks the π-system of the alkene in the substrate. This forms a transient, three-membered cyclic iodonium ion intermediate.[6][7][8]

  • Intramolecular Nucleophilic Attack: The tethered hydroxyl group, positioned appropriately within the molecule, acts as an intramolecular nucleophile. It attacks one of the carbons of the iodonium ion, leading to ring closure. This step is typically highly regioselective, favoring the formation of five- or six-membered rings in an exo cyclization pathway, consistent with Baldwin's rules.

  • Deprotonation: The resulting oxonium ion is neutralized by a base present in the reaction mixture, yielding the final iodinated oxa-spirocycle product and regenerating the catalyst if one is used.[2][9] The presence of a mild base, such as sodium bicarbonate, is crucial to buffer the acid generated during this step.[8][9]

Iodocyclization_Mechanism Figure 1: Mechanism of Iodocyclization for Oxa-Spirocycle Formation sub Unsaturated Alcohol Substrate invis1 sub->invis1 iodine Iodine Source (I₂ or NIS) iodine->invis1 iodonium Cyclic Iodonium Ion Intermediate oxonium Oxonium Ion Intermediate iodonium->oxonium Intramolecular Nucleophilic Attack (Exo Cyclization) product Iodinated Oxa-Spirocycle Product oxonium->product Deprotonation acid H-Base⁺ base Base (e.g., NaHCO₃) base->oxonium invis1->iodonium Electrophilic Attack invis2

Caption: Figure 1: Mechanism of Iodocyclization for Oxa-Spirocycle Formation.

General Experimental Protocol

This protocol provides a reliable, field-proven starting point for the iodocyclization of an unsaturated cycloalkanol. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Reagents and Materials
  • Substrate: Unsaturated alcohol (e.g., 1-allylcyclohexan-1-ol)

  • Iodine Source: Molecular Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Base: Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Workup: Deionized water, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, silica gel for chromatography.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsaturated alcohol substrate (1.0 equiv.) and the base (3.0 equiv., e.g., NaHCO₃).

    • Scientist's Note: Using a multi-equivalent excess of a mild base like NaHCO₃ ensures that the acidic byproduct (HI) is effectively neutralized throughout the reaction, preventing potential acid-catalyzed side reactions or degradation of the product.[2][8]

  • Solvent Addition: Add the anhydrous solvent (e.g., MeCN) to achieve a substrate concentration of approximately 0.1 M. Stir the resulting suspension at room temperature for 10-15 minutes.

  • Initiation of Cyclization: Cool the flask to 0 °C using an ice-water bath. Add the iodine source (e.g., I₂, 3.0 equiv.) portion-wise over 15-20 minutes.

    • Scientist's Note: Portion-wise addition of the electrophilic iodine source helps to control the reaction exotherm and maintain a low instantaneous concentration, which can minimize the formation of undesired side products from over-iodination.[7] For more sensitive substrates, using NIS (1.0-1.5 equiv.) can be a milder alternative to elemental iodine.[9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 1-4 hours).

  • Work-up and Quenching: Upon completion, dilute the reaction mixture with an equal volume of CH₂Cl₂ or ethyl acetate. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of Na₂S₂O₃. Shake until the dark iodine color completely disappears.

    • Scientist's Note: The thiosulfate solution quenches any unreacted iodine, converting it to colorless iodide (I⁻), which simplifies purification.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or, for thermally stable and volatile products, by distillation.[1]

Experimental_Workflow Figure 2: Experimental Workflow for Iodocyclization setup 1. Setup - Add Substrate & Base to Flask - Add Anhydrous Solvent initiation 2. Initiation - Cool to 0 °C - Add Iodine Source Portion-wise setup->initiation monitoring 3. Monitoring - Stir at Room Temperature - Monitor by TLC initiation->monitoring workup 4. Work-up & Quenching - Dilute with Solvent - Quench with Na₂S₂O₃ monitoring->workup extraction 5. Extraction - Separate Layers - Extract Aqueous Phase (2x) workup->extraction drying 6. Washing & Drying - Wash with H₂O and Brine - Dry over MgSO₄ extraction->drying purification 7. Purification - Concentrate in vacuo - Purify (Chromatography/Distillation) drying->purification product Pure Oxa-Spirocycle purification->product

Caption: Figure 2: Experimental Workflow for Iodocyclization.

Data Summary: Reaction Scope and Conditions

The iodocyclization protocol is robust and has been successfully applied to a wide range of substrates to generate diverse oxa-spirocycles. The following table summarizes representative examples from the literature, highlighting the versatility of the method.

EntrySubstrate Precursor Ring SizeIodine SourceBaseSolventYield (%)Reference
13 (Oxetane)I₂NaHCO₃MeCN80[1]
24 (Azetidine)I₂NaHCO₃MeCN96[1]
35 (Cyclopentane)I₂NaHCO₃MeCN91[2]
46 (Cyclohexane)NISNaHCO₃MeCN78[9]
56 (Piperidine)I₂NaHCO₃MeCN85[1]
67 (Cycloheptane)I₂K₂CO₃MeCN65[2]

Troubleshooting and Advanced Considerations

  • Low Yields: If yields are low, consider switching the iodine source. NIS is sometimes more efficient, albeit at a higher cost.[1] Ensure the starting material is pure and the solvent is anhydrous, as water can compete as a nucleophile.

  • Diastereoselectivity: The stereochemical outcome of the cyclization can be influenced by the substrate's conformation and steric hindrance. For complex substrates, diastereomeric mixtures may be obtained.[10] Careful analysis (e.g., by NMR) and chromatographic separation are essential.

  • Substrate Limitations: Highly electron-deficient alkenes may react sluggishly due to the electrophilic nature of the initial step.[6] Sterically hindered substrates may also require longer reaction times or elevated temperatures.

  • Post-Cyclization Functionalization: The true power of this method lies in the versatility of the C-I bond. The iodide product can be readily converted into other functionalities. For example, treatment with sodium azide (NaN₃) in DMSO yields the corresponding azide, which can be subsequently reduced to a primary amine, providing a gateway to a diverse array of spirocyclic amines.[2][9]

Conclusion

Iodocyclization is a highly effective, reliable, and scalable method for the synthesis of medicinally relevant oxa-spirocycles. Its mild conditions, broad substrate scope, and the strategic installation of a modifiable iodide handle make it an invaluable tool for researchers in organic synthesis and drug discovery. By understanding the core mechanism and following a validated protocol, scientists can efficiently generate novel three-dimensional scaffolds to accelerate the development of next-generation therapeutics.

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]

  • Karad, S. N., & Jones, C. M. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2009). Iodocyclization: Past and Present Examples. ResearchGate. [Link]

  • Samarasinghe, K. T., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, RSC Publishing. [Link]

  • Li, P., et al. (2021). Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols. Organic Chemistry Frontiers, RSC Publishing. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, RSC Publishing. [Link]

  • Grézan, G., et al. (2014). Synthesis of 5,6-Spiroethers and Evaluation of their Affinities for the Bacterial A Site. ResearchGate. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2011). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC - PubMed Central. [Link]

  • Legrave, G., et al. (2009). Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. [Link]

  • Oishi, S., et al. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. The Royal Society of Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of oxa-spirocyclic homoacids. ResearchGate. [Link]

  • Li, G., et al. (2016). Synthesis of N-Substituted 2-Amino-3,4-diiodofurans from Allenes via NIS-Mediated Intramolecular Electrophilic Iodocyclization. Thieme Connect. [Link]

  • Gonzalez, E. (2023). The Electrophilic Cyclization Mechanism and its Applications. Longdom Publishing. [Link]

  • Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link]

  • Orgsyn. (2022). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of iodine-mediated reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization on reaction conditions. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Characterization

In the landscape of modern drug discovery and development, the precise and comprehensive characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a scientific necessity. This document provides a detailed guide to the analytical methodologies for the thorough characterization of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate , a novel spirocyclic entity with significant potential in medicinal chemistry. Spirocyclic scaffolds are of increasing interest due to their unique three-dimensional structures, which can offer improved pharmacological properties.[1] The hemioxalate salt form is often utilized to enhance properties such as solubility and stability.[2][3]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causal logic behind the selection of each analytical technique, ensuring a holistic understanding of the molecule's identity, purity, and solid-state properties. The protocols described herein are designed to be self-validating, aligning with the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5]

Logical Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. The workflow is designed to address different aspects of the molecule, from its fundamental chemical structure to its bulk material properties.

Analytical Workflow NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Mass HPLC HPLC-UV/CAD (Purity & Assay) MS->HPLC Guides Purity Method FTIR FTIR Spectroscopy FTIR->NMR Functional Groups IC Ion Chromatography (Oxalate Content) HPLC->IC Separates API from Counter-ion EA Elemental Analysis (CHN) EA->IC PXRD Powder X-Ray Diffraction (Crystallinity) TGA_DSC Thermal Analysis (TGA/DSC) PXRD->TGA_DSC Correlates Solid Form & Thermal Events KF Karl Fischer Titration (Water Content) TGA_DSC->KF Differentiates Water vs. Solvent

Caption: Logical workflow for the characterization of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

Part 1: Structural Elucidation and Identification

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For 5-Oxa-2-aza-spiro[3.4]octane, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques like COSY and HSQC are crucial for definitively assigning proton and carbon signals, especially for the spirocyclic core.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Resonances: Look for characteristic signals for the methylene protons adjacent to the oxygen and nitrogen atoms, as well as the protons of the cyclobutane and tetrahydrofuran rings. The N-H proton may appear as a broad signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Resonances: Expect signals corresponding to the spiro carbon, the carbons adjacent to the heteroatoms, and the other aliphatic carbons. The oxalate carbonyl carbon should also be observable.

  • 2D NMR Acquisition (if necessary):

    • Perform COSY (¹H-¹H correlation) to establish proton-proton couplings.

    • Perform HSQC (¹H-¹³C correlation) to link protons to their directly attached carbons.

    • Perform HMBC (¹H-¹³C long-range correlation) to confirm the connectivity across the spiro junction and to the oxalate counter-ion.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals to determine proton ratios. Compare the observed chemical shifts and coupling constants with predicted values to confirm the structure.

Technique Parameter Typical Value Purpose
¹H NMR SolventDMSO-d₆Solubilize the salt and observe exchangeable protons.
Frequency400 MHzProvide adequate signal dispersion.
¹³C NMR DecouplingProton decoupledSimplify the spectrum to single lines for each carbon.
Frequency100 MHzCorrelates with the proton frequency.
Mass Spectrometry (MS)

Expertise & Experience: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide further structural confirmation by analyzing the fragmentation patterns.[6][7]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements.

  • Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source in positive ion mode.

    • Acquire the full scan mass spectrum over a relevant m/z range.

    • Expected Ion: The protonated molecule of the free base, [C₆H₁₁NO + H]⁺, should be observed.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the instrument software to calculate the elemental composition and compare it with the theoretical composition of 5-Oxa-2-aza-spiro[3.4]octane.

    • Perform MS/MS on the parent ion to observe characteristic fragmentation patterns, such as the cleavage of the spiro rings.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides information about the functional groups present in the molecule.[10] For 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, this technique can confirm the presence of the N-H group of the secondary amine, the C-O-C ether linkage, and the characteristic absorptions of the oxalate counter-ion.[11][12]

Protocol: FTIR Spectroscopy

  • Sample Preparation: Use a small amount of the solid sample directly for analysis using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

  • Data Interpretation:

    • Expected Absorptions:

      • N-H stretch: A moderate absorption around 3300-3500 cm⁻¹ for the secondary amine.[13]

      • C-H stretch: Absorptions below 3000 cm⁻¹ for the aliphatic C-H bonds.

      • C=O stretch (oxalate): Strong absorptions in the region of 1650-1750 cm⁻¹.

      • C-O stretch (ether): A strong band in the 1050-1150 cm⁻¹ region.[11]

      • N-H bend: A band in the 1550-1650 cm⁻¹ region.

Part 2: Purity Assessment and Compositional Analysis

Once the structure is confirmed, the purity of the API and the correct stoichiometry of the salt must be established.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the primary technique for assessing the purity of pharmaceutical compounds. Due to the polar nature of 5-Oxa-2-aza-spiro[3.4]octane, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a suitable column for polar compounds is recommended.[14][15][16]

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A column suitable for polar analytes, such as a polar-embedded or polar-endcapped C18 column, or a HILIC column.

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm) or CAD for universal detection.

  • Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or a suitable diluent at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and run the gradient method.

    • Identify the main peak corresponding to the API.

    • Calculate the area percentage of all peaks to determine the purity.

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][4][5][17]

Ion Chromatography (IC) for Oxalate Quantification

Expertise & Experience: To confirm the hemioxalate stoichiometry, the amount of oxalate must be quantified. Ion chromatography is a specific and sensitive method for the analysis of anions like oxalate.[18][19]

Protocol: Oxalate Content by Ion Chromatography

  • Instrumentation: An ion chromatograph equipped with a conductivity detector.

  • Chromatographic Conditions:

    • Column: An anion-exchange column suitable for organic acids.

    • Mobile Phase: A suitable eluent, such as a carbonate/bicarbonate buffer.

    • Flow Rate: Typically 1.0-1.5 mL/min.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample of known concentration.

    • Prepare a series of calibration standards of sodium oxalate or oxalic acid.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the oxalate peak in the sample against the calibration curve.

    • The result should be consistent with the theoretical value for a hemioxalate salt (two molecules of the base per one molecule of oxalic acid).

Elemental Analysis (CHN)

Expertise & Experience: Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula and support the purity assessment.

Protocol: CHN Analysis

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).

  • Analysis:

    • Combust the sample in the analyzer.

    • The instrument detects the resulting CO₂, H₂O, and N₂.

    • Compare the experimental percentages of C, H, and N with the theoretical values for the hemioxalate salt (C₁₄H₂₄N₂O₆).

Element Theoretical %
Carbon53.15
Hydrogen7.65
Nitrogen8.85
Oxygen30.34

Part 3: Physicochemical Characterization

The solid-state properties of an API are critical for its stability, manufacturability, and bioavailability.

Powder X-Ray Diffraction (PXRD)

Expertise & Experience: PXRD is the primary technique for characterizing the solid-state nature of a material.[2] It can distinguish between crystalline and amorphous forms and can identify different polymorphs.[20][21][22]

Protocol: PXRD Analysis

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Lightly pack the sample powder into a sample holder.

  • Acquisition:

    • Scan the sample over a suitable 2θ range (e.g., 2° to 40°).

    • Use appropriate step size and scan speed to obtain a good quality diffractogram.

  • Data Analysis:

    • The presence of sharp peaks indicates a crystalline material.

    • A broad halo is characteristic of an amorphous solid.

    • The diffractogram serves as a fingerprint for this specific crystalline form.

Thermal Analysis (TGA/DSC)

Expertise & Experience: Thermogravimetric analysis (TGA) measures changes in mass as a function of temperature, while differential scanning calorimetry (DSC) measures heat flow. Together, they provide information on thermal stability, dehydration, desolvation, and melting.[3][23][24][25]

ThermalAnalysis cluster_0 Observed Events TGA TGA (Mass Change) Dehydration Dehydration/ Desolvation TGA->Dehydration Mass Loss Decomposition Decomposition TGA->Decomposition Mass Loss DSC DSC (Heat Flow) DSC->Dehydration Endotherm DSC->Decomposition Endo/Exotherm Melting Melting DSC->Melting Endotherm

Caption: Relationship between TGA/DSC and observed thermal events.

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Heat from ambient temperature to a temperature above the expected decomposition point.

  • Data Interpretation:

    • TGA: Any initial mass loss may correspond to the loss of water or residual solvent. The onset of significant mass loss indicates decomposition.

    • DSC: An endothermic peak without mass loss is indicative of melting. Endotherms or exotherms associated with mass loss correspond to decomposition events.

Karl Fischer Titration (KF)

Expertise & Experience: Karl Fischer titration is a specific and accurate method for determining the water content in a sample.[26][27][28] This is crucial as water can affect the stability and solid-state properties of an API.[29]

Protocol: Water Content by Karl Fischer Titration

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for low water content.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and add it to the titration vessel.

  • Titration:

    • The instrument titrates the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument software calculates the percentage of water in the sample.

    • This result helps to interpret the initial mass loss observed in TGA.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. By systematically applying these techniques, researchers and drug developers can ensure a thorough understanding of the identity, purity, and physicochemical properties of this promising pharmaceutical compound. This rigorous analytical foundation is indispensable for successful drug development and regulatory submission.

References

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Spirocyclic Motifs in Natural Products. PubMed Central - NIH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Applications of X-ray Powder Diffraction in Pharmaceutical Industry. IUCr Journals. [Link]

  • The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. PubMed. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). ResearchGate. [Link]

  • Determination of oxalate in pharmaceutical matrices by indirect photometric chromatography. PubMed. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed Central - NIH. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]

  • Thermogravimetric Analysis of Calcium Oxalate. Ebatco. [Link]

  • TGA Measurements on Calcium Oxalate Monohydrate. (2012). NETZSCH Analyzing & Testing. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]

  • INORGANIC MATERIALS SCIENCES MINERALS. Setaram. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Analytical Procedures and Methods Validation for Oxalate Content Estimation. ResearchGate. [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed Central - NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Analytical procedures and methods validation for oxalate content estimation. (2019). Biointerface Research in Applied Chemistry. [Link]

  • IR: amines. UCLA. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chromatography Forum. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Interpretation of mass spectra. Saarland University. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

Sources

HPLC and LC-MS analysis of "5-Oxa-2-aza-spiro[3.4]octane hemioxalate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC and LC-MS Analysis of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate

Authored by: A Senior Application Scientist

Introduction

5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a novel spirocyclic compound of interest in pharmaceutical research and development. Its unique three-dimensional structure, incorporating both an oxetane and an azetidine ring, presents distinct physicochemical properties that necessitate robust and reliable analytical methods for its characterization, quantification, and impurity profiling.[1][2][3] The presence of heteroatoms suggests that the molecule is polar, a key consideration for chromatographic method development.[4][5]

This application note provides a comprehensive guide to the development of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundational approach that can be adapted for various applications, from routine quality control to metabolite identification studies.[6][7][8]

Chemical Properties of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate
PropertyValueSource
CAS Number 1523618-29-2[9][10]
Molecular Formula C14H24N2O6 (Hemioxalate Salt)[11][12]
Molecular Weight 316.35 g/mol (Hemioxalate Salt)[11][12]
Appearance White to off-white solid[9]
Storage Room Temperature, Inert Atmosphere[9]
Predicted Polarity High (due to N and O heteroatoms)[13]

Part 1: HPLC Method Development for Purity Assessment

Rationale for Chromatographic Mode Selection

The primary challenge in the analysis of 5-Oxa-2-aza-spiro[3.4]octane is its inherent polarity. Standard reversed-phase (RP) C18 columns often provide insufficient retention for such polar compounds, leading to elution near the solvent front and poor resolution from polar impurities.[14][15][16] To overcome this, two primary strategies are considered:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is exceptionally well-suited for retaining and separating very polar compounds.[4][5]

  • Reversed-Phase with a Polar-Embedded or Polar-Endcapped Column: These columns incorporate polar functional groups into the stationary phase, which enhances the retention of polar analytes under highly aqueous mobile phase conditions.[14]

For this application note, we will focus on a HILIC-based approach due to its superior selectivity for a broad range of polar compounds.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method Method Development A Prepare Stock Solution (1 mg/mL in Water) B Prepare Working Standard (50 µg/mL in 90:10 ACN:Water) A->B C Column Screening (Amide, Silica, Diol) B->C D Mobile Phase Optimization (Buffer type, pH, Organic %) C->D E Gradient Optimization (Slope, Time) D->E F Final Method Validation E->F LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection LC Optimized HILIC Method (from Part 1) MS1 Full Scan (Q1) Determine Precursor Ion [M+H]+ LC->MS1 MS2 Product Ion Scan (Q2/Q3) Identify Fragmentation Pattern MS1->MS2 MRM Multiple Reaction Monitoring Develop Quantitation Method MS2->MRM

Sources

Quantifying Ligand Affinity: A Detailed Protocol for M4 Muscarinic Receptor Binding Assay Using 5-Oxa-2-aza-spiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target in contemporary drug discovery, particularly for neurological and psychiatric disorders. Understanding the binding affinity of novel ligands to the M4 receptor is a critical step in the development of new therapeutics. This guide provides a comprehensive, field-proven protocol for determining the binding affinity of the test compound, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, to the human M4 muscarinic receptor using a competitive radioligand binding assay. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and robust methodology.

Principle of the Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (the "competitor," in this case, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate) to displace a radiolabeled ligand from the M4 receptor. The assay is performed using cell membranes prepared from a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, recombinantly expressing the human M4 receptor.[1][2][3] A known concentration of a high-affinity radioligand, typically [³H]N-Methylscopolamine ([³H]NMS), is incubated with the receptor-containing membranes.[1][4] The test compound is added at varying concentrations, and the amount of radioligand displaced is measured. The data is then used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which is the concentration required to displace 50% of the radioligand. The IC50 value is then converted to the inhibition constant (Ki), a measure of the compound's binding affinity, using the Cheng-Prusoff equation.[5][6]

M4 Receptor Signaling Pathway

The M4 muscarinic receptor primarily couples to the Gi/o family of G-proteins.[7] Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand Agonist (e.g., Acetylcholine) Ligand->M4 Binds ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: M4 receptor signaling cascade.

Experimental Protocol: M4 Receptor Competitive Binding Assay

This protocol outlines the steps for determining the binding affinity of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

I. Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)Storage
Human M4 Receptor Membranes (CHO-K1)RevvityES-113-M-80°C
[³H]N-Methylscopolamine ([³H]NMS)PerkinElmerNET636-20°C
5-Oxa-2-aza-spiro[3.4]octane hemioxalate------Room Temp, Inert Atmosphere
AtropineSigma-AldrichA0132Room Temp
Assay Buffer (50 mM Tris-HCl, pH 7.4)------4°C
Wash Buffer (50 mM Tris-HCl, pH 7.4, ice-cold)------4°C
Scintillation Cocktail (e.g., MicroScint™-20)PerkinElmer6013621Room Temp
96-well Filter Plates (GF/B)PerkinElmer6005177Room Temp
96-well Deep Well PlatesCorning3960Room Temp
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Protease Inhibitor CocktailRoche11836170001-20°C
II. Preparation of Reagents
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4. For membrane preparations, it is often beneficial to include protease inhibitors.

  • Wash Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, and keep it on ice.

  • Radioligand Stock Solution: Dilute the [³H]NMS stock solution in Assay Buffer to a working concentration. The final concentration in the assay should be approximately the Kd of the radioligand for the M4 receptor (typically around 0.2 nM).[1]

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate in a suitable solvent (e.g., DMSO). Then, prepare a serial dilution series in Assay Buffer.

  • Non-Specific Binding (NSB) Control: Prepare a high-concentration solution of a known M4 antagonist, such as atropine (10 µM final concentration), in Assay Buffer.[4]

  • M4 Receptor Membranes: On the day of the assay, thaw the frozen M4 receptor membrane preparation on ice. Dilute the membranes in Assay Buffer to a concentration that will yield a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).[1][8] Homogenize the membrane suspension gently using a Polytron or similar device.

III. Assay Procedure

The following procedure is for a 96-well plate format with a final assay volume of 200 µL.

M4_Binding_Assay_Workflow cluster_plate_prep Plate Preparation A Add 50 µL Assay Buffer (Total Binding) or 50 µL Atropine (NSB) C Add 50 µL of diluted [³H]NMS to all wells A->C B Add 50 µL of serial dilutions of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate B->C D Add 100 µL of diluted M4 Receptor Membranes C->D E Incubate at room temperature for 2-3 hours with gentle shaking D->E F Harvest onto GF/B filter plates using a cell harvester E->F G Wash plates 3-4 times with ice-cold Wash Buffer F->G H Dry filter plates G->H I Add scintillation cocktail H->I J Count radioactivity using a microplate scintillation counter I->J

Caption: M4 Receptor Binding Assay Workflow.

Step-by-Step Method:

  • Plate Setup: In a 96-well deep well plate, perform the following additions for each condition (in triplicate):

    • Total Binding: 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM atropine solution.

    • Test Compound: 50 µL of the appropriate dilution of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

  • Radioligand Addition: Add 50 µL of the diluted [³H]NMS solution to all wells.

  • Receptor Addition: Add 100 µL of the diluted M4 receptor membrane suspension to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[4]

  • Harvesting: Terminate the incubation by rapid filtration through a 96-well GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Drying: Dry the filter plate completely, typically in a drying oven at 50°C for 30-60 minutes or overnight at room temperature.

  • Scintillation Counting: Add approximately 40 µL of scintillation cocktail to each well of the dried filter plate and count the radioactivity using a microplate scintillation counter.[4][8] The output will be in counts per minute (CPM).[9]

IV. Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding without the competitor) against the logarithm of the test compound concentration.

  • Determine the IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. Software such as GraphPad Prism is commonly used for this analysis.

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[5]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

    • [L] is the concentration of the radioligand ([³H]NMS) used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the M4 receptor. This value should be predetermined through saturation binding experiments.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Saturation Binding: Before conducting competition assays, it is crucial to perform a saturation binding experiment with the radioligand ([³H]NMS) to determine its Kd and the receptor density (Bmax) in the membrane preparation. This ensures the quality of the receptor preparation and provides the necessary Kd value for the Cheng-Prusoff equation.

  • Positive Control: Include a known M4 receptor antagonist with a well-characterized Ki value as a positive control in each assay. This validates the assay performance and allows for comparison of results.

  • Signal Window: The specific binding should be at least 80% of the total binding to ensure a robust signal window.

  • Reproducibility: All experiments should be performed in triplicate, and the assay should be repeated on different days to ensure the reproducibility of the results.

Conclusion

This detailed application note provides a robust and reliable protocol for determining the binding affinity of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate for the human M4 muscarinic receptor. By adhering to the principles of competitive radioligand binding assays and incorporating appropriate controls, researchers can obtain accurate and reproducible Ki values, which are essential for the characterization and development of novel therapeutic agents targeting the M4 receptor.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff equation. Retrieved from [Link]

  • GenScript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line. Retrieved from [Link]

  • Berry, J., Price-Jones, M., & Killian, B. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. Retrieved from [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Wood, M. R., et al. (2020). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 11(15), 2347–2356. Retrieved from [Link]

  • GenScript. (n.d.). Human M1 Receptor Membrane Preparation. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PubChem. (n.d.). Affinity for Muscarinic acetylcholine receptor M4 expressed in CHO cells by [3H]NMS displacement. Retrieved from [Link]

  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (2002). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2-3), 61-71. Retrieved from [Link]

  • Multispan, Inc. (n.d.). HUMAN RECOMBINANT M4 RECEPTOR. Retrieved from [Link]

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 58, 128529. Retrieved from [Link]

  • Chan, W. Y., et al. (2008). The muscarinic acetylcholine receptor agonist BuTAC mediates antipsychotic-like effects via the M4 subtype. The Journal of Pharmacology and Experimental Therapeutics, 325(2), 653-661. Retrieved from [Link]

Sources

Application Notes & Protocols: A Forward-Looking Approach to M4 Receptor Imaging with 5-Oxa-2-aza-spiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Medicinal Chemistry and Live-Cell Imaging

The spirocyclic scaffold, 5-oxa-2-aza-spiro[3.4]octane, has emerged as a valuable building block in medicinal chemistry, particularly in the design of selective agonists for the M4 muscarinic acetylcholine receptor (M4R).[1][2][3] M4 receptors, predominantly expressed in the central nervous system, are key regulators of cholinergic and dopaminergic neurotransmission, making them a critical target for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[4][5][6][7]

While the development of M4R agonists is a significant endeavor, understanding their precise mechanism of action at the cellular level requires advanced imaging techniques. To date, the direct visualization of these spirocyclic compounds in a live-cell context has not been extensively documented. This guide, therefore, takes a forward-looking approach by proposing a framework for the use of a fluorescently-labeled derivative of 5-oxa-2-aza-spiro[3.4]octane hemioxalate for live-cell imaging applications. By transforming this therapeutic scaffold into a research probe, we can unlock new insights into M4 receptor biology.

This document will provide the scientific rationale for this approach, a conceptual framework for the synthesis of a fluorescent derivative, and detailed, field-proven protocols for its application in live-cell imaging.

Scientific Rationale: The Imperative for Direct M4 Receptor Visualization

The M4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][8] This signaling cascade ultimately modulates neuronal excitability.[4]

Traditional methods for studying M4 receptor activity, such as radioligand binding assays or downstream functional assays (e.g., measuring cAMP levels), provide valuable pharmacological data but lack spatiotemporal resolution.[9][10] Live-cell imaging with a fluorescent ligand offers several distinct advantages:

  • Direct Visualization of Receptor Dynamics: Track the localization, trafficking, and internalization of M4 receptors in real-time upon agonist binding.

  • Subcellular Resolution: Determine the distribution of M4 receptors on the plasma membrane, in endocytic vesicles, and in other cellular compartments.

  • High-Throughput Screening: Adaptable for high-content screening platforms to identify novel M4 receptor modulators.

  • Kinetic Analysis: Measure the on- and off-rates of ligand binding directly in a physiological context.[11]

The development of a fluorescent probe based on the 5-oxa-2-aza-spiro[3.4]octane scaffold is a logical next step, leveraging a known M4R-targeting moiety to create a powerful tool for basic research and drug discovery.

Conceptual Framework for Probe Development

The transformation of 5-oxa-2-aza-spiro[3.4]octane hemioxalate from a therapeutic lead into an imaging probe necessitates its conjugation with a fluorophore. The ideal fluorescent derivative would retain high affinity and selectivity for the M4 receptor while exhibiting robust photophysical properties suitable for live-cell microscopy.

Proposed Synthetic Strategy

A plausible synthetic route involves the modification of the 5-oxa-2-aza-spiro[3.4]octane core to introduce a reactive handle for fluorophore conjugation. This could be achieved by incorporating a primary amine or a carboxylic acid group, which can then be coupled to a commercially available amine-reactive or carboxyl-reactive fluorophore, respectively.

G cluster_0 Synthesis of Fluorescent Probe Spirocyclic_Core 5-Oxa-2-aza-spiro[3.4]octane hemioxalate Functionalization Introduce Reactive Handle (e.g., -NH2, -COOH) Spirocyclic_Core->Functionalization Chemical Synthesis Conjugation Covalent Coupling Reaction Functionalization->Conjugation Fluorophore Select Fluorophore (e.g., Rhodamine, Fluorescein) Fluorophore->Conjugation Purification HPLC Purification Conjugation->Purification Final_Probe Fluorescent M4R Ligand Purification->Final_Probe

Conceptual workflow for the synthesis of a fluorescent M4R probe.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a comprehensive guide for the characterization and application of a novel fluorescent M4R probe.

Protocol 1: Cell Line Preparation for M4 Receptor Imaging

Rationale: A stable cell line expressing the human M4 receptor is essential for reproducible results. HEK293 cells are a common choice due to their ease of culture and transfection. Co-expression of a fluorescently tagged M4 receptor (e.g., M4R-GFP) can serve as a valuable control for co-localization studies.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmid encoding human M4 receptor (hM4R)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

Procedure:

  • Cell Seeding: 24-48 hours prior to transfection, seed HEK293 cells in glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: a. Prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. b. Add the complexes dropwise to the cells. c. Incubate for 24-48 hours to allow for receptor expression.

  • Cell Validation: Confirm M4 receptor expression via immunofluorescence or by using a commercially available M4R antibody if a non-tagged receptor is used. For cells expressing M4R-GFP, expression can be confirmed by fluorescence microscopy.

Protocol 2: Live-Cell Staining with a Fluorescent M4R Probe

Rationale: This protocol outlines the steps for labeling M4 receptors in live cells with the proposed fluorescent probe. Optimal probe concentration and incubation time should be determined empirically to maximize the signal-to-noise ratio.

Materials:

  • HEK293 cells expressing hM4R

  • Fluorescent M4R probe (e.g., "SpiroFluor-M4")

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM)

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent M4R probe in DMSO. Dilute the probe to the desired final concentration in pre-warmed live-cell imaging buffer.

  • Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer to remove serum and phenol red.

  • Staining: a. Add the probe-containing imaging buffer to the cells. b. Incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove unbound probe.

  • Imaging: Immediately transfer the dish to the confocal microscope for imaging.

ParameterRecommended Starting Point
Probe Concentration 10-100 nM
Incubation Time 15-30 minutes
Imaging Temperature 37°C
Protocol 3: Agonist-Induced M4 Receptor Internalization Assay

Rationale: As a Gi/o-coupled GPCR, the M4 receptor is expected to internalize upon prolonged agonist stimulation. This assay uses the fluorescent M4R probe to visualize this process, providing a functional readout of receptor activation.

Procedure:

  • Baseline Imaging: Following the staining protocol above, acquire initial images of the cells to visualize the distribution of the M4 receptor on the plasma membrane.

  • Agonist Stimulation: a. Prepare a solution of a known M4R agonist (or the unlabeled 5-oxa-2-aza-spiro[3.4]octane hemioxalate) in imaging buffer at a concentration 10-fold higher than its EC50. b. Carefully add the agonist solution to the cells while they are on the microscope stage.

  • Time-Lapse Imaging: Acquire images every 1-2 minutes for 30-60 minutes to monitor the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.

G cluster_1 M4 Receptor Signaling & Internalization Agonist Fluorescent Agonist (SpiroFluor-M4) M4R M4 Receptor Agonist->M4R Binding Gi_o Gi/o Protein M4R->Gi_o Activation Internalization Receptor Internalization M4R->Internalization Prolonged Activation AC_Inhibition Adenylyl Cyclase Inhibition Gi_o->AC_Inhibition cAMP_Decrease [cAMP]↓ AC_Inhibition->cAMP_Decrease Endosome Endosome Internalization->Endosome

Signaling and internalization pathway of the M4 receptor.

Data Analysis and Interpretation

The images acquired from these experiments can be analyzed to quantify changes in M4 receptor distribution. A common method is to measure the fluorescence intensity at the plasma membrane versus the cytoplasm over time. A successful internalization assay will show a decrease in membrane fluorescence and a corresponding increase in intracellular puncta.

Conclusion and Future Directions

The use of a fluorescently-labeled 5-oxa-2-aza-spiro[3.4]octane derivative represents a novel and powerful approach to studying M4 receptor biology in living cells. The protocols outlined in this guide provide a robust framework for the application of such a probe. Future work could involve the development of spectrally distinct probes for multi-color imaging or the use of super-resolution microscopy to visualize M4 receptor nanodomains. By directly illuminating the behavior of this critical therapeutic target, we can accelerate the pace of neuroscience research and drug discovery.

References

  • Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. MDPI. Available from: [Link]

  • What are the therapeutic applications for M4 receptor agonists?. Patsnap Synapse. Available from: [Link]

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. PubMed Central (PMC). Available from: [Link]

  • Live-cell microscopy or fluorescence anisotropy with budded baculoviruses—which way to go with measuring ligand binding to M4 muscarinic receptors?. The Royal Society Publishing. Available from: [Link]

  • Investigational agonists or PAMs of the muscarinic M4 receptor. ResearchGate. Available from: [Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. University of Miami. Available from: [Link]

  • icAMP NOMAD Muscarinic Acetylcholine Receptor M4 Cell Line. Innoprot. Available from: [Link]

  • M4 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available from: [Link]

  • Muscarinic agonist. Wikipedia. Available from: [Link]

  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. PubMed Central (PMC). Available from: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Available from: [Link]

  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
  • Synthesis of spiro-type fluorescent dyes STP-1–6. Conditions: a) acetic... ResearchGate. Available from: [Link]

  • 5-oxa-2–azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
  • Derivatives of 5-oxa-2-azaspiro[5][11]octane as M4 agonists. Google Patents. Available from:

Sources

Application Notes and Protocols for the Derivatization of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to confer three-dimensionality and favorable physicochemical properties to drug candidates.[1][2] The rigid nature of the 5-Oxa-2-aza-spiro[3.4]octane core offers a unique vectoral projection of substituents into three-dimensional space, making it an attractive building block for exploring structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the derivatization of the secondary amine in 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, a key starting material for the synthesis of novel therapeutic agents, particularly in the context of muscarinic M4 receptor agonists.[3] We present field-proven methodologies for N-acylation and N-alkylation, complete with insights into reaction mechanisms, work-up procedures, and analytical characterization of the resulting derivatives.

Introduction: The Strategic Value of the 5-Oxa-2-aza-spiro[3.4]octane Scaffold

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond "flatland" aromatic systems.[4] Spirocycles, compounds with two rings connected by a single common atom, have emerged as powerful tools in this endeavor. The inherent three-dimensionality of the 5-Oxa-2-aza-spiro[3.4]octane scaffold offers several advantages in drug design:

  • Enhanced Three-Dimensionality: The spirocyclic core rigidly orients substituents in distinct vectors, allowing for a more precise probing of protein binding pockets compared to flexible acyclic or monocyclic amines.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs has been shown to increase aqueous solubility, reduce lipophilicity (logP), and improve metabolic stability compared to their more planar counterparts.[1]

  • Novel Chemical Space: The unique topology of this scaffold provides access to novel chemical space, offering opportunities for the development of intellectual property.

The secondary amine of 5-Oxa-2-aza-spiro[3.4]octane serves as a versatile handle for derivatization, enabling the systematic exploration of SAR. By modifying the substituent on the nitrogen atom, researchers can fine-tune the steric, electronic, and hydrogen-bonding properties of the molecule to optimize its interaction with a biological target.

Handling the Hemioxalate Salt: Liberation of the Free Amine

The starting material, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, is a stable salt. For most derivatization reactions, it is necessary to first liberate the free secondary amine. This is typically achieved by a straightforward acid-base work-up.

Protocol 2.1: Freebasing of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate

Materials:

  • 5-Oxa-2-aza-spiro[3.4]octane hemioxalate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 5-Oxa-2-aza-spiro[3.4]octane hemioxalate (1.0 eq) in water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a saturated aqueous solution of a base such as sodium hydroxide or potassium carbonate until the pH of the solution is >10.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, typically as an oil or low-melting solid.

Note: The free amine is best used immediately in the subsequent derivatization step. If storage is necessary, it should be kept under an inert atmosphere (nitrogen or argon) at low temperature.

Derivatization Strategies for SAR Studies

The secondary amine of 5-Oxa-2-aza-spiro[3.4]octane can be readily derivatized through N-acylation and N-alkylation to generate a library of compounds for SAR evaluation.

N-Acylation: Introduction of Amide Functionality

N-acylation is a robust method for introducing a wide variety of substituents. The resulting amides are generally stable and can participate in hydrogen bonding interactions within a protein binding site.

This is a common and efficient method for the formation of amides.

Materials:

  • 5-Oxa-2-aza-spiro[3.4]octane (free amine from Protocol 2.1)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 - 1.2 eq)

  • A non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup.

Procedure:

  • Dissolve the 5-Oxa-2-aza-spiro[3.4]octane (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 5-Oxa-2-aza-spiro[3.4]octane hemioxalate freebase Protocol 2.1: Freebasing with aq. base start->freebase dissolve Dissolve free amine and base (e.g., TEA) in anhydrous DCM freebase->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride dropwise cool->add_acyl react Stir at RT (2-16 h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with H₂O monitor->quench extract Aqueous Work-up (HCl, NaHCO₃, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify end_node Pure N-Acylated Product purify->end_node

Caption: Workflow for the N-acylation of 5-Oxa-2-aza-spiro[3.4]octane.

N-Alkylation: Exploring Different Steric and Electronic Properties

N-alkylation allows for the introduction of a wide range of alkyl and aryl groups, which can significantly impact the lipophilicity, basicity, and steric bulk of the final compound.

Reductive amination is a powerful and versatile method for N-alkylation that avoids the over-alkylation often seen with alkyl halides. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.

Materials:

  • 5-Oxa-2-aza-spiro[3.4]octane (free amine from Protocol 2.1)

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN)) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution of 5-Oxa-2-aza-spiro[3.4]octane (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship of Reactants in Derivatization

G cluster_reactants Core Reactants cluster_reagents Derivatization Reagents cluster_products Resulting Derivatives spiro_amine 5-Oxa-2-aza-spiro[3.4]octane (Free Amine) amide N-Acyl Derivative (Amide) spiro_amine->amide N-Acylation (+ Base) alkyl_amine N-Alkyl Derivative (Tertiary Amine) spiro_amine->alkyl_amine Reductive Amination (+ Reducing Agent) acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide aldehyde_ketone Aldehyde/Ketone (R-CHO / R₂CO) aldehyde_ketone->alkyl_amine

Caption: Logical relationship of reactants in derivatization strategies.

Analytical Characterization of Derivatives

Confirmation of the structure and purity of the synthesized derivatives is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

NMR Spectroscopy

¹H NMR:

  • Starting Material (Free Amine): Expect characteristic signals for the protons of the spirocyclic core. The NH proton will appear as a broad singlet.

  • N-Acyl Derivatives: The disappearance of the NH proton signal and the appearance of new signals corresponding to the acyl group are indicative of successful acylation. Protons alpha to the nitrogen may show a downfield shift due to the electron-withdrawing effect of the carbonyl group.

  • N-Alkyl Derivatives: The disappearance of the NH proton signal and the appearance of new signals for the introduced alkyl group confirm the reaction. Protons on the carbon attached to the nitrogen will be visible.

¹³C NMR:

  • N-Acyl Derivatives: The appearance of a new signal in the carbonyl region (typically 165-175 ppm) is a key indicator of amide formation.

  • N-Alkyl Derivatives: The appearance of new signals corresponding to the carbons of the added alkyl group.

Compound Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) Expected ¹³C NMR Chemical Shifts (ppm, CDCl₃)
5-Oxa-2-aza-spiro[3.4]octane ~3.8-4.0 (t, 2H, O-CH₂), ~3.0-3.2 (m, 4H, N-CH₂), ~1.8-2.0 (m, 4H, CH₂-CH₂), ~1.5 (br s, 1H, NH)~70 (O-CH₂), ~55 (Spiro C), ~50 (N-CH₂), ~35 (CH₂)
N-Benzoyl-5-oxa-2-aza-spiro[3.4]octane ~7.4-7.6 (m, 5H, Ar-H), ~3.9-4.2 (m, 4H, O-CH₂ & N-CH₂), ~3.5-3.8 (m, 2H, N-CH₂), ~1.9-2.2 (m, 4H, CH₂-CH₂)~171 (C=O), ~136 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (O-CH₂), ~55 (Spiro C), ~48 & 45 (N-CH₂), ~35 (CH₂)
N-Benzyl-5-oxa-2-aza-spiro[3.4]octane ~7.2-7.4 (m, 5H, Ar-H), ~3.8-4.0 (t, 2H, O-CH₂), ~3.6 (s, 2H, Ar-CH₂), ~2.8-3.0 (m, 4H, N-CH₂), ~1.8-2.0 (m, 4H, CH₂-CH₂)~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (O-CH₂), ~60 (Ar-CH₂), ~55 (Spiro C), ~54 (N-CH₂), ~35 (CH₂)

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for analyzing these compounds.

  • Expected Molecular Ions: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Patterns: For N-acyl derivatives, a common fragmentation pathway is the cleavage of the amide bond. For N-alkyl derivatives, fragmentation often involves the loss of the alkyl substituent.

Application in SAR Studies: A Case Study of M4 Muscarinic Agonists

The derivatization of the 5-Oxa-2-aza-spiro[3.4]octane core has been successfully employed in the discovery of potent and selective M4 muscarinic acetylcholine receptor agonists.[2][3][5] The following table presents hypothetical data, based on published SAR trends for similar compounds, to illustrate how systematic modification of the N-substituent can impact biological activity.

Compound ID N-Substituent (R) M4 Receptor Potency (EC₅₀, nM) Selectivity vs. M1 Receptor (Fold)
1 H>10,000-
2 Acetyl85010
3 Benzoyl45025
4 Methyl12005
5 Benzyl30050
6 3-Pyridylmethyl50>200
7 2-Furanylmethyl15080

SAR Interpretation:

  • N-Acylation vs. N-Alkylation: In this hypothetical example, both acylation and alkylation lead to an increase in potency compared to the unsubstituted parent compound.

  • Aromatic Substituents: The introduction of aromatic rings (benzoyl and benzyl) generally enhances potency, suggesting a potential hydrophobic or pi-stacking interaction in the receptor binding site.

  • Heteroaromatic Substituents: The incorporation of a heteroaromatic ring, such as pyridine in compound 6, leads to a significant increase in both potency and selectivity. This highlights the importance of specific hydrogen bond acceptor/donor interactions.

By systematically synthesizing and testing a library of such derivatives, researchers can build a detailed understanding of the SAR for this scaffold and optimize compounds for desired therapeutic properties.

Conclusion

The 5-Oxa-2-aza-spiro[3.4]octane scaffold is a valuable building block in contemporary drug discovery. The straightforward and robust derivatization of its secondary amine via N-acylation and N-alkylation provides a powerful platform for conducting detailed SAR studies. The protocols and insights provided in this guide are intended to empower researchers to efficiently generate diverse libraries of novel compounds, thereby accelerating the discovery of new medicines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]

  • Alza, E., et al. (2022). 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 9(4), 343-346. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(9), 831–834. [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 56, 128475. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & biomolecular chemistry, 17(11), 3056–3065. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. BenchChem. This is a representative example of a protocol for a similar scaffold.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the synthesis of this valuable spirocyclic building block. Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to provide three-dimensional diversity and escape the "flatland" of traditional aromatic compounds.[1] This guide synthesizes established chemical principles with practical, field-proven insights to help you improve the yield, purity, and consistency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "hemioxalate," and why is it used for this compound? A: "Hemioxalate" refers to a salt where two molecules of the basic amine (5-Oxa-2-aza-spiro[3.4]octane) form a salt with one molecule of the di-protic oxalic acid. This 2:1 stoichiometry is often favored to achieve a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or have lower stability. The formation of the salt is an effective final purification step.

Q2: What are the most critical stages affecting the overall yield of this synthesis? A: The most critical stages are typically the spirocyclization step, where the bicyclic ring system is formed, and the final salt formation and isolation. The cyclization can be sensitive to steric hindrance and reaction conditions, while the salt precipitation requires careful control of solvent, temperature, and stoichiometry to maximize recovery and purity.[2][3]

Q3: Can I use a different acid to form the salt? A: Yes, other acids like hydrochloric acid (HCl) or tartaric acid can be used to form salts. However, oxalic acid is often chosen for its ability to form highly crystalline salts with specific stoichiometries (like hemioxalate or oxalate).[4] If you choose a different acid, you will need to re-optimize the crystallization conditions, and the resulting salt will have different physical properties (e.g., solubility, melting point).

Q4: My final product shows low solubility. Is this normal? A: The incorporation of an oxygen atom into the spirocyclic system is generally intended to improve aqueous solubility compared to its carbocyclic analogs.[1] However, the hemioxalate salt may have distinct solubility properties. If you require higher solubility in a specific medium, consider using the free base or forming a different salt (e.g., hydrochloride).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical framework for diagnosing and resolving issues.

Issue 1: Low Yield of the Spirocyclic Core (Before Salt Formation)

Question: My spirocyclization reaction is showing low conversion to the desired 5-Oxa-2-aza-spiro[3.4]octane. What are the likely causes and how can I fix it?

Answer: Low yield in spirocyclization often stems from issues with starting materials, reaction kinetics, or product stability.[2][5] A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your precursor can poison catalysts or introduce side reactions.

    • Solution: Confirm the purity of your starting materials via NMR, LC-MS, or elemental analysis. If necessary, repurify them using column chromatography or recrystallization before proceeding.[3]

  • Inefficient Cyclization Conditions: The energy barrier for forming a strained spirocyclic system can be high.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if conversion improves. Be sure to monitor for product decomposition at higher temperatures.

      • Solvent: The polarity of the solvent can significantly influence the transition state of the cyclization.[3] Screen a range of solvents with varying polarities, such as Toluene (non-polar), THF (polar aprotic), and Acetonitrile (polar aprotic).

      • Concentration: In intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular polymerization. Try reducing the concentration by a factor of 5 or 10.

  • Steric Hindrance: The formation of the spirocenter can be sterically demanding.

    • Solution: While difficult to change without redesigning the synthesis, ensure that any protecting groups used are not excessively bulky. If the reaction is catalyzed, a change in ligand or catalyst might be necessary to accommodate the substrate's geometry.[3]

  • Product Decomposition: The spirocycle may be unstable under the reaction or workup conditions.

    • Solution: Analyze a crude sample of the reaction mixture by LC-MS or NMR at different time points to track the formation and potential decomposition of the product. If decomposition is observed, consider running the reaction for a shorter duration or modifying the workup to use milder conditions (e.g., avoiding strong acids/bases, lower temperatures).[5]

Issue 2: Impurities in the Final Hemioxalate Salt

Question: My final product is not pure. I'm seeing extra peaks in my NMR/LC-MS analysis. What could be the source of these impurities?

Answer: Impurities can arise from incomplete reactions, side products, or issues during the salt formation and isolation process.

Potential Causes & Solutions:

  • Unreacted Starting Material: The most common impurity.

    • Solution: Before forming the salt, ensure the free base is purified thoroughly, typically via column chromatography. Use a suitable solvent system to achieve good separation between your product and starting materials. For amine products, adding a small amount of triethylamine or ammonia in methanol to the column solvent can prevent streaking and improve separation.[6]

  • Solvent Contamination: Residual solvents from the reaction or purification can be trapped in the crystalline salt.

    • Solution: After filtration, wash the crystalline product with a solvent in which the product is insoluble but the trapped solvent is soluble (e.g., cold diethyl ether or ethyl acetate). Dry the final product under high vacuum for an extended period (12-24 hours) to remove all volatile residues.

  • Incorrect Stoichiometry of Oxalic Acid: Using too much or too little oxalic acid can lead to a mixture of salts or free base.

    • Solution: Accurately measure the mass of your purified free base and use exactly 0.50 molar equivalents of oxalic acid. Dissolve the acid in a minimal amount of a suitable solvent before adding it to the solution of the free base.

Issue 3: Poor Recovery During Hemioxalate Salt Formation

Question: I'm losing a significant amount of product during the crystallization of the hemioxalate salt. How can I improve my recovery?

Answer: Poor recovery is often due to the product having some solubility in the crystallization solvent or precipitating too quickly, trapping impurities and forming a fine powder that is difficult to filter.

Potential Causes & Solutions:

  • Suboptimal Crystallization Solvent: The choice of solvent is critical. The free base should be soluble, but the hemioxalate salt should be sparingly soluble.

    • Solution: A common technique is to dissolve the free base in a solvent like isopropanol (IPA) or ethanol (EtOH) and add a solution of oxalic acid in the same solvent. If the salt is too soluble, a less polar co-solvent (an "anti-solvent") like MTBE or heptane can be added dropwise to induce precipitation.

  • Precipitation at Room Temperature: Allowing the salt to crystallize at room temperature may not be sufficient for maximum recovery.

    • Solution: After precipitation begins, cool the mixture slowly to 0-4 °C and let it stand for several hours to maximize the yield of the crystalline solid.

  • Rapid Precipitation: Adding the oxalic acid solution too quickly can cause the product to "crash out" as a fine, amorphous powder, which is difficult to filter and may be less pure.

    • Solution: Add the oxalic acid solution dropwise with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.

Data & Protocols

Table 1: Recommended Reaction Parameters for Hemioxalate Salt Formation
ParameterRecommended ValueRationale
Amine:Acid Ratio 2.0 : 1.0 (molar)Defines the salt as a hemioxalate.
Initial Solvent Isopropanol (IPA) or Ethanol (EtOH)Good solubility for the free base amine.
Acid Addition Dropwise addition of acid solutionPromotes controlled crystallization and higher purity.
Crystallization Temp. Cool to 0-4 °C after initial precipitationMaximizes recovery by reducing the salt's solubility.
Stirring Time 2-4 hours after coolingAllows the crystallization process to reach completion.
Washing Solvent Cold Isopropanol or Diethyl EtherRemoves soluble impurities without dissolving the product.
Optimized Experimental Protocol: Synthesis and Purification

This protocol provides a generalized, robust method. Specific quantities should be adjusted based on the scale of your reaction.

Step 1: Synthesis of 5-Oxa-2-aza-spiro[3.4]octane (Free Base) (This step assumes a suitable precursor has been synthesized, for example, via methods analogous to those described for similar oxa-spirocycles, such as iodocyclization or other intramolecular cyclizations.)[1]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the precursor substrate in an appropriate anhydrous solvent (e.g., THF, Toluene).

  • Reagent Addition: Add the necessary reagents for the cyclization reaction (e.g., a base or catalyst) dropwise at the appropriate temperature (e.g., 0 °C or room temperature).[5]

  • Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction is complete when the starting material is fully consumed.

  • Workup: Quench the reaction carefully (e.g., with saturated aq. NH₄Cl or water).[5] Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude free base via flash column chromatography on silica gel to yield the pure 5-Oxa-2-aza-spiro[3.4]octane.

Step 2: Formation of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate

  • Dissolution: Dissolve the purified free base (1.0 equivalent) in a minimal amount of isopropanol (IPA) with stirring.

  • Acid Preparation: In a separate flask, dissolve anhydrous oxalic acid (0.50 equivalents) in a minimal amount of IPA. Gentle warming may be required.

  • Precipitation: Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature. A white precipitate should begin to form.

  • Crystallization: Continue stirring the resulting slurry at room temperature for 30 minutes, then cool the flask in an ice bath to 0-4 °C and continue stirring for an additional 2 hours.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified white solid under high vacuum to a constant weight to yield 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

Visualized Workflows and Logic

Diagram 1: General Synthetic Workflow

G cluster_prep Synthesis of Free Base cluster_salt Hemioxalate Salt Formation Start Precursor Substrate Cyclization Spirocyclization Reaction Start->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification FreeBase Pure Free Base Purification->FreeBase Dissolution Dissolve Free Base in IPA FreeBase->Dissolution Acid Add 0.5 eq. Oxalic Acid in IPA Dissolution->Acid Precipitation Crystallization (Cool to 0-4°C) Acid->Precipitation Isolation Filter & Wash Solid Precipitation->Isolation Final Final Product: Hemioxalate Salt Isolation->Final

Caption: High-level workflow from precursor to final hemioxalate salt.

Diagram 2: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Decomposition cluster_solutions3 Solutions for Workup Loss Start Low Yield Observed C1 Incomplete Reaction? Start->C1 C2 Product Decomposition? Start->C2 C3 Loss During Workup? Start->C3 S1a Verify Starting Material Purity C1->S1a S1b Increase Temperature / Change Solvent C1->S1b S1c Screen Catalysts / Reagents C1->S1c S2a Run Time-Course Analysis (LC-MS) C2->S2a S2b Reduce Reaction Time / Temperature C2->S2b S2c Use Milder Workup Conditions C2->S2c S3a Ensure Correct pH During Extraction C3->S3a S3b Perform Back-Extraction of Aqueous Layers C3->S3b S3c Optimize Chromatography C3->S3c

Caption: Decision tree for diagnosing and resolving low reaction yields.

Diagram 3: Hemioxalate Salt Formation Mechanism

G Amine1 Spiro-Amine (Base) plus1 + Amine2 Spiro-Amine (Base) plus2 + Oxalic Oxalic Acid (H₂C₂O₄) gives ProtonatedAmine1 Spiro-Amine-H⁺ OxalateIon Oxalate Anion (C₂O₄²⁻) ProtonatedAmine1->OxalateIon Ionic Bond ProtonatedAmine2 Spiro-Amine-H⁺ ProtonatedAmine2->OxalateIon

Caption: Stoichiometric representation of hemioxalate salt formation.

References

Sources

Technical Support Center: Purification Strategies for 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this spirocyclic amine salt. Drawing from established principles of organic chemistry and extensive field experience, this document provides troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

I. Understanding the Molecule and Potential Impurities

5-Oxa-2-aza-spiro[3.4]octane is a spirocyclic amine, a class of compounds increasingly important in medicinal chemistry due to their unique three-dimensional structures.[1] The hemioxalate salt form is often used to improve the handling and stability of the parent amine. The purification of this compound can be challenging due to the basic nature of the amine and the ionic character of the salt.

Common sources of impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various precursors to the spirocyclic core.

  • Byproducts of the cyclization reaction: Incomplete cyclization or side reactions can lead to a variety of structurally related impurities.

  • Residual solvents: Solvents used in the synthesis or workup may be retained in the final product.

  • Excess oxalic acid: If the salt formation is not stoichiometric, residual oxalic acid may be present.

  • Stereoisomers: If the synthesis is not stereospecific, other stereoisomers of the desired product may be formed.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

A. Issues with Recrystallization

Question 1: My 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is not crystallizing, or it's "oiling out." What should I do?

Answer:

"Oiling out" or failure to crystallize is a common issue when purifying amine salts. This often indicates that the compound is impure or that the chosen solvent system is not optimal.

Troubleshooting Steps:

  • Assess Purity: Before attempting recrystallization, ensure your crude material is reasonably pure. If it contains significant amounts of impurities, consider a preliminary purification step like an acid-base extraction.

  • Solvent Selection is Key: The goal is to find a solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Good single solvents to try for amine salts include: Alcohols like ethanol or isopropanol (IPA).

    • Solvent/Anti-solvent Systems: A powerful technique is to dissolve the compound in a minimal amount of a "good" solvent (e.g., IPA, ethanol) at an elevated temperature and then slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, hexanes) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[2]

  • Control Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. A Dewar flask or insulating the crystallization vessel can help to slow down the cooling process.

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to the supersaturated solution can induce crystallization.

  • Water Content: The presence of water can sometimes hinder crystallization. For some amine salts, azeotropic removal of water by dissolving the crude material in a solvent like toluene and evaporating it can be beneficial.[3]

Causality: The formation of an oil instead of crystals occurs when the solubility of the compound in the chosen solvent is too high, even at lower temperatures, or when impurities inhibit the formation of a crystal lattice. The right solvent system and controlled cooling allow the molecules to arrange themselves into an ordered, crystalline structure.

Question 2: My recrystallized product is still impure. What are the next steps?

Answer:

If a single recrystallization does not yield a product of desired purity, you have several options:

  • Second Recrystallization: A second recrystallization from a different solvent system may be effective.

  • Charcoal Treatment: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Alternative Purification Method: If recrystallization is proving ineffective, consider a different purification strategy such as column chromatography of the free amine (see section II.C).

B. Challenges with Acid-Base Extraction

Question 1: I am performing an acid-base extraction to purify the free amine before salt formation, but I'm getting a low recovery. Why?

Answer:

Low recovery in an acid-base extraction can be due to several factors. This technique relies on the differential solubility of the amine and its protonated salt form in organic and aqueous phases.[4]

Troubleshooting Steps:

  • Ensure Complete Protonation/Deprotonation:

    • Acidic Wash: When extracting the amine into the aqueous phase, use a sufficient amount of dilute acid (e.g., 1M HCl) to ensure all the amine is protonated to its salt form. Check the pH of the aqueous layer to ensure it is acidic.

    • Basic Wash: When regenerating the free amine, use a strong enough base (e.g., 1M NaOH) to deprotonate the ammonium salt fully. Check the pH of the aqueous layer to confirm it is basic.

  • Solvent Choice: The organic solvent should readily dissolve the free amine but be immiscible with water. Dichloromethane (DCM) and ethyl acetate are common choices.

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. This ensures a more complete transfer of the compound between phases.

  • Emulsion Formation: Emulsions (stable mixtures of the organic and aqueous layers) can form, trapping your product. To break an emulsion, you can try:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling or rocking the separatory funnel instead of vigorous shaking.

    • Filtering the emulsion through a pad of Celite.

Workflow for Acid-Base Extraction of the Free Amine:

Caption: Workflow for purifying the free amine using acid-base extraction.

C. Difficulties with Column Chromatography

Question 1: I am trying to purify the free amine of 5-Oxa-2-aza-spiro[3.4]octane using silica gel chromatography, but I'm observing significant tailing and poor separation. What is causing this?

Answer:

This is a very common problem when purifying amines on silica gel. The acidic nature of the silica surface (due to silanol groups, Si-OH) strongly interacts with the basic amine, leading to peak tailing, poor resolution, and sometimes irreversible adsorption of the product on the column.[5][6]

Troubleshooting Strategies:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the eluent to "neutralize" the acidic sites on the silica gel.

    • Triethylamine (TEA): A common choice is to add 0.5-2% TEA to your eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., DCM containing 1-10% of 7N NH3 in MeOH).

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-functionalized silica: This is an excellent, albeit more expensive, option that is specifically designed for the purification of basic compounds.[5]

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative. Basic alumina is generally preferred for amine purification.

  • Reverse-Phase Chromatography: For polar amines, reverse-phase chromatography (e.g., C18 silica) can be a viable option. A mobile phase containing a buffer at a pH that keeps the amine in its neutral form is often used.[6][7]

Experimental Protocol: Flash Chromatography with Mobile Phase Modifier

  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Pack the Column: Pack the column with the silica slurry.

  • Equilibrate the Column: Equilibrate the column by flushing it with several column volumes of your starting eluent mixture containing the basic modifier (e.g., 99:1 hexanes:TEA).

  • Load the Sample: Dissolve your crude free amine in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute: Run the column with a gradient of your chosen eluent system (e.g., increasing the proportion of ethyl acetate in a hexanes/ethyl acetate mixture, while keeping the percentage of TEA constant).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Decision Tree for Chromatography Issues:

ChromatographyTroubleshooting start Poor Separation/Tailing on Silica Gel add_tea Add 0.5-2% TEA or NH3 to Eluent start->add_tea check_separation Separation Improved? add_tea->check_separation success Purification Successful check_separation->success Yes change_stationary_phase Try Amine-Functionalized Silica or Basic Alumina check_separation->change_stationary_phase No check_again Separation Improved? change_stationary_phase->check_again check_again->success Yes reverse_phase Consider Reverse-Phase Chromatography check_again->reverse_phase No

Caption: Decision-making flowchart for troubleshooting amine purification by column chromatography.

III. Purity Assessment

Question: How can I confirm the purity of my final 5-Oxa-2-aza-spiro[3.4]octane hemioxalate product?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of your compound.

Technique Information Provided Notes
¹H and ¹³C NMR Structural confirmation and detection of proton- and carbon-containing impurities.The presence of unexpected signals or incorrect integration values can indicate impurities.
LC-MS Purity assessment and mass confirmation.Provides the mass of the free amine. Can detect non-volatile impurities.
Melting Point A sharp melting point range is indicative of high purity.Impurities will typically broaden and depress the melting point.
Elemental Analysis Confirms the elemental composition (C, H, N).Provides strong evidence for the empirical formula.

IV. Summary of Key Purification Strategies

Strategy When to Use Advantages Disadvantages
Recrystallization Final purification step for solid materials.Can provide very high purity material. Scalable.Finding a suitable solvent can be time-consuming. May not remove closely related impurities.
Acid-Base Extraction Initial purification to remove non-basic or non-acidic impurities.Simple, fast, and uses inexpensive reagents.Not effective for separating amines from other basic impurities. Emulsions can be problematic.
Column Chromatography For separating the free amine from structurally similar impurities.Can provide excellent separation.Can be challenging for basic amines on silica. May require specialized stationary phases.

This guide provides a comprehensive overview of the key strategies and troubleshooting techniques for the purification of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. By understanding the principles behind each method and anticipating potential challenges, you can develop a robust and efficient purification protocol. For further assistance, please do not hesitate to contact our technical support team.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Sciencemadness Discussion Board. (2009, July 25). Forming oxalte salts of amines. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?[Link]

  • YouTube. (2014, November 2). Purifying Amines Using Their Salts. [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?[Link]

  • ResearchGate. (2022, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

Sources

"5-Oxa-2-aza-spiro[3.4]octane hemioxalate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a spirocyclic amine salt, its solubility behavior can be complex and dependent on various factors. This guide provides a structured approach to understanding and overcoming these challenges, combining fundamental chemical principles with practical, field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to efficiently and effectively work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate based on its structure?

A1: 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is comprised of a polar spirocyclic amine and a hemioxalate counter-ion. Neutral organic compounds with heteroatoms like oxygen and nitrogen tend to be less soluble in water than in organic solvents, a principle often summarized as "like dissolves like"[1][2]. However, the presence of ionizable groups can increase aqueous solubility[1]. The core structure, 5-oxa-2-aza-spiro[3.4]octane, contains both ether and secondary amine functional groups, which can participate in hydrogen bonding, suggesting some affinity for polar solvents[3]. The molecule's overall polarity is a balance between its non-polar hydrocarbon portions and its polar functional groups. As a salt, its solubility is expected to be significantly different from its freebase form, generally favoring polar solvents where ionization is possible.

Q2: How does the hemioxalate salt form influence the solubility of this compound?

A2: The formation of a salt is a common strategy to improve the aqueous solubility and dissolution rate of poorly soluble drug candidates, particularly those containing ionizable functional groups like amines[4][5]. By reacting the basic amine of the spiro-octane with oxalic acid, a more polar, ionic salt is formed. This hemioxalate salt (a 2:1 ratio of the amine to oxalic acid) is generally expected to have enhanced solubility in polar protic solvents, such as water, methanol, and ethanol, compared to its neutral freebase form. The solubility of salts is influenced by the crystal lattice energy; a very stable crystal lattice can sometimes counteract the expected solubility increase[5].

Q3: What does the "hemioxalate" designation mean?

A3: The term "hemioxalate" indicates a stoichiometric ratio of two molecules of the parent compound, 5-Oxa-2-aza-spiro[3.4]octane, to one molecule of oxalic acid. This is represented by the chemical formula (C₆H₁₁NO)₂·C₂H₂O₄. This 2:1 salt formation is a specific type of salt that can have unique physicochemical properties, including its solubility profile and solid-state characteristics, compared to a 1:1 salt.

Q4: Are there any general safety precautions I should take when handling this compound?

A4: While specific toxicity data for this compound is not widely available, it is prudent to handle it with the standard care for laboratory chemicals. Based on safety information for similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled[6][7]. Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Solubility Issues

This section is designed to provide a systematic approach to resolving common solubility challenges. If you are experiencing difficulty dissolving 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, please follow the steps outlined below.

Initial Assessment of the Problem

Before attempting any solutions, it is crucial to define the problem clearly. Consider the following:

  • What is your target concentration?

  • In which solvent are you trying to dissolve the compound?

  • What have you observed? (e.g., fine suspension, partial dissolution, no change).

  • What is the intended downstream application? (This may constrain your choice of solvents).

The following diagram provides a high-level overview of the troubleshooting workflow.

G cluster_start cluster_verify cluster_solvent cluster_physical cluster_chemical cluster_advanced cluster_end start START: Compound Not Dissolving verify Q: Is the compound the correct one and pure? A: Verify with CoA/analytical data. start->verify solvent Step 1: Re-evaluate Solvent Choice - Try a panel of solvents (polar protic, polar aprotic, non-polar). - Consider 'like dissolves like' principle. verify->solvent If verified physical Step 2: Apply Physical Methods - Gentle warming (check stability). - Sonication. - Vortexing/Agitation. solvent->physical If still insoluble end_success SUCCESS: Compound Dissolved solvent->end_success If successful chemical Step 3: Use Chemical Modification - Adjust pH (for aqueous solutions). - Use co-solvents. physical->chemical If still insoluble physical->end_success If successful advanced Step 4: Advanced Formulation Strategies - Solid dispersions. - Nanosuspensions. chemical->advanced For persistent issues chemical->end_success If successful advanced->end_success If successful end_fail FAIL: Consult Further Contact Technical Support. advanced->end_fail If unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Q: My compound won't dissolve in my chosen solvent. What is the first thing I should do?

A: First, confirm the identity and purity of your material using the Certificate of Analysis (CoA). Then, re-evaluate your solvent choice based on first principles. Since 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a salt, it is expected to be most soluble in polar solvents. If you are using a non-polar solvent like hexane or toluene, solubility is likely to be very low[1].

Recommended Action: Perform a small-scale solubility test with a panel of solvents from different classes. This will provide an empirical basis for selecting the best solvent for your application.

Table 1: Suggested Solvent Panel for Initial Screening
Solvent ClassExamplesRationale
Polar Protic Water, Methanol, EthanolCapable of hydrogen bonding and solvating ions, making them good candidates for dissolving salts.[3]
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHave large dipole moments and can solvate cations well, but are not hydrogen bond donors.[3]
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Unlikely to be effective but useful as a negative control to confirm the polar nature of the solute.[2]
Q: I've tried a suitable polar solvent, but the compound still isn't dissolving completely. What's next?

A: If you have chosen an appropriate solvent but are still facing issues, you can employ physical methods to increase the rate of dissolution. The Noyes-Whitney equation shows that the dissolution rate is proportional to the surface area of the solid and its solubility in the boundary layer[8]. Physical methods can help overcome the activation energy barrier for dissolution.

Recommended Actions:

  • Agitation: Ensure the mixture is being stirred vigorously.

  • Sonication: Use an ultrasonic bath to break up solid agglomerates. This increases the effective surface area of the compound exposed to the solvent[4].

  • Gentle Warming: Gently warm the solution. Increased temperature often increases solubility[9]. Caution: Before heating, verify the thermal stability of the compound from the supplier's data or perform a small-scale test to check for degradation.

Q: I'm working with an aqueous buffer and am still having trouble. Can I modify the solution?

A: Yes. For amine salts in aqueous solutions, pH can be a critical factor. The hemioxalate salt is formed from a weak base (the amine) and a weak acid (oxalic acid). The solubility of such salts is often pH-dependent.

Recommended Action: Adjust the pH.

  • Lowering the pH (making it more acidic): Adding a small amount of a stronger acid (e.g., HCl) will ensure the amine remains fully protonated (R₂NH₂⁺), which may increase its solubility in water.

  • Raising the pH (making it more basic): Adding a base (e.g., NaOH) will deprotonate the amine, converting it to the freebase form (R₂NH). The freebase is likely to be much less water-soluble and may precipitate out of solution. This is generally not recommended unless you are intentionally trying to isolate the freebase.

Q: I need a higher concentration than I can achieve with a single solvent. What are my options?

A: If a single solvent system is insufficient, using a co-solvent system is a powerful technique. A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar or poorly soluble compounds[9][10].

Recommended Action: Use a Co-solvent.

  • Commonly used co-solvents in research settings include DMSO, DMF, and ethanol.

  • Start by dissolving the compound in a minimal amount of a strong organic solvent in which it is highly soluble (e.g., DMSO).

  • Then, slowly add your aqueous buffer to this solution with vigorous stirring, up to the desired final volume. Be mindful that the compound may precipitate if the final percentage of the organic co-solvent is too low.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a method for systematically determining the approximate solubility of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate in various solvents.

  • Preparation: Dispense 1-2 mg of the compound into several small, labeled vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials).

  • Solvent Addition: To the first vial, add the chosen solvent (e.g., water) in small, precise increments (e.g., 50 µL).

  • Mixing: After each addition, vortex or agitate the vial vigorously for 1-2 minutes. Use a sonicator for 5 minutes if dissolution is slow.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Iteration: Continue adding solvent increments until the solid is completely dissolved.

  • Calculation: Record the total volume of solvent added. Calculate the approximate solubility (e.g., in mg/mL).

  • Repeat: Repeat steps 2-6 for each solvent in your test panel (see Table 1).

Protocol 2: pH-Dependent Solubility Profile

This protocol is for determining how pH affects the solubility of the compound in an aqueous environment.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Saturated Solution: Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Sample Collection: Carefully draw a sample from the supernatant of each vial, taking care not to disturb the undissolved solid. It is recommended to filter the sample through a 0.22 µm syringe filter to remove any fine particles.

  • Quantification: Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (concentration) against the pH of the buffer to generate a pH-solubility profile.

Advanced Strategies

For particularly challenging applications, such as formulating the compound for in vivo studies, more advanced techniques may be necessary. These strategies are often employed in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[11][12][13]

  • Solid Dispersions: This involves dispersing the compound in a solid polymer matrix at the molecular level.[14] Techniques like spray drying or hot-melt extrusion can be used to create these formulations, which can significantly improve dissolution rates.[13]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area, which can lead to a higher dissolution rate.[11] This can be achieved through methods like wet media milling or high-pressure homogenization.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the non-polar parts of the drug within a hydrophilic shell, thereby increasing its aqueous solubility.[8][13]

The selection of an advanced strategy depends heavily on the specific requirements of the drug delivery system and should be approached in consultation with formulation experts.

Caption: Salt form and its influence on solubility.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 20, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 20, 2026, from [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved January 20, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 20, 2026, from [Link]

  • Organic chemistry. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • CHAPTER 2: Tactics to Improve Solubility Available. (2021, August 27). Books. Retrieved January 20, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 20, 2026, from [Link]

  • Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

Sources

Handling and storage of moisture-sensitive "5-Oxa-2-aza-spiro[3.4]octane hemioxalate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. This document provides in-depth technical guidance for researchers, medicinal chemists, and drug development professionals on the optimal handling, storage, and troubleshooting for this valuable spirocyclic building block. Our goal is to ensure the chemical integrity of your material, leading to reproducible and reliable experimental outcomes.

Part 1: Product Fundamentals and Inherent Sensitivities

Understanding the Compound's Nature

5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a sophisticated molecule designed for modern drug discovery. Its structure combines two key features:

  • The Spirocyclic Oxetane Core: The rigid, three-dimensional 5-Oxa-2-aza-spiro[3.4]octane scaffold is an attractive bioisostere for common motifs like morpholine or gem-dimethyl groups.[1][2] Its incorporation into a lead compound can significantly improve critical ADME (Administration, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][3]

  • The Hemioxalate Salt Form: The compound is supplied as a hemioxalate salt, meaning two molecules of the spirocyclic amine are complexed with one molecule of oxalic acid. This salt form is chosen to enhance crystallinity and stability for storage. However, it is also the primary source of the compound's moisture sensitivity. Oxalic acid and its salts are known to be hygroscopic, readily absorbing water from the atmosphere, particularly at relative humidity (RH) levels above 45%.[4][5][6]

This inherent hygroscopicity is the central challenge in handling this compound. Uncontrolled moisture absorption can lead to a cascade of issues, from inaccurate measurements to chemical degradation.

Part 2: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common queries regarding the day-to-day use of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

Q1: What are the ideal long-term storage conditions for an unopened container?

A: The integrity of the compound is best maintained by adhering to the recommended storage conditions, which prevent moisture ingress and thermal degradation.

  • Rationale: Storing under an inert gas like argon or nitrogen displaces atmospheric moisture and oxygen, protecting the hygroscopic oxalate salt from water absorption and the organic scaffold from potential oxidative degradation.[7][8] Room temperature is generally sufficient, as the compound is a stable solid, but avoiding temperature extremes is crucial.[7]

Parameter Recommendation Justification
Temperature Room Temperature (20-25°C)Prevents thermal stress and potential degradation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.[8]
Container Tightly Sealed, Airtight VialCreates a physical barrier against the ambient environment.[9]
Location Desiccator CabinetProvides a secondary barrier and a low-humidity environment.[10]

Q2: I've just received my vial. What is the protocol for initial handling and aliquoting?

A: Proper initial handling is critical to prevent contamination of the bulk supply. The goal is to aliquot the compound into smaller, experiment-sized portions under controlled conditions to avoid repeatedly exposing the primary container to the atmosphere.

  • Rationale: Aliquoting in a low-humidity environment, such as a glove box or glove bag, is the gold standard for handling highly hygroscopic materials.[11][12] This minimizes the window for moisture absorption. If such facilities are unavailable, working quickly and using a desiccator for equilibration are essential risk-mitigation steps.

A Receive Vial B Equilibrate vial to room temperature (min. 30 mins) A->B Prevents condensation on cold vial C Transfer vial to low-humidity environment (e.g., Glove Box) B->C Crucial step to prevent moisture uptake D Open primary vial C->D E Quickly weigh and dispense aliquots into pre-labeled, tared vials D->E Minimize exposure time F Backfill all vials with inert gas (e.g., Argon) E->F G Seal all vials tightly F->G H Store primary vial and aliquots in a desiccator G->H

Caption: Initial handling and aliquoting workflow.

Q3: What is the best practice for weighing this compound for an experiment?

A: Accurate weighing requires speed and a controlled environment to prevent real-time mass changes due to water absorption.

  • Rationale: A hygroscopic compound can gain mass rapidly on an analytical balance, leading to inaccurate concentration calculations.[9] Using a draft shield and minimizing the time the container is open are critical. For the highest accuracy, weighing within a glove box is recommended.[11]

A detailed, step-by-step weighing protocol is provided in Part 4 .

Q4: Can I prepare stock solutions? How should they be stored?

A: Yes, preparing stock solutions is recommended to avoid repeated weighing of the solid.

  • Rationale: Dissolving the compound in a suitable anhydrous solvent sequesters it from atmospheric moisture. However, the stability of the spiro-oxetane ring in solution, particularly in protic or acidic media, must be considered.[13] Storing solutions cold and protected from light minimizes the rate of any potential degradation.

  • Recommended Solvents: Use high-purity, anhydrous solvents such as DMSO or DMF.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Use vials with tight-fitting caps (e.g., PTFE-lined).

Part 3: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

A Unexpected Experimental Result e.g., low yield, poor activity, no reaction B Isolate the Variable Is the compound the likely cause? A->B C Visual Inspection of Solid Observe appearance of the bulk material B->C Start with the simplest check D Physical State Change Is the solid clumpy, sticky, or discolored? C->D E Potential Moisture Absorption Compound may be hydrated. Weighing will be inaccurate. D->E Yes F Check Purity Analytically Perform QC check on stock. D->F No, appears normal G Purity Assessment Run RP-HPLC or LC-MS analysis. (See Protocol 2) E->G Actionable Step F->G H H G->H Result I Purity Decreased / Degradants Observed Compound has likely degraded. Procure a fresh vial and strictly follow handling protocols. G->I Result

Caption: Troubleshooting logic for experimental issues.

Q5: My compound, which was a fine powder, has become clumpy and sticky. Can I still use it?

A: This is a classic sign of significant water absorption.[9] Using the material is not recommended for quantitative applications.

  • Causality: The clumping indicates that the hygroscopic oxalate salt has absorbed enough atmospheric moisture to begin deliquescing (dissolving in the absorbed water).[10] This has two major consequences:

    • Inaccurate Mass: The weight of the material is no longer representative of the active compound.

    • Risk of Degradation: The presence of water, especially when combined with the acidic nature of the oxalate, can create conditions favorable for the hydrolytic ring-opening of the strained oxetane moiety.[13][14]

  • Recommendation: Discard the affected vial and use a fresh, properly stored aliquot. Review your handling and storage procedures to prevent recurrence.

Q6: I'm seeing inconsistent results in my biological assays. Could the compound be the issue?

A: Yes, compound integrity is a primary suspect for irreproducible results.

  • Causality: If the compound has absorbed varying amounts of water between experiments, the actual concentration of your dosing solutions will differ, even if you weighed out the "same" mass each time. This variability in concentration will directly translate to inconsistent biological data (e.g., variable IC50 values).

  • Recommendation: Follow the workflow in the troubleshooting diagram above. First, perform a purity check on your current solid or stock solution using a method like HPLC (see Protocol 2). If purity is compromised, switch to a new, properly handled vial. If purity is confirmed, the source of variability lies elsewhere in your experimental setup.

Q7: I suspect my compound has degraded. How can I definitively check its purity?

A: Analytical chemistry provides the definitive answer. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and accessible method for assessing purity.[15]

  • Principle: HPLC separates the parent compound from potential impurities or degradants. By comparing the peak area of the main compound to the total area of all peaks, a purity percentage can be calculated. The appearance of new, smaller peaks relative to a reference chromatogram of a fresh sample is indicative of degradation.

  • Recommendation: A general-purpose RP-HPLC protocol for purity analysis is provided below.

Part 4: Key Experimental Protocols

Protocol 1: Recommended Weighing Procedure for Hygroscopic Solids

This protocol minimizes moisture absorption during weighing when a glove box is not available.

  • Preparation: Place the sealed vial of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate and all necessary tools (spatulas, weigh paper) inside a laboratory desiccator for at least 30 minutes to ensure they are in a dry environment.

  • Tare: Place the weigh paper on the analytical balance, close the draft shield, and tare the balance.

  • Transfer: Quickly remove the vial from the desiccator. Open the vial, rapidly transfer an approximate amount of the solid to the weigh paper using a dry spatula, and immediately reseal the vial.

  • Weigh: Close the draft shield and record the mass once the reading stabilizes. Aim to complete steps 3 and 4 in under 30 seconds.

  • Return to Storage: Immediately return the sealed primary vial to the desiccator for storage.

  • Dissolution: Promptly dissolve the weighed solid in your chosen anhydrous solvent to prevent further moisture uptake.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for quality control analysis. Method optimization may be required.[15]

Parameter Condition
Instrumentation HPLC system with UV Detector, Autosampler, Column Oven
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 210 nm
Sample Prep. Prepare a ~0.5 mg/mL solution in 50:50 Water:Acetonitrile
Purity Calculation Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
  • Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • RSC Publishing. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Retrieved from [Link]

  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics. [Link]

  • RSC Publishing. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub -. Retrieved from [Link]

  • ResearchGate. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • ACS Publications. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • ResearchGate. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Oxa-6-azaspiro[3.4]octane hemioxalate. Retrieved from [Link]

Sources

"5-Oxa-2-aza-spiro[3.4]octane hemioxalate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Oxa-2-aza-spiro[3.4]octane hemioxalate

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support resource for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability profile and potential degradation pathways of this unique spirocyclic compound. By understanding the inherent chemical liabilities of the oxetane and aza-spirocyclic core, alongside the influence of the hemioxalate salt form, you can design more robust experiments, ensure the integrity of your results, and accelerate your drug development programs.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate?

The stability of this molecule is governed by three primary structural features: the strained oxetane ring, the secondary amine of the aza-spirocycle, and the nature of the hemioxalate salt.

  • Oxetane Ring Instability: The four-membered oxetane ring possesses significant ring strain.[1] This makes it susceptible to ring-opening reactions, particularly under acidic conditions.[2][3] While often considered a liability, the stability of oxetanes is highly dependent on their substitution pattern; 3,3-disubstituted oxetanes, for instance, are known to be more stable.[2][3][4] The spirocyclic nature of this compound at the 3-position likely confers a degree of steric hindrance that enhances stability compared to simpler oxetanes.

  • Secondary Amine Reactivity: The secondary amine in the 2-aza position is a nucleophilic and basic center. It can participate in degradation reactions, such as oxidation, and will readily react with acids. Its basicity is a key factor in the formation of the hemioxalate salt.

  • Salt Disproportionation: Pharmaceutical salts can sometimes revert to their respective free base and acid forms, a process known as disproportionation.[5] This phenomenon is often mediated by environmental factors such as humidity and can be influenced by excipients in a formulation, potentially impacting solubility, bioavailability, and chemical stability.[5]

Q2: What are the recommended storage and handling conditions for this compound?

Given the potential for hydrolytic degradation and salt disproportionation, proper storage is critical. Supplier recommendations suggest storing the compound in an inert atmosphere at room temperature.[6]

Parameter Condition Rationale
Temperature Room TemperatureAvoids thermal stress which can accelerate degradation.[7][8][9]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen and moisture, reducing the risk of oxidation and hydrolysis.
Light Protect from LightAlthough specific photostability data is unavailable, heterocyclic compounds can be susceptible to photodegradation. Standard practice is to store in amber vials or in the dark.[10][11]
Container Tightly Sealed VialPrevents ingress of atmospheric moisture, which is a key factor in salt disproportionation and hydrolysis.[5]
Q3: What are the most probable degradation pathways?

Based on the structure, the most likely degradation pathways involve the oxetane ring.

  • Acid-Catalyzed Hydrolysis: This is a primary concern. Protonation of the oxetane oxygen makes the ring highly electrophilic and susceptible to nucleophilic attack by water, leading to a ring-opened diol product. This is a well-documented degradation route for oxetanes.[2][12]

  • Oxidative Degradation: The secondary amine and potentially the carbons adjacent to the heteroatoms could be susceptible to oxidation.

  • Thermal Degradation: At elevated temperatures, heterocyclic compounds can undergo complex decomposition, often via radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds.[7][8][9][13][14]

Q4: How does the hemioxalate salt form influence the compound's stability and properties?

Salt formation is a common strategy in drug development to improve properties like solubility, dissolution rate, and chemical stability.[15][16]

  • Benefits: The hemioxalate salt of the basic 2-aza-spirocycle is expected to enhance aqueous solubility compared to the free base. This can be crucial for bioavailability and formulation development.

  • Risks: The primary risk is disproportionation, where the salt reverts to the free base and oxalic acid, especially in the presence of water.[5] This can lead to changes in physical form (e.g., crystallization of the free base) and a decrease in solubility. The stability of a salt is often dependent on the micro-environmental pH and the presence of other ionic species or excipients.[17]

Troubleshooting Guide & Experimental Protocols

Q5: I'm observing new, more polar peaks in my HPLC analysis of a solution-state sample. What could be the cause?

This is a classic sign of degradation, most likely acid-catalyzed hydrolysis of the oxetane ring. The resulting ring-opened diol product would be significantly more polar and thus have a shorter retention time on a reverse-phase HPLC column.

Workflow for Investigating Degradation in Solution

Caption: Workflow for troubleshooting unexpected peaks.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to proactively identify likely degradation products and establish the intrinsic stability of the molecule.[10][18][19] This study involves subjecting the compound to stress conditions more severe than those it would encounter during normal handling or storage.[18]

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursOxetane ring opening
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursGenerally more stable, but potential for other base-labile group degradation
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the secondary amine
Thermal Solid-state at 80°C / 75% RH for 7 daysComplex decomposition[7]
Photolytic Solid & Solution state, expose to 1.2 million lux hours and 200 watt hours/square meter[11]Photochemical reactions (e.g., radical formation)

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate in a suitable solvent (e.g., Methanol or Acetonitrile/Water) at ~1 mg/mL.

  • Apply Stress: For each condition, mix the stock solution with the stressor reagent (e.g., for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl). For thermal and photolytic studies, expose both solid material and the stock solution to the conditions.

  • Control Samples: Maintain an unstressed "control" sample in the same solvent, protected from light at 2-8°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For example, add an equimolar amount of NaOH to the HCl-stressed sample.

  • Analysis: Analyze all samples (stressed, neutralized, and control) by a stability-indicating HPLC-UV method. An ideal method will show baseline separation between the parent peak and all degradation products.

  • Peak Identification: Use LC-MS to obtain mass-to-charge (m/z) ratios for the new peaks to help identify the degradation products.

Q6: I suspect my solid-state sample is unstable, possibly due to salt disproportionation. How can I confirm this?

Solid-state instability can manifest as changes in appearance, poor solubility, or the appearance of new peaks in an analysis of the dissolved solid. Disproportionation involves the conversion of the salt back to the free base.

Predicted Acid-Catalyzed Degradation Pathway

G cluster_0 Acid-Catalyzed Hydrolysis parent 5-Oxa-2-aza-spiro[3.4]octane (Parent Compound) intermediate Protonated Oxetane (Activated Intermediate) parent->intermediate + H⁺ (Acid) product Ring-Opened Diol (Degradation Product) intermediate->product + H₂O (Nucleophilic Attack)

Caption: Predicted pathway for oxetane ring opening.

Protocol 2: Assessing Salt Disproportionation

This protocol uses analytical techniques to detect the presence of the free base form in a solid sample of the salt.

  • Visual Inspection: Check for any changes in the physical appearance of the powder (e.g., clumping, discoloration, change in texture).

  • Powder X-Ray Diffraction (PXRD):

    • Principle: PXRD is the definitive method for identifying crystalline forms. The salt and its corresponding free base will have distinct diffraction patterns.

    • Method: Obtain a PXRD pattern of your test sample. Compare it to the reference patterns of the pure hemioxalate salt and the pure free base. The appearance of new peaks corresponding to the free base confirms disproportionation.

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures thermal transitions. The salt and free base will typically have different melting points.

    • Method: Run a DSC scan on your sample. The presence of a new endotherm corresponding to the melting of the free base is indicative of disproportionation.

  • Forced Disproportionation (Control Experiment):

    • Purpose: To confirm that your analytical methods can detect the change.

    • Method: Store a small sample of the hemioxalate salt at elevated humidity (e.g., 75% RH) for several days. Analyze this stressed sample by PXRD and DSC to observe the expected conversion. This validates your detection method.

By applying these principles and protocols, researchers can effectively manage the stability challenges associated with 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, ensuring data integrity and facilitating its successful development.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1830–1841. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4511-4514. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the oxetane motif in the design of a potent and selective series of γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

  • Kwiecień, A., & Szostak, M. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]

  • Kwiecień, A., & Szostak, M. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

  • Duncton, M. A. (2011). The oxetane ring in drug discovery. MedChemComm, 2(11), 1135-1162. [Link]

  • Kwiecień, A., & Szostak, M. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

  • Kwiecień, A., & Szostak, M. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • A-Alpha Bio. (n.d.). 5-oxa-2-azaspiro[3.4]octane hemioxalate. A-Alpha Bio. [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12029–12095. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

  • Patel, S., et al. (2019). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 53(4s2), s560-s568. [Link]

  • International Journal of Research in Engineering and Science. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering and Science. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Isenegger, P. G., & Gillingham, D. G. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Organic Letters, 23(15), 5891–5895. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Wan, X., & Wu, W. (2019). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Pharmaceutical Development and Technology, 24(10), 1234-1241. [Link]

  • Czech, J., & Wicha, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-46. [Link]

  • Toselli, F., Hyland, C., & Jones, A. J. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Drug Metabolism Letters, 14(1), 3-10. [Link]

  • Ayurveda Journals. (2024). Physiochemical assessment of pharmaceutical salt forms. Ayurveda Journals. [Link]

  • A-Alpha Bio. (n.d.). 5-Oxa-2-aza-spiro[3.4]octane oxalate. A-Alpha Bio. [Link]

  • Bakulina, O. Y., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]

  • Li, S., & Chen, X. (2016). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 105(1), 38-51. [Link]

  • Bakulina, O. Y., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]

  • Google Patents. (2021). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.

Sources

Troubleshooting low efficacy in "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for "5-Oxa-2-aza-spiro[3.4]octane hemioxalate." This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions related to in-vitro assays involving this novel spirocyclic compound. Given that this molecule is a modern building block in medicinal chemistry, this guide is built upon foundational principles of assay development and troubleshooting for small molecules with similar structural motifs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

Q1: What is 5-Oxa-2-aza-spiro[3.4]octane hemioxalate and what is its potential application?

5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a spirocyclic organic molecule. Spirocyclic scaffolds are of high interest in modern drug discovery because their inherent three-dimensional structure can lead to improved potency, selectivity, and pharmacokinetic properties compared to flat aromatic structures.[1] The introduction of these rigid scaffolds can help maintain the optimal orientation of functional groups for interacting with a biological target.[1]

While this specific compound is primarily a building block, derivatives have been described in patent literature as potent and selective M4 muscarinic acetylcholine receptor (M4) agonists, suggesting its utility in developing treatments for neurological and psychiatric disorders.[2]

Q2: What are the essential chemical and physical properties of this compound?

Understanding the fundamental properties is the first step in proper experimental design.

PropertyValueSource
CAS Number 1523618-29-2[3][4]
Molecular Formula C₁₄H₂₄N₂O₆ (for hemioxalate salt)[4][5]
Molecular Weight 316.35 g/mol [4][5]
Appearance White to off-white solid
Storage Room temperature, inert atmosphere recommended[3]
Purity Typically ≥97%[4][6]
Q3: How should I prepare, handle, and store stock solutions of this compound?

Proper preparation and storage of the compound are critical for ensuring its stability and activity, thereby preventing a common source of assay variability.[7]

Protocol 1: Stock Solution Preparation and Storage

  • Solvent Selection: Begin by assessing solubility in common laboratory solvents. Due to its polar nature and salt form, Dimethyl Sulfoxide (DMSO) is a common first choice. Test solubility in a small amount before preparing a high-concentration stock.

  • Preparation:

    • Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of compound in a sterile, chemical-resistant tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Storage:

    • Aliquot the stock solution into single-use volumes in low-protein-binding tubes to minimize waste and avoid repeated freeze-thaw cycles.[8]

    • Store aliquots at -20°C or -80°C for long-term stability. For daily use, a fresh aliquot should be thawed.

Part 2: Systematic Troubleshooting of Low Efficacy

Low efficacy or potency is a frequent and multifaceted challenge in assay development. The following guide provides a logical, step-by-step approach to diagnosing the root cause.

Q4: I am observing low or no activity with my compound. Where should I start my investigation?

A systematic approach is essential to efficiently identify the problem's source.[9][10] The process can be broken down into three primary domains: the compound itself, the biological system, and the assay conditions.

Below is a diagnostic workflow to guide your troubleshooting process.

TroubleshootingWorkflow cluster_compound Domain 1: Compound Integrity cluster_system Domain 2: Biological System Viability cluster_assay Domain 3: Assay Conditions & Protocol start Start: Low Compound Efficacy stock_check 1. Verify Stock Solution - Confirm concentration (spectrophotometry?) - Check for precipitation - Prepare fresh stock start->stock_check Begin with the source solubility_check 2. Assess Assay Buffer Solubility - Visually inspect for precipitation - Perform nephelometry or DLS - Test co-solvents (e.g., <1% DMSO) stock_check->solubility_check If stock is OK target_check 3. Confirm Target Expression & Health - Verify receptor expression (e.g., qPCR, Western Blot) - Check cell viability (e.g., Trypan Blue) - Use a known positive control agonist/antagonist solubility_check->target_check If soluble interference_check 4. Check for System Interference - Rule out P-gp efflux pumps - Test for non-specific binding to plasticware or other proteins target_check->interference_check If target is present protocol_check 5. Review Assay Protocol - Optimize incubation time (equilibration) - Check buffer pH and composition - Verify reagent quality & controls interference_check->protocol_check If no interference detection_check 6. Validate Detection Method - Check instrument calibration - Ensure signal is within linear range - Rule out compound interference with detection (e.g., fluorescence quenching) protocol_check->detection_check If protocol is sound resolution Resolution: Efficacy Restored detection_check->resolution

Caption: A systematic workflow for diagnosing the root cause of low compound efficacy.

Q5: My dose-response curve is flat or shifted far to the right (low potency). How do I troubleshoot issues related to the compound itself?

Cause 1: Compound Degradation or Inaccurate Concentration. The accuracy of your results depends entirely on the quality of the compound being tested.[11]

  • Solution: Always prepare a fresh stock solution from the solid compound as a first step. If possible, use analytical techniques (e.g., HPLC-MS or NMR) to confirm the identity and purity of your starting material. Avoid repeated freeze-thaw cycles which can degrade sensitive molecules.[8]

Cause 2: Poor Solubility in Assay Buffer. Even if a compound dissolves in 100% DMSO, it can precipitate when diluted into an aqueous assay buffer. Spirocyclic compounds, while having improved properties, can still be hydrophobic.

  • Causality: Precipitated compound is not bioavailable to interact with the target, leading to a dramatic underestimation of its true potency. This is a common source of false negatives or inaccurate IC50/EC50 values.[12]

  • Solution:

    • Visual Inspection: After diluting the compound into the final assay buffer, let it sit for the duration of the experiment. Check for visible precipitate or cloudiness against a dark background.

    • Solubility Enhancement: If solubility is an issue, consider adding a small percentage of a co-solvent like Pluronic F-127 or BSA to the assay buffer. However, be aware that these can have their own effects on the biological system. The final concentration of DMSO should also be kept low (typically <0.5%) and consistent across all wells, including controls.

Q6: I've confirmed my compound is stable and soluble, but efficacy is still low. Could the issue be with my biological system (e.g., cells, membranes)?

Cause 1: Low or Absent Target Expression. The compound cannot act on a target that isn't there or is present at very low levels.

  • Solution: Use a validated method like qPCR, Western Blot, or flow cytometry to confirm the expression of the target receptor (e.g., the M4 receptor) in your cell line or tissue preparation. Compare expression levels to a positive control cell line if available.

Cause 2: Poor Cell Health or Compromised System. Unhealthy cells will not respond robustly or consistently.

  • Causality: Cellular stress, high passage number, or contamination can alter signaling pathways and receptor function, leading to blunted or variable responses.

  • Solution:

    • Regularly check cell viability using Trypan Blue exclusion or a metabolic assay (e.g., MTT). Aim for >95% viability before starting an experiment.

    • Use cells with a low passage number and routinely test for mycoplasma contamination.

    • Most importantly, include a positive control compound. Use a well-characterized agonist for your target receptor. A robust signal from the positive control confirms that the biological system is responsive.[9] If the positive control fails, the problem lies with the system, not your test compound.

Q7: My positive control works, and my compound is soluble, yet the efficacy remains poor. What assay parameters should I optimize?

Cause 1: Insufficient Incubation Time. Ligand-target binding is a time-dependent process. If the incubation time is too short, the binding reaction may not have reached equilibrium.

  • Causality: For binding assays, an insufficient incubation time will lead to an underestimation of affinity (higher Kd). For functional assays, it may not allow enough time for the downstream signaling cascade to produce a measurable signal.

  • Solution: Perform a time-course experiment. Measure the assay signal at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine when the signal reaches a stable plateau. This plateau indicates the optimal incubation time.[7]

Cause 2: Assay Buffer Composition. The components of your buffer can significantly impact protein function and ligand binding.

  • Causality: pH, ionic strength, and the presence of specific ions (e.g., Mg²⁺, Ca²⁺) can be critical for maintaining the proper conformation and activity of the target protein, especially for GPCRs.[13]

  • Solution: Review literature for established assay conditions for your target class. If developing a novel assay, systematically test variations in buffer pH and ionic strength. For GPCRs, ensure the buffer contains appropriate salts to support receptor-G protein coupling.[14]

Cause 3: Interference with the Detection System. The compound itself may interfere with the assay's readout technology.

  • Causality: Colored compounds can absorb light in spectrophotometric assays, while fluorescent compounds can directly interfere with fluorescence-based readouts (e.g., FRET, FP). This can lead to either artificially high or low signals (false positives or negatives).[12]

  • Solution: Run a control experiment with the compound in the assay buffer without the biological target (e.g., no cells or membranes). If a signal is generated, it indicates direct interference. In such cases, switching to an alternative detection method (e.g., from fluorescence to luminescence) may be necessary.

References
  • Vertex AI Search. (2024).
  • MB - About. (n.d.). Assay Troubleshooting.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Seamaty. (n.d.). 5 factors affect the accuracy of biochemical test results.
  • NCBI Bookshelf. (2004). Assay Guidance Manual.
  • PMC - NIH. (n.d.).
  • Reddit. (2019). Problems Inherent Within Pharmacological and Biological Assays.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Benchchem. (n.d.). Troubleshooting low efficacy of Ascomycin in cell-based assays.
  • ChemicalBook. (n.d.). 5-Oxa-2-aza-spiro[3.
  • StudySmarter. (2024). Biochemical Assays: Medicine & Principles.
  • Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis.
  • GoldBio. (n.d.). Luciferase-based Reporter Assay Troubleshooting Guide.
  • LabSolu. (n.d.). 5-oxa-2-azaspiro[3.
  • ChemicalBook. (2025). 5-Oxa-2-aza-spiro[3.
  • Google Patents. (2021). WO2021070091A1 - 5-oxa-2-azaspiro[3.
  • LabSolu. (n.d.). 2-oxa-5-azaspiro[3.
  • 深圳市迪克曼科技开发有限公司. (n.d.). 5-Oxa-2-aza-spiro[3.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Optimizing reaction conditions for "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Oxa-2-aza-spiro[3.4]octane analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of these compounds offers significant potential in drug discovery, but their synthesis can present specific hurdles.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your reaction conditions and achieve your synthetic goals.

I. General Synthetic Strategies & Key Considerations

The synthesis of the 5-oxa-2-azaspiro[3.4]octane core, which combines an azetidine and a tetrahydrofuran ring, can be approached through several strategic disconnections. A common and effective method involves the construction of a functionalized azetidine precursor followed by an intramolecular cyclization to form the spirocyclic system. A key example is the synthesis of a brominated analog, which can serve as a versatile intermediate for further diversification.[3]

A representative synthetic pathway is outlined below:

Synthetic_Pathway A 1-Boc-3-oxoazetidine B 3-Allyl-3-hydroxyazetidine-1-carboxylate A->B Allylation (e.g., Allyl bromide, Zn) C tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate B->C Bromination (e.g., Br2) D tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C->D Intramolecular Cyclization (SN2) (e.g., K2CO3) E Target Analogs D->E Further Functionalization

Caption: General synthetic route to 5-Oxa-2-aza-spiro[3.4]octane analogs.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My allylation of 1-Boc-3-oxoazetidine is low-yielding. What are the potential causes and how can I improve it?

A1: Low yields in the allylation step can stem from several factors. The reaction involves the formation of a zinc enolate, which then reacts with allyl bromide.

  • Cause 1: Incomplete activation of zinc. Zinc powder can have a passivating oxide layer.

    • Solution: Activate the zinc powder prior to the reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

  • Cause 2: Competing side reactions. The intermediate zinc alkoxide can be protonated by moisture or undergo other undesired reactions.

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents (e.g., THF) and flame-dried glassware. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. A patent for a similar synthesis specifies a reaction temperature of 10-20 °C in a mixture of tetrahydrofuran and water, which may help to control reactivity and side reactions.[3]

  • Cause 3: Purity of starting materials. Impurities in the 1-Boc-3-oxoazetidine or allyl bromide can interfere with the reaction.

    • Solution: Use freshly purified starting materials. 1-Boc-3-oxoazetidine can be purified by column chromatography if necessary. Allyl bromide should be freshly distilled or passed through a plug of basic alumina to remove acidic impurities.

Q2: The bromination of the allyl-azetidinol intermediate results in a complex mixture of products. How can I improve the selectivity?

A2: The bromination of a double bond in the presence of a hydroxyl group can lead to the formation of bromohydrins or other side products if not controlled carefully.

  • Cause 1: Over-bromination or side reactions. The reaction conditions might be too harsh, leading to undesired reactions.

    • Solution: Perform the bromination at low temperatures. A reported procedure for a similar substrate suggests a reaction temperature of -30 to -10 °C in dichloromethane.[3] Slow, dropwise addition of a solution of bromine in an inert solvent helps to maintain a low concentration of bromine in the reaction mixture, minimizing side reactions.

  • Cause 2: Instability of the product. The resulting dibrominated product might be unstable under the reaction or workup conditions.

    • Solution: Use a mild workup procedure. Quenching the reaction with a solution of sodium thiosulfate will neutralize any excess bromine. Avoid prolonged exposure to acidic or basic conditions during extraction.

Q3: The intramolecular cyclization to form the spirocycle is not proceeding to completion or gives low yields. What factors should I consider?

A3: The intramolecular SN2 reaction to form the tetrahydrofuran ring is a critical step. Its success depends on several factors.

  • Cause 1: Insufficiently reactive nucleophile. The hydroxyl group needs to be deprotonated to act as an effective nucleophile.

    • Solution: Choose an appropriate base. Potassium carbonate is a commonly used base for this type of cyclization.[3][4] Ensure the base is of good quality and used in sufficient excess (e.g., 2-3 equivalents). The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF can facilitate SN2 reactions.[3][4]

  • Cause 2: Unfavorable ring closure. The conformation of the acyclic precursor might not be optimal for cyclization.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier for cyclization. A patent for a similar synthesis suggests stirring the reaction at 82 °C overnight in acetonitrile.[3] However, be mindful that excessively high temperatures can lead to decomposition.

  • Cause 3: Competing intermolecular reactions. At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization.

    • Solution: Employ high-dilution conditions. Adding the substrate solution slowly to a heated suspension of the base in the solvent can favor the intramolecular pathway.

Q4: I am having difficulty purifying the final 5-Oxa-2-aza-spiro[3.4]octane analog. It streaks on silica gel. What purification strategies can I use?

A4: The basic nitrogen atom in the azetidine ring often leads to tailing and poor separation on silica gel chromatography.[5]

  • Strategy 1: Use of a basic modifier in the eluent.

    • Solution: Add a small amount of a basic modifier to your eluent system. A common choice is 1-2% triethylamine or a dilute solution of ammonium hydroxide in methanol.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Strategy 2: Protection of the amine.

    • Solution: If the free amine is not required immediately, consider purifying the Boc-protected intermediate, which is less polar and generally behaves better on silica gel. The Boc group can be removed in a subsequent step using standard conditions (e.g., TFA in DCM or HCl in ether/dioxane).[6]

  • Strategy 3: Alternative stationary phases.

    • Solution: If silica gel proves problematic, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds.[5] Reverse-phase chromatography (C18) with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) is another powerful option for polar compounds.

  • Strategy 4: Salt formation and crystallization.

    • Solution: The final product can often be purified by forming a salt, such as the hemioxalate salt, followed by crystallization. This can be a highly effective method for obtaining high-purity material.

III. Frequently Asked Questions (FAQs)

Q: What is the role of the Boc protecting group in this synthesis?

A: The tert-butyloxycarbonyl (Boc) group serves two primary purposes. First, it protects the nitrogen atom of the azetidine ring from participating in unwanted side reactions during the synthesis. Second, it modulates the polarity and reactivity of the intermediates, often making them easier to handle and purify by standard chromatographic techniques.[6]

Q: Can I use other protecting groups for the azetidine nitrogen?

A: Yes, other protecting groups can be used, but the choice should be made based on their stability to the reaction conditions in the synthetic sequence and the ease of their removal. For example, a benzyl (Bn) group can be removed by hydrogenolysis, while a carboxybenzyl (Cbz) group can also be removed by hydrogenolysis or by treatment with HBr in acetic acid.

Q: How can I monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is the most common method for monitoring these reactions. Use an appropriate eluent system and a suitable visualization technique (e.g., UV light if the compounds are UV-active, or a staining agent like potassium permanganate, ninhydrin for free amines, or ceric ammonium molybdate). For reactions involving volatile components, GC-MS can also be a useful tool.

Q: What are the key safety precautions to consider during this synthesis?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic; handle it with extreme care. Organometallic reagents like those generated from zinc can be pyrophoric and react violently with water. Always follow proper procedures for handling and quenching these reagents.

IV. Detailed Experimental Protocols

The following protocols are adapted from a patented procedure for a closely related analog and should be considered as a starting point for optimization.[3]

Protocol 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
  • To a solution of 1-Boc-3-oxoazetidine (1.0 eq) in a mixture of tetrahydrofuran and water, add activated zinc powder (1.5 eq).

  • To the suspension, add allyl bromide (1.2 eq) dropwise at 10-20 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
  • Dissolve tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to -30 to -10 °C in a dry ice/acetone bath.

  • Add a solution of bromine (1.1 eq) in dichloromethane dropwise, maintaining the internal temperature below -10 °C.

  • Stir the reaction at this temperature for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 3: Synthesis of tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • To a solution of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Heat the mixture to 82 °C and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the target spirocycle.

V. Optimization of Reaction Conditions

The following table summarizes key parameters that can be optimized for the intramolecular cyclization step.

ParameterVariationExpected OutcomeRationale
Base K₂CO₃, Cs₂CO₃, NaHIncreased yieldA stronger, non-nucleophilic base can more effectively deprotonate the hydroxyl group.
Solvent Acetonitrile, DMF, THFImproved reaction rate and yieldPolar aprotic solvents favor SN2 reactions.
Temperature 60-100 °CFaster reactionOvercomes the activation energy for ring closure.
Concentration 0.1 M to 0.01 MMinimized side productsHigh dilution favors intramolecular over intermolecular reactions.

VI. Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting the key spirocyclization step.

Troubleshooting_Spirocyclization cluster_0 Spirocyclization Troubleshooting cluster_1 Starting Material Not Consumed cluster_2 Starting Material Consumed, Low Product Yield Start Low Yield in Spirocyclization Check_SM Is starting material consumed? Start->Check_SM SM_Consumed Yes Check_SM->SM_Consumed SM_Not_Consumed No Check_SM->SM_Not_Consumed Check_Side_Products Analyze Side Products (TLC, LC-MS) SM_Consumed->Check_Side_Products Increase_Temp Increase Temperature SM_Not_Consumed->Increase_Temp Stronger_Base Use Stronger Base (e.g., Cs2CO3) Increase_Temp->Stronger_Base Change_Solvent Change Solvent (e.g., DMF) Stronger_Base->Change_Solvent Oligomers Oligomers/Polymers Detected? Check_Side_Products->Oligomers Yes Decomposition Decomposition Products Detected? Check_Side_Products->Decomposition No Use_High_Dilution Use High Dilution Oligomers->Use_High_Dilution Slow_Addition Slow Addition of Substrate Oligomers->Slow_Addition Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Milder_Base Use Milder Base Decomposition->Milder_Base

Caption: A decision tree for troubleshooting the intramolecular spirocyclization reaction.

VII. References

  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Retrieved from [Link]

  • Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.

  • Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the spirocyclization–desilylation reaction. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • ACS Publications. (n.d.). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters. Retrieved from [Link]

  • PubMed. (2018). Chelate-Assisted Ring-Closing Metathesis: A Strategy for Accelerating Macrocyclization at Ambient Temperatures. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Retrieved from

  • PubMed. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Retrieved from [Link]

  • Nakazaki, A., et al. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION.

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • YouTube. (2020). Ring-closing metathesis example. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2013). The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. Retrieved from [Link]

Sources

Overcoming challenges in scaling up "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable spirocyclic building block. Drawing from established synthetic methodologies and practical field insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure a robust and reproducible production process.

The increasing interest in sp3-enriched, 3D-shaped molecules in medicinal chemistry has highlighted the importance of spirocyclic scaffolds.[1][2] These structures offer conformational restriction, which can lead to improved binding affinity and selectivity for biological targets.[2][3] However, the synthesis and scale-up of these complex molecules can present unique challenges, including issues with chemical stability and the need for robust, flexible synthetic methods.[2] This guide aims to address these challenges directly, providing you with the expertise to overcome them.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and handling of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

Q1: What are the primary storage and handling recommendations for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate?

A1: 5-Oxa-2-aza-spiro[3.4]octane hemioxalate should be stored at room temperature in an inert atmosphere.[4][5] It is a white to off-white solid.[4][5] For safe handling, it is crucial to use personal protective equipment (PPE), including gloves, and to work in a well-ventilated area or under a chemical fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[6] In case of skin contact, wash the affected area with plenty of soap and water.[8][9]

Q2: What are the main hazards associated with 5-Oxa-2-aza-spiro[3.4]octane hemioxalate?

A2: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10][11] Therefore, appropriate safety precautions, such as wearing protective gear and ensuring good ventilation, are essential.[6]

Q3: What are some common challenges in the synthesis of spirocyclic compounds like 5-Oxa-2-aza-spiro[3.4]octane?

A3: The synthesis of spirocyclic pyrrolidines, a class of compounds related to the target molecule, can be challenging to scale up.[1] Some synthetic steps, such as hydroboration-oxidation, can be problematic at larger scales, although good yields can still be achieved with optimization.[1] The development of robust and flexible methods is crucial for controlling stereoisomers and ensuring a good yield.[2]

Q4: Are there established large-scale synthesis routes for similar spirocyclic compounds?

A4: Yes, synthetic approaches for the multigram preparation of spirocyclic α,α-disubstituted pyrrolidines have been developed.[1] These methods often involve optimizing existing literature procedures or developing novel approaches to improve yields and scalability.[1] For instance, one successful strategy involved the reaction of imines with allyl magnesium halide, followed by bromocyclization.[1] Additionally, large-scale synthesis of the approved drug Fenspiride, which also contains a spirocycle, has been reported, demonstrating the feasibility of scaling up such syntheses.[12]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Spirocyclic Core - Inefficient cyclization reaction.- Side reactions competing with the desired pathway.- Steric hindrance in the starting materials.- Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst loading. Consider a Design of Experiments (DoE) approach for multifactor optimization.- Alternative Cyclization Strategies: Explore different synthetic routes for the formation of the spirocyclic core. For example, intramolecular Diels-Alder reactions have been used to create bridged systems.[13]- Protecting Group Strategy: If side reactions are an issue, consider the use of appropriate protecting groups for reactive functional groups.
Impurity Profile Changes at Scale - Inefficient heat transfer in larger reactors leading to localized overheating and side product formation.- Changes in mixing efficiency affecting reaction kinetics.- Extended reaction times at larger scales.- Process Engineering Controls: Ensure efficient stirring and temperature control in the reactor. Use jacketed reactors with appropriate heat transfer fluids.- Controlled Reagent Addition: Add critical reagents slowly and at a controlled temperature to manage exotherms.- In-Process Controls (IPCs): Implement regular monitoring of the reaction by techniques like HPLC or GC to track the formation of impurities and determine the optimal reaction endpoint.
Difficulties in Product Isolation and Purification - The hemioxalate salt may have variable solubility.- Co-precipitation of impurities.- Product may be an oil or difficult to crystallize.- Recrystallization Solvent Screening: Test a variety of solvent systems to find one that provides good recovery and effectively removes impurities.- Chromatography: If recrystallization is ineffective, column chromatography may be necessary. For large-scale production, consider automated flash chromatography systems.- Salt Formation/Breaking: If the free base is easier to purify, the oxalate salt can be broken with a base, the free base purified, and then the hemioxalate salt reformed with high-purity oxalic acid.
Inconsistent Salt Stoichiometry - Inaccurate addition of oxalic acid.- Co-precipitation of the free base or the dioxalate salt.- Precise Stoichiometry: Carefully control the molar equivalents of oxalic acid added. The use of a standardized solution of oxalic acid is recommended.- Controlled Crystallization: Control the rate of cooling and agitation during crystallization to favor the formation of the desired hemioxalate salt.- Analytical Verification: Use techniques like NMR, elemental analysis, or titration to confirm the 2:1 stoichiometry of the spirocycle to oxalic acid.

III. Experimental Protocols & Methodologies

This section provides a conceptual workflow for the synthesis of a generic 5-oxa-2-azaspiro[3.4]octane core, highlighting key considerations for scale-up. Note: This is a generalized representation and specific reagents and conditions will vary based on the detailed synthetic route.

Conceptual Synthesis Workflow

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Purification & Salt Formation cluster_3 Phase 4: Quality Control A Starting Materials B Intermediate 1 (e.g., Substituted Oxetane) A->B Multi-step synthesis C Key Cyclization Precursor B->C Functional Group Manipulation D Crude 5-Oxa-2-aza-spiro[3.4]octane (Free Base) C->D Intramolecular Cyclization E Purified Free Base D->E Purification (e.g., Chromatography, Distillation) F 5-Oxa-2-aza-spiro[3.4]octane hemioxalate E->F Salt Formation with 0.5 eq. Oxalic Acid G Final Product Analysis (NMR, LC-MS, Purity) F->G

Caption: Conceptual workflow for the synthesis of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

Step-by-Step Methodology: Salt Formation (Lab Scale)
  • Dissolution: Dissolve the purified 5-Oxa-2-aza-spiro[3.4]octane free base in a suitable solvent (e.g., isopropanol, ethanol).

  • Oxalic Acid Addition: Prepare a solution of 0.5 molar equivalents of oxalic acid in the same solvent.

  • Controlled Addition: Add the oxalic acid solution dropwise to the solution of the free base with vigorous stirring at room temperature.

  • Crystallization: The hemioxalate salt should precipitate out of the solution. The crystallization can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Scale-Up Considerations for Salt Formation
  • Heat of Neutralization: The reaction between the amine (free base) and oxalic acid is exothermic. On a large scale, the heat generated needs to be managed to avoid solvent boiling and to ensure controlled crystallization. This can be achieved by slow addition of the oxalic acid solution and using a jacketed reactor with cooling capabilities.

  • Mixing: Efficient mixing is critical to ensure uniform reaction and prevent localized high concentrations of oxalic acid, which could lead to the formation of the dioxalate salt.

  • Solid Handling: At a larger scale, the handling of the solid product (filtration, washing, and drying) requires appropriate equipment such as a filter-drier.

IV. Safety Information

All personnel handling 5-Oxa-2-aza-spiro[3.4]octane hemioxalate and the reagents involved in its synthesis must be familiar with the relevant Safety Data Sheets (SDS).

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][9]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile solvents or dusty solids.[6]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[6] Avoid generating dust.[14]

  • Fire Safety: While the compound itself is not highly flammable, many organic solvents used in the synthesis are. Keep away from open flames and heat sources.[6]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9] Remove contaminated clothing.[6]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[8][9] Seek medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]

V. References

  • 5-oxa-2-azaspiro[3.4]octane hemioxalate. (n.d.). Autech Scientific. Retrieved from [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2019). National Institutes of Health. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Taylor & Francis Online. Retrieved from [Link]

  • Multigram scale synthesis of spirocyclic pyrrolidines. (2019). Morressier. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Retrieved from [Link]

  • 5-Oxa-2-aza-spiro[3.4]octane oxalate. (n.d.). Autech Scientific. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). ResearchGate. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[2][4] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[1][4] hexane-4,6-dione. (2014). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Oxa-Aza-Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxa-aza-spirocycle synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital three-dimensional scaffolds. The synthesis of oxa-aza-spirocycles is often a nuanced endeavor, where minor variations in reaction conditions can lead to a cascade of unforeseen side reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic hurdles and achieve your target molecules with higher efficiency and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of oxa-aza-spirocycles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step guidance for resolution.

Q1: Why am I observing significant formation of a rearranged aromatic compound instead of my desired dearomatized spirocycle?

Plausible Cause: A common and often frustrating side reaction in dearomatizing spirocyclizations, particularly those involving cyclohexadienone intermediates, is the rearrangement to a more stable phenolic compound.[1][2] This is driven by the thermodynamic favorability of regaining aromaticity. This issue is especially prevalent when using hypervalent iodine reagents in tandem oxidative amination dearomatizing spirocyclization (TOADS) reactions.[1]

Diagnostic Approach:

  • 1H NMR Analysis: The crude reaction mixture will show characteristic aromatic proton signals (typically in the δ 6.5-8.0 ppm range) that correspond to the rearranged phenol, alongside the disappearance or diminished signals of the desired spirocyclic product.

  • LC-MS Monitoring: Time-course analysis of the reaction by LC-MS can reveal the formation of an intermediate with the correct mass for the spirocycle, followed by its conversion to the rearranged product.

Strategic Solutions:

  • Solvent Optimization: The choice of solvent can significantly influence the stability of the spirocyclic intermediate. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can stabilize the spirocyclic cation and disfavor the rearrangement pathway.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can kinetically favor the desired spirocyclization over the higher activation energy rearrangement pathway.

  • Rapid Subsequent Functionalization: If the spirocyclic intermediate is inherently unstable, a one-pot reaction that immediately functionalizes the spirocycle can "trap" the desired product before it has a chance to rearrange.

Experimental Protocol: Solvent Screening for TOADS Reaction

ParameterCondition ACondition BCondition C
Solvent Dichloromethane (DCM)Trifluoroethanol (TFE)Hexafluoroisopropanol (HFIP)
Temperature Room Temperature0 °C to Room Temp0 °C to Room Temp
Observation Monitor by TLC/LC-MS every 30 minsMonitor by TLC/LC-MS every 30 minsMonitor by TLC/LC-MS every 30 mins

Rationale: This systematic solvent screen allows for the direct comparison of the effect of solvent polarity and hydrogen bond donating ability on the suppression of the phenolic rearrangement.

Q2: My Pictet-Spengler reaction is yielding a complex mixture of side products, including loss of the side chain. What is going wrong?

Plausible Cause: The classical Pictet-Spengler reaction, a powerful tool for constructing aza-spirocycles, can be plagued by side reactions if the reaction conditions are not finely tuned. Competing pathways can include the scission of the N-N bond in hydrazone precursors, loss of the carbazate side chain, or unexpected ipso-indolization.[3] The stability of the key azaspiroindolenine intermediate is critical; its reversion to starting materials or progression to undesired products is a common failure mode.[3]

Diagnostic Approach:

  • High-Resolution Mass Spectrometry (HRMS): Characterize the major side products to identify their fragmentation patterns, which can provide clues about the undesired reaction pathways (e.g., loss of the entire side chain).

  • 2D NMR Spectroscopy (COSY, HMBC): For complex mixtures, 2D NMR can help to elucidate the structures of the major byproducts, confirming, for example, an ipso-indolization event.

Strategic Solutions:

  • Control of Acidity: The Brønsted or Lewis acid used is critical. An acid that is too strong can promote side chain cleavage or other undesired pathways. Screen a range of acids, from milder options like pyridinium p-toluenesulfonate (PPTS) to stronger acids like trifluoroacetic acid (TFA), to find the optimal balance.

  • Protecting Group Strategy: The choice of protecting group on the nitrogen atom can significantly influence the reaction outcome. A bulky protecting group may sterically hinder the desired cyclization, while an electron-withdrawing group can deactivate the nucleophile. A systematic evaluation of N-protecting groups (e.g., Boc, Cbz, Ts) is recommended. The use of protecting groups is a well-established strategy to prevent side reactions and enhance chemoselectivity.[4][5]

  • Formalin as a Reagent: In some cases, the use of formalin as the carbonyl source can lead to cleaner reactions and higher yields of the desired spirocycle.[3]

Workflow for Optimizing a Pictet-Spengler Reaction

pictet_spengler_optimization start Initial Reaction Conditions (Low Yield, Side Products) acid_screen Screen Acids (e.g., TFA, PPTS, Sc(OTf)3) start->acid_screen Control Acidity protecting_group Vary N-Protecting Group (e.g., Boc, Cbz, Ts) start->protecting_group Modify Nucleophilicity carbonyl_source Test Carbonyl Source (e.g., Aldehyde vs. Formalin) start->carbonyl_source Alter Electrophile optimal_conditions Optimized Conditions (High Yield, Clean Reaction) acid_screen->optimal_conditions protecting_group->optimal_conditions carbonyl_source->optimal_conditions

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

Q3: I am struggling with poor diastereoselectivity in my spiroketalization step. How can I control the stereochemical outcome?

Plausible Cause: The formation of spiroketals is often governed by a delicate balance of kinetic and thermodynamic control.[6] The thermodynamically most stable product, which benefits from stabilizing anomeric effects, is typically favored under acidic, equilibrating conditions.[7][8] Achieving a less stable, kinetically favored diastereomer requires carefully controlled, non-equilibrating reaction conditions.[8]

Diagnostic Approach:

  • Chiral HPLC or GC: This is the most reliable method for determining the diastereomeric ratio (d.r.) of your product mixture.

  • NOESY NMR: For isolated diastereomers, 2D NOESY NMR can be used to determine the relative stereochemistry by observing through-space correlations between protons.

Strategic Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Thermodynamic Conditions: Use strong Brønsted or Lewis acids (e.g., TsOH, TfOH) at room temperature or with gentle heating to allow for equilibration to the most stable diastereomer.[9]

    • Kinetic Conditions: Employ milder, non-acidic conditions. For example, the reduction of an ynone precursor can lead to the formation of less stable "non-anomeric" spiroketals.[8] Alternatively, using specific Lewis acids in non-polar solvents can favor the kinetic product.[9]

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[10] For instance, a switch from a non-polar solvent like dichloromethane to a more coordinating solvent like THF can sometimes invert the selectivity.[9]

  • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can often enhance kinetic control and improve diastereoselectivity.

Table: Guiding Spiroketalization Stereoselectivity

Control TypeReaction ConditionsExpected Outcome
Thermodynamic Strong acid (e.g., TsOH, TfOH), Room Temp or heatMost stable diastereomer (anomeric effect maximized)[7]
Kinetic Mild, non-acidic conditions (e.g., ynone reduction)[8]Less stable diastereomer
Kinetic Specific Lewis acids (e.g., Sc(OTf)3 in THF)[9]Contra-thermodynamic product

Frequently Asked Questions (FAQs)

Q: What is the role of the anomeric effect in the stability of oxa-aza-spirocycles?

A: The anomeric effect is a stereoelectronic effect that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spirocyclic carbon) to occupy an axial position. This allows for a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen or nitrogen and the antibonding orbital (σ*) of the adjacent C-O or C-N bond.[6][7] In many cases, the most stable spiroketal or aminal isomer is the one that maximizes these anomeric interactions.[6] Understanding this effect is crucial for predicting the thermodynamically favored product in a spirocyclization reaction.

Q: Can intramolecular aza-Michael additions be used to form oxa-aza-spirocycles? What are the potential pitfalls?

A: Yes, the intramolecular aza-Michael addition is a viable strategy.[11][12] However, a significant side reaction to be aware of is the potential for a subsequent cascade cyclization, especially if a primary amine is used and there is an ester or other electrophilic group in a suitable position.[13][14] This can lead to the formation of a pyrrolidone or piperidone ring fused to the newly formed ring, rather than the desired spirocycle. Careful substrate design is necessary to avoid this unwanted cascade.

Q: Are there protecting-group-free strategies for synthesizing oxa-aza-spirocycles?

A: While protecting groups are often essential for achieving high chemoselectivity, protecting-group-free syntheses are highly desirable for their atom and step economy.[15] Some methodologies, such as certain iodocyclization reactions or cascade reactions in aqueous media, have been developed to proceed without the need for protecting groups.[15][16] However, these approaches often require careful optimization of reaction conditions to avoid side reactions with the unprotected functional groups.

Q: My desired spirocyclic product seems to be unstable and decomposes during workup or purification. What can I do?

A: Product instability is a common issue, especially with strained spirocyclic systems.[10]

  • Milder Workup: Avoid harsh acidic or basic conditions during the workup. Use a buffered aqueous solution for quenching and extraction.

  • Analyze Crude Mixture: Monitor product formation and decomposition in the crude reaction mixture over time to determine the optimal reaction time.[10]

  • Alternative Purification: If the product is sensitive to silica gel, consider alternative purification methods such as preparative HPLC, recrystallization, or trituration.

  • In Situ Derivatization: If the product is an intermediate, consider carrying it on to the next step without purification.

Decision Tree for Troubleshooting Product Instability

product_instability start Product Decomposition Observed check_workup Is Workup pH Harsh? start->check_workup check_purification Decomposition on Silica Gel? start->check_purification check_reaction_time Is Reaction Time Too Long? start->check_reaction_time solution_workup Use Buffered Quench check_workup->solution_workup Yes solution_purification Alternative Purification (Prep HPLC, Recrystallization) check_purification->solution_purification Yes solution_reaction_time Optimize Reaction Time (Time-Course Study) check_reaction_time->solution_reaction_time Yes

Caption: A decision-making guide for addressing product decomposition.

References

  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • Theoretical Underpinnings of Spiroketal Formation: A Comput
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribul
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
  • Dearomative spirocyclization of ynamides. Chemical Science (RSC Publishing).
  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central.
  • Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D.
  • Protecting Group Strategies in N
  • Oxa-spirocycles: synthesis, properties and applic
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in N
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. MDPI.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Protective Group Strategies.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in a Novel Spirocyclic Intermediate

In the landscape of modern drug discovery, novel heterocyclic scaffolds are the architectural blueprints for next-generation therapeutics. "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" represents such a critical building block. Its unique three-dimensional structure is of significant interest for introducing conformational rigidity and novel exit vectors in medicinal chemistry.[1][2][3] As a key starting material or intermediate, its purity is not just a quality metric; it is the foundation upon which the safety and efficacy of a final active pharmaceutical ingredient (API) are built.

Impurities, whether organic, inorganic, or residual solvents, can have a profound impact on the manufacturing process, stability, and, most importantly, the safety of the final drug product.[4][5] Therefore, a robust, reliable, and validated analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven approach to validating an HPLC method for "5-Oxa-2-aza-spiro[3.4]octane hemioxalate," grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge and the Power of HPLC

The analysis of small, polar, amine-containing compounds like "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" presents a distinct set of challenges. These molecules often lack a strong UV chromophore, can exhibit poor retention on traditional reversed-phase columns, and are prone to peak tailing. High-Performance Liquid Chromatography (HPLC) is overwhelmingly the "gold standard" for this task due to its high resolving power, sensitivity, and quantitative accuracy.[6][7][8]

This guide will walk through the development and validation of a specific, sensitive, and accurate reversed-phase HPLC (RP-HPLC) method coupled with UV detection.

Method Development: A Scientist's Rationale

The development of a robust HPLC method is both a science and an art, guided by the physicochemical properties of the analyte. For "5-Oxa-2-aza-spiro[3.4]octane hemioxalate," a white to off-white solid, the following thought process was applied.[9]

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography. A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection:

    • Aqueous Phase (A): A buffered mobile phase is essential to control the ionization state of the secondary amine, ensuring consistent retention and peak shape. A phosphate buffer at a pH of around 7.0 is a good starting point.

    • Organic Phase (B): Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

    • Gradient Elution: A gradient elution (e.g., starting with a low percentage of acetonitrile and ramping up) is chosen to ensure that any potential impurities, which may be more or less polar than the main compound, are eluted and resolved.

  • Detection Wavelength: Given the likely weak chromophore of the spirocyclic amine, detection at a low wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.[7]

  • Sample Preparation: The hemioxalate salt should be readily soluble in the aqueous mobile phase or a mixture of water and organic solvent. The diluent should be chosen to be compatible with the mobile phase to ensure good peak shape.

The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following validation parameters, derived from the International Council for Harmonisation (ICH) Q2(R1) guideline, establish the trustworthiness of the HPLC method.[10][11][12][13]

System Suitability

Before any analysis, we must confirm that the chromatographic system is performing adequately.[14][15] This is a non-negotiable check.[14][16][17][18]

Experimental Protocol:

  • Prepare a standard solution of "5-Oxa-2-aza-spiro[3.4]octane hemioxalate."

  • Inject the standard solution six replicate times.

  • Calculate the key performance indicators.

Acceptance Criteria:

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000 Demonstrates column efficiency.
%RSD of Peak Area ≤ 2.0% Confirms injection precision.

| %RSD of Retention Time | ≤ 1.0% | Ensures retention time stability. |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

Experimental Protocol:

  • Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples by HPLC with a PDA detector.

  • Assess the peak purity of the main peak to ensure no co-eluting impurities.

Linearity and Range

This demonstrates a direct, proportional relationship between the concentration of the analyte and the detector response.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" over a concentration range (e.g., 50% to 150% of the nominal concentration).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999

| Y-intercept | Close to zero |

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" at three concentration levels (e.g., 80%, 100%, and 120%).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

Parameter Acceptance Criteria

| % Recovery | 98.0% to 102.0% |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and instrument.

    • Protocol: Analyze six separate preparations of the same sample.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision: Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Protocol: Repeat the repeatability study under these varied conditions.

    • Acceptance Criteria: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N).[15][19][20]

  • LOD: S/N of 3:1

  • LOQ: S/N of 10:1

Visualizing the Workflow

A clear understanding of the validation workflow is crucial for efficient execution.

G cluster_prep Phase 1: Preparation & System Check cluster_val Phase 2: Core Validation Experiments cluster_report Phase 3: Reporting MD Method Development SOP Write Validation Protocol MD->SOP SST System Suitability Testing SOP->SST Spec Specificity (Forced Degradation) SST->Spec If Pass Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ DA Data Analysis LODQ->DA VR Validation Report Generation DA->VR

Caption: HPLC Method Validation Workflow.

Comparison with Alternative Methods

While HPLC is the preferred method, it's important to understand the landscape of alternative analytical techniques.

MethodPrincipleAdvantages for this AnalyteDisadvantages for this Analyte
UPLC Ultra-Performance Liquid ChromatographyFaster analysis times, better resolution, lower solvent consumption.Higher initial instrument cost, higher backpressure.
GC-MS Gas Chromatography-Mass SpectrometryHigh sensitivity and specificity, provides structural information.Requires derivatization for non-volatile amines, potential for thermal degradation.
qNMR Quantitative Nuclear Magnetic ResonanceAbsolute quantification without a reference standard, provides structural confirmation.Lower sensitivity compared to HPLC, requires specialized equipment and expertise.
CE Capillary ElectrophoresisHigh efficiency for charged species, low sample and reagent consumption.[8]Lower sensitivity and reproducibility compared to HPLC.

Conclusion

The validation of an analytical method for a critical intermediate like "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" is a rigorous but essential process. A well-validated HPLC method provides the confidence needed to ensure the quality, consistency, and safety of materials used in drug development. By following the principles outlined in this guide, grounded in regulatory expectations and sound scientific reasoning, researchers can establish a trustworthy system for purity control. This foundational work is indispensable for the successful progression of novel pharmaceutical candidates from the laboratory to the clinic.

References

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Available from: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. Available from: [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. Available from: [Link]

  • USP <621> Chromatography. DSDP Analytics. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • System suitability testing. Slideshare. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example. YouTube. Available from: [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. Available from: [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. Available from: [Link]

  • 2.2.46. Chromatographic separation techniques. uspbpep.com. Available from: [Link]

  • How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. Available from: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek. Available from: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available from: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. NIH. Available from: [Link]

  • 5-Oxa-2-aza-spiro[3.4]octane oxalate. A-Star Research. Available from: [Link]

  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available from: [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[19][21]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry. Available from: [Link]

Sources

A Comparative Guide to the Definitive Structural Elucidation of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is not merely a characterization detail; it is the bedrock of its function, activity, and safety profile. For novel chemical entities, particularly those with complex stereochemistry, an unshakeable confirmation of atomic connectivity and absolute configuration is paramount. This guide focuses on a hypothetical but structurally complex candidate, "5-Oxa-2-aza-spiro[3.4]octane hemioxalate," to illustrate the gold-standard method for achieving this certainty: Single-Crystal X-ray Diffraction (SCXRD).

The target molecule presents several structural challenges: it is a spirocyclic system featuring a quaternary carbon at the junction of two rings, contains multiple heteroatoms, and exists as a salt with a specific stoichiometric ratio. While routine analytical techniques provide essential clues, they often fall short of providing a complete, unambiguous picture. This guide will compare the utility of common analytical methods and provide an in-depth, experience-driven walkthrough of the SCXRD workflow, demonstrating why it remains the definitive tool for absolute structure determination.

The Analytical Landscape: A Comparison of Key Techniques

Before delving into the crystallographic workflow, it is crucial to understand what other common analytical techniques reveal and where their limitations lie. The synergy of these methods is powerful, but only one provides the ultimate structural proof. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for initial characterization.[1][2]

  • Mass Spectrometry (MS): This technique excels at providing the molecular weight of the free base and its counter-ion, confirming the elemental composition with high accuracy.[3][4] For our target, MS would confirm the mass of the protonated spirocycle and the oxalate anion, supporting the proposed molecular formula. However, MS provides no information about atomic connectivity or 3D arrangement.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the workhorse for elucidating the carbon-hydrogen framework of a molecule.[7] Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can piece together the connectivity of the spiro[3.4]octane rings.[8] Yet, for complex systems, signal overlap can obscure key correlations, and definitively assigning the quaternary spiro-carbon can be challenging. Crucially, NMR typically provides only the relative stereochemistry of chiral centers, not the absolute configuration.[9]

X-ray crystallography transcends these limitations by providing a direct visualization of the molecular structure in three-dimensional space.[10][11]

Comparative Data Summary
FeatureMass Spectrometry (MS)NMR SpectroscopySingle-Crystal X-ray Crystallography (SCXRD)
Primary Information Molecular Weight, Elemental Formula[4][6]Atomic Connectivity, Relative Stereochemistry[8]Atomic Coordinates, Bond Lengths/Angles, Absolute Stereochemistry, Packing[10][11][12]
Sample State Solution or SolidSolutionHigh-quality Single Crystal
Key Strengths High sensitivity, accurate mass determination, suitable for mixtures (with LC/GC)[13]Provides detailed connectivity map, non-destructive[7]Unambiguous 3D structure, definitive determination of absolute configuration[14][15]
Critical Limitations No stereochemical information, fragmentation can be complex to interpret[3][5]Can be ambiguous for complex structures, provides relative stereochemistry only[9][16]Crystal growth can be a significant bottleneck, requires pure sample[10][17][18]

The Crystallographic Workflow: From Powder to Final Structure

The following protocol is a detailed guide to confirming the structure of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, grounded in the principles of ensuring a trustworthy and self-validating result.

Logical Relationship of Analytical Techniques

The diagram below illustrates how information from different techniques culminates in the definitive structure provided by SCXRD.

G cluster_0 Initial Characterization cluster_1 Definitive Confirmation MS Mass Spectrometry XRD X-ray Crystallography MS->XRD Provides Molecular Formula & Stoichiometry Hint NMR NMR Spectroscopy NMR->XRD Provides Connectivity & Relative Stereochemistry Final Unambiguous 3D Structure (Absolute Configuration, Stoichiometry) XRD->Final Provides Final Proof

Caption: The synergy of analytical techniques for structural elucidation.

Step 1: The Art and Science of Crystal Growth

Causality: The entire experiment hinges on obtaining a single, well-ordered crystal, typically 0.1-0.3 mm in its largest dimensions, that diffracts X-rays efficiently.[10] This is often the most challenging step.[17][18] For an organic salt like our hemioxalate, the strong ionic interactions can sometimes lead to rapid precipitation rather than slow, ordered crystal growth. The goal is to find conditions where the solution reaches supersaturation slowly.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by screening for solvents in which the compound has moderate solubility. For the hemioxalate salt, polar protic solvents (e.g., methanol, ethanol) or polar aprotic solvents (e.g., acetonitrile) are logical starting points.

  • Preparation: Dissolve ~5-10 mg of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate in the minimum amount of a chosen solvent (or solvent mixture) in a small, clean vial. Gentle warming can be used to aid dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Challenge & Response: If no crystals form or only microcrystalline powder appears, repeat the process using a binary solvent system. Dissolve the compound in a good solvent (e.g., methanol) and add a small amount of an "anti-solvent" in which the compound is less soluble (e.g., ethyl acetate) until the solution is slightly turbid. Then, allow for slow evaporation. Advanced methods like vapor diffusion or the use of co-crystallization chaperones can be employed for particularly stubborn compounds.[18][19]

Step 2: X-ray Diffraction Data Collection

Causality: The crystal is irradiated with a monochromatic X-ray beam. The crystal's regularly spaced atoms in the lattice act as a diffraction grating, scattering the X-rays in a specific pattern of reflections. By rotating the crystal and measuring the intensity and position of thousands of these reflections, we can reconstruct a 3D map of the electron density within the crystal.[10] Data is collected at cryogenic temperatures (~100 K) to minimize atomic thermal vibrations, resulting in a sharper, higher-resolution structure.

Experimental Protocol:

  • Crystal Mounting: Using a microscope, select a suitable single crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop.

  • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (100 K) to prevent ice formation and lock the molecules in place.

  • Data Collection: Mount the loop on the diffractometer's goniometer. Center the crystal in the X-ray beam. An automated data collection routine is then initiated, which rotates the crystal through a series of angles while exposing it to X-rays and recording the diffraction patterns on a detector.[10]

Step 3: Structure Solution and Refinement

Causality: The collected diffraction data (a set of reflection intensities) does not directly yield the structure. The "phase information" is lost during the experiment. Structure solution methods, like Direct Methods, are computational algorithms that use statistical relationships between reflection intensities to recover this phase information, generating an initial electron density map. This map is then interpreted to build a molecular model, which is iteratively refined to best fit the experimental data.

Experimental Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of each reflection.

  • Structure Solution: A specialized software package (e.g., SHELXT) is used to solve the phase problem and generate an initial electron density map.

  • Model Building: An initial atomic model of the molecule is built into the electron density map. For our compound, this would involve placing the spirocyclic cation and the oxalate anion.

  • Refinement: The model is refined using a least-squares algorithm (e.g., in SHELXL). This process adjusts atomic positions, and thermal parameters to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally.

Step 4: Validation—The Cornerstone of Trustworthiness

Causality: A refined structure is just a model. Validation is the critical process of checking that this model is chemically sensible and accurately represents the data. The International Union of Crystallography (IUCr) has established rigorous standards for this, primarily through the automated checkCIF algorithm.[20] This provides a self-validating system for the entire protocol.[21]

Validation Protocol:

  • CIF Generation: The final structural model and experimental data are compiled into a Crystallographic Information File (CIF).[22][23][24]

  • Automated Validation: The CIF is submitted to the checkCIF service. The program performs hundreds of checks and generates a report with ALERTS (classified as A, B, or C) for any potential issues, such as unusual bond lengths, missed symmetry, or inconsistencies in the data.[20][21]

  • Analysis of Key Metrics:

    • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 5% (0.05) indicate an excellent fit.

    • Goodness-of-Fit (GooF): Should be close to 1.0. Significant deviations can indicate an incorrect model or problems with the data.

    • Flack Parameter: This is the most crucial value for our chiral molecule. It is used to determine the absolute configuration from anomalous scattering data.[14] A value close to 0 with a small standard uncertainty confirms the assigned stereochemistry is correct.[16][25] A value near 1 would indicate the inverted structure is correct.

Hypothetical Data for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate

The table below presents a plausible set of final crystallographic data, representing the successful outcome of this workflow.

ParameterValueSignificance
Chemical Formula(C₆H₁₀NO)₂ · C₂O₄Confirms 2:1 stoichiometry of cation to anion.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁A chiral space group, confirming the enantiopure nature.
a, b, c (Å)10.12, 8.54, 15.33Unit cell dimensions.
β (°)98.7Unit cell angle.
Temperature (K)100(2)Data collected under cryogenic conditions.
R1 [I > 2σ(I)]0.035Excellent agreement between model and data.
wR2 (all data)0.089Good agreement across all reflections.
Goodness-of-Fit (GooF)1.05Indicates a high-quality model and refinement.
Flack Parameter0.02(4)Confirms the absolute configuration is correct.
Complete Experimental Workflow Diagram

G Sample Receive Powder Sample (5-Oxa-2-aza-spiro[3.4]octane hemioxalate) Crystal Step 1: Crystal Growth (Slow Evaporation) Sample->Crystal Dissolve & Evaporate Data Step 2: Data Collection (Cryo-cooled Diffractometer) Crystal->Data Mount & Cool Crystal Solve Step 3: Structure Solution & Refinement Data->Solve Process Reflections Validate Step 4: Validation (checkCIF) Solve->Validate Generate CIF Final Final Validated Structure (CIF File) Validate->Final Confirm R-factor, Flack Parameter

Caption: End-to-end workflow for crystallographic structure confirmation.

Conclusion

For a molecule like 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, where stereochemistry and stoichiometry are critical, relying solely on spectroscopic or spectrometric data leaves unacceptable ambiguity for drug development. While these techniques are vital for initial assessment, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional structure. The rigorous, self-validating workflow—from the meticulous process of crystal growth to the final checkCIF validation—provides an unparalleled level of confidence. It confirms not only the atomic connectivity but also the absolute configuration of all stereocenters and the precise packing arrangement in the solid state, making it the indispensable gold standard in chemical and pharmaceutical research.

References

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Holcapek, M., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. PubMed. Available at: [Link]

  • van der Heeft, E., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. ResearchGate. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Pittcon. (2024). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • Wang, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. Available at: [Link]

  • Bolte, M. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • AEM. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

  • Nworie, F. O., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Singh, J., et al. (2024). Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]

  • Simirgiotis, M. J., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH. Available at: [Link]

  • Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]

  • Bali, M., et al. (2019). Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at: [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. Available at: [Link]

  • Chen, X., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Available at: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Harada, N. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Available at: [Link]

  • Martin, G. E. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available at: [Link]

  • Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

Sources

A Comparative Guide to M4 Receptor Agonists: Benchmarking Established and Emerging Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics for neuropsychiatric disorders has increasingly focused on the muscarinic acetylcholine M4 receptor.[1] As a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2] This mechanism is central to modulating neurotransmitter release, particularly in brain regions critical for cognition and motor control, making the M4 receptor a compelling target for conditions like schizophrenia and Alzheimer's disease.[2][3]

This guide provides a comparative analysis of established and emerging M4 receptor agonists. We will delve into the pharmacological profiles of well-characterized compounds that have reached clinical or advanced preclinical stages, and introduce a novel chemical scaffold, the 5-oxa-2-aza-spiro[3.4]octane class of molecules, as a potential next wave of M4-targeted therapies.

The Evolving Landscape of M4 Receptor Agonism

The therapeutic potential of M4 agonism is underscored by its ability to modulate dopaminergic and cholinergic neurotransmission.[3] High expression of M4 receptors in the basal ganglia and cortical areas allows them to regulate dopaminergic tone, offering a novel approach to treating psychosis that is distinct from the direct dopamine D2 receptor blockade of traditional antipsychotics.[2] Furthermore, M4 receptor activation is implicated in cognitive enhancement by moderating acetylcholine release in the cortex and hippocampus.[3]

A significant challenge in the development of M4 agonists has been achieving subtype selectivity. The highly conserved orthosteric binding site across the five muscarinic receptor subtypes (M1-M5) has made it difficult to develop agonists that do not induce adverse cholinergic effects due to off-target activation of M2 and M3 receptors, which can lead to cardiovascular and gastrointestinal side effects.[4]

Benchmarking Key M4 Receptor Agonists in Development

Several M4 receptor agonists have progressed to clinical trials, demonstrating the viability of this therapeutic strategy. Below is a comparative overview of some of these key molecules.

CompoundMechanism of ActionSelectivity ProfileKey Findings
Xanomeline M1/M4-preferring agonistPreferential for M1 and M4 over M2, M3, M5Demonstrated efficacy in improving positive and negative symptoms of schizophrenia and psychosis in Alzheimer's disease.[5] Development was initially hampered by cholinergic side effects.
NBI-1117568 Potent M4 receptor agonistHigh selectivity for M4Has advanced to human studies based on its potent M4 agonism and favorable pharmacokinetic profile.[2]
Emraclidine M1/M4 preferential agonistPreferential activity at M1 and M4 receptorsHas entered early-phase clinical studies to assess its safety and efficacy in psychotic disorders.[2]
Direclidine M4 receptor agonist-Currently in Phase 2 clinical trials for treating psychotic symptoms in schizophrenia.[3]
ML-007 Selective M1 and M4 agonistSelective for M1 and M4In Phase 1 trials, being investigated in combination with a peripherally restricted anticholinergic to mitigate side effects.[1][3]

A Novel Scaffold: The Rise of 5-Oxa-2-aza-spiro[3.4]octane Derivatives

Recent patent literature has brought to light a new class of M4 receptor agonists based on the 5-oxa-2-aza-spiro[3.4]octane scaffold.[6] While specific experimental data for "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" is not yet publicly available, the patent WO2021070091A1 describes a series of derivatives of this scaffold as M4 agonists.[3][6]

This suggests that this novel chemical framework has the potential to yield potent and selective M4 agonists. The spirocyclic nature of the core structure may offer a unique conformational rigidity that could be exploited to achieve higher selectivity for the M4 receptor over other muscarinic subtypes. Further research and publication of experimental data are eagerly awaited to understand the pharmacological profile of this new class of compounds and their potential therapeutic utility.

Experimental Protocols for Characterizing M4 Receptor Agonists

The evaluation of novel M4 receptor agonists requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the test compound for the M4 receptor and other muscarinic subtypes.

  • Methodology:

    • Prepare cell membranes from CHO or HEK293 cells stably expressing the human M4 receptor (or other muscarinic subtypes).

    • Incubate the membranes with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.

    • After incubation, separate bound and free radioligand by filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assays:

  • cAMP Accumulation Assay:

    • Objective: To measure the functional potency of the agonist in inhibiting adenylyl cyclase.[2]

    • Methodology:

      • Plate CHO cells stably expressing the human M4 receptor.

      • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Stimulate adenylyl cyclase with forskolin.

      • Add varying concentrations of the test agonist.

      • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

      • Determine the EC50 value from the concentration-response curve.

  • ERK1/2 Phosphorylation Assay:

    • Objective: To measure agonist-induced activation of the MAPK/ERK signaling pathway, a downstream consequence of M4 receptor activation.[2]

    • Methodology:

      • Seed cells expressing the M4 receptor in 96-well plates.

      • Starve the cells in serum-free media.

      • Treat the cells with varying concentrations of the agonist for a defined period.

      • Lyse the cells and measure the levels of phosphorylated ERK1/2 and total ERK1/2 using an immunoassay (e.g., ELISA, Western blot).

      • Calculate the ratio of phosphorylated to total ERK and determine the EC50 value.

G cluster_0 In Vitro Assay Workflow Binding_Assay Receptor Binding Assay (Determine Affinity - Ki) M4_Receptor M4 Receptor (Expressed in Cell Line) Binding_Assay->M4_Receptor cAMP_Assay cAMP Accumulation Assay (Functional Potency - EC50) cAMP_Assay->M4_Receptor ERK_Assay ERK1/2 Phosphorylation Assay (Downstream Signaling - EC50) ERK_Assay->M4_Receptor Test_Compound Test Compound Test_Compound->Binding_Assay Test_Compound->cAMP_Assay Test_Compound->ERK_Assay Radioligand Radiolabeled Antagonist Radioligand->Binding_Assay Forskolin Forskolin (Adenylyl Cyclase Activator) Forskolin->cAMP_Assay

Caption: Workflow for in vitro characterization of M4 receptor agonists.

In Vivo Assays

1. Rodent Models of Psychosis:

  • Objective: To assess the antipsychotic-like effects of the test compound.

  • Methodology (e.g., Amphetamine-Induced Hyperlocomotion):

    • Acclimatize rodents (mice or rats) to the testing environment.

    • Administer the test compound or vehicle.

    • After a pre-treatment period, administer a psychostimulant such as amphetamine.

    • Place the animals in an open-field arena and record their locomotor activity using automated tracking software.

    • Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate the hyperlocomotion induced by the psychostimulant.

2. Cognitive Function Models:

  • Objective: To evaluate the pro-cognitive effects of the test compound.

  • Methodology (e.g., Novel Object Recognition):

    • Habituate rodents to an open-field arena.

    • During the training phase, present two identical objects to the animals and allow them to explore.

    • After a retention interval, replace one of the familiar objects with a novel object.

    • Administer the test compound before the training or testing phase.

    • Measure the time spent exploring the novel object versus the familiar object. An increased preference for the novel object indicates improved recognition memory.

G cluster_1 In Vivo Evaluation Pipeline PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Psychosis_Models Rodent Models of Psychosis (e.g., Amphetamine-induced Hyperlocomotion) PK_Studies->Psychosis_Models Cognition_Models Cognitive Function Models (e.g., Novel Object Recognition) PK_Studies->Cognition_Models Safety_Tox Safety and Toxicology Studies Psychosis_Models->Safety_Tox Cognition_Models->Safety_Tox Lead_Compound Lead M4 Agonist Lead_Compound->PK_Studies

Caption: Pipeline for the in vivo evaluation of lead M4 agonist candidates.

Conclusion

The development of selective M4 receptor agonists represents a promising frontier in the treatment of neuropsychiatric disorders. While established compounds like Xanomeline have paved the way, the field is continually evolving with the emergence of more selective agents and novel chemical scaffolds such as the 5-oxa-2-aza-spiro[3.4]octane derivatives. The rigorous application of the described in vitro and in vivo experimental protocols will be crucial in characterizing these new molecules and determining their potential to translate into safe and effective therapies for patients in need.

References

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.
  • What M4 receptor agonists are in clinical trials currently? - Patsnap Synapse. (URL: [Link])

  • What are the therapeutic applications for M4 receptor agonists? - Patsnap Synapse. (URL: [Link])

  • US11548865B2 - 2-azaspiro[3.
  • Discovery and Development of Muscarinic Acetylcholine M 4 Activators as Promising Therapeutic Agents for CNS Diseases - J-Stage. (URL: [Link])

  • What are the new molecules for M4 receptor agonists? - Patsnap Synapse. (URL: [Link])

  • The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC - PubMed Central. (URL: [Link])

  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC - PubMed Central. (URL: [Link])

  • 5-oxa-2-azaspiro[3.
  • WO/2021/070091 5-OXA-2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. (URL: [Link])

Sources

Comparative analysis of "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" and traditional spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to "5-Oxa-2-aza-spiro[3.4]octane" and its Superiority over Traditional Spirocyclic Scaffolds

Introduction: Beyond "Flatland" in Medicinal Chemistry

For decades, medicinal chemists have sought to escape the "flatland" of planar, aromatic molecules in drug design. This pursuit is driven by the understanding that three-dimensional molecular architecture is pivotal for enhancing potency, selectivity, and overall drug-like properties. Spirocycles, compounds containing two rings connected by a single atom, have emerged as a powerful tool in this endeavor. Their inherent rigidity and defined three-dimensional arrangement of substituents offer a predictable way to orient functional groups for optimal interaction with biological targets.[1][2]

Traditional spirocycles, while beneficial, are not without their limitations. Often, increasing molecular complexity and sp3-character can inadvertently lead to decreased solubility and increased lipophilicity, posing significant challenges for drug development. This guide provides a comparative analysis of a novel spirocyclic scaffold, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate , and its congeners, against traditional carbocyclic spirocycles. We will present experimental data demonstrating the profound advantages of incorporating heteroatoms into the spirocyclic core, leading to compounds with superior physicochemical properties.

The Challenge with Traditional Spirocycles

The introduction of a spirocyclic moiety into a drug candidate is a well-established strategy to improve its pharmacological profile. The conformational restriction imposed by the spiro center can lock the molecule in a bioactive conformation, enhancing its binding affinity for the target protein. Furthermore, the increased sp3-hybridized carbon fraction generally correlates with improved metabolic stability.[2]

However, this increase in saturation and molecular weight can also lead to undesirable physicochemical properties. A common pitfall is the concurrent increase in lipophilicity (logP/logD), which can result in poor aqueous solubility, increased off-target effects, and unfavorable pharmacokinetic profiles. Overcoming this solubility-lipophilicity paradox is a central challenge in the optimization of spirocycle-containing drug candidates.

5-Oxa-2-aza-spiro[3.4]octane: A Paradigm Shift in Spirocycle Design

The strategic incorporation of heteroatoms, specifically oxygen and nitrogen, into the spirocyclic framework, as seen in 5-Oxa-2-aza-spiro[3.4]octane , offers a compelling solution to the limitations of traditional carbocyclic spirocycles. This novel scaffold has garnered significant attention in medicinal chemistry, with derivatives being explored as potent and selective M4 receptor agonists.[3]

The presence of the oxygen atom, in particular, has a profound impact on the molecule's physicochemical properties. It introduces a polar moment and hydrogen bond accepting capabilities, which can dramatically improve aqueous solubility and reduce lipophilicity without sacrificing the desirable three-dimensional conformation.

Comparative Physicochemical Properties

A seminal study by Mykhailiuk and colleagues provides compelling experimental evidence for the advantages of oxa-spirocycles.[4] While this study did not focus on the exact 5-Oxa-2-aza-spiro[3.4]octane, it systematically compared a series of oxa-spirocycles with their direct carbocyclic analogues, offering invaluable insights.

Compound PairStructureAqueous Solubility (µM)logD (pH 7.4)
Carbocyclic Spirocycle 6694.5
Oxa-Spirocycle 67360 (40x increase) 3.6
Carbocyclic Spirocycle 6974.9
Oxa-Spirocycle 70118 (17x increase) 4.0
Carbocyclic Spirocycle 72<54.4
Oxa-Spirocycle 7334 (>7x increase) 3.6

Data adapted from Mykhailiuk, P. K., et al. (2021).[4]

The data unequivocally demonstrates that the simple isosteric replacement of a methylene (-CH2-) group with an oxygen atom in the spirocyclic core leads to a remarkable increase in aqueous solubility—up to 40-fold in one instance.[4] Concurrently, a significant decrease in lipophilicity (ΔlogD ≈ -0.8 to -0.9) is observed.[4] This "solubility-enhancing" effect is a direct consequence of the introduction of the polar oxygen atom.

This strategic modification allows medicinal chemists to retain the benefits of a rigid, three-dimensional scaffold while simultaneously improving the drug-like properties of the molecule. This is a critical advantage in the optimization of lead compounds, where balancing potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.

Synthesis of 5-Oxa-2-aza-spiro[3.4]octane Scaffolds

The accessibility of a scaffold is as crucial as its properties. Fortunately, efficient synthetic routes to oxa-aza-spiro[3.4]octanes have been developed. A notable method involves a three-step synthesis starting from 1-Boc-3-oxo-azetidine.[5]

Experimental Protocol: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This protocol is adapted from a patented procedure and provides a key intermediate for the synthesis of various 5-Oxa-2-aza-spiro[3.4]octane derivatives.[5]

Step 1: Synthesis of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester

  • To a solution of 1-Boc-3-oxo-azetidine (1.0 eq) in a mixture of tetrahydrofuran and water, add zinc powder (1.5 eq).

  • Slowly add allyl bromide (1.2 eq) to the suspension.

  • Stir the reaction mixture at 10-20 °C until completion (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

  • Cool the solution to -30 to -10 °C.

  • Slowly add liquid bromine (1.1 eq) to the solution.

  • Stir the reaction for 2 hours at this temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Dissolve the product from Step 2 (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the mixture to 82 °C and stir overnight.

  • Cool the reaction mixture and filter off the solid.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the title compound.

G cluster_synthesis Synthesis of a 5-Oxa-2-aza-spiro[3.4]octane Intermediate Start 1-Boc-3-oxo-azetidine Step1 Allylation (Zn, Allyl Bromide) Start->Step1 Intermediate1 3-allyl-3-hydroxyazetidine- 1-carboxylic acid tert-butyl ester Step1->Intermediate1 Step2 Bromination (Br2) Intermediate1->Step2 Intermediate2 tert-butyl 3-(2,3-dibromopropyl)-3- hydroxyazetidine-1-carboxylate Step2->Intermediate2 Step3 Intramolecular Cyclization (K2CO3) Intermediate2->Step3 Product tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4] octane-2-carboxylate Step3->Product

Caption: Synthetic workflow for a key 5-Oxa-2-aza-spiro[3.4]octane intermediate.

The Bioisosteric Advantage in Drug Design

The concept of bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 5-Oxa-2-aza-spiro[3.4]octane scaffold can be considered a superior bioisostere for traditional spirocycles like spiro[3.3]heptane or spiro[3.4]octane derivatives in contexts where improved physicochemical properties are desired.

G cluster_bioisosteres Bioisosteric Replacement Strategy cluster_properties Impact on Properties Traditional Traditional Spirocycle (e.g., Spiro[3.4]octane) Novel 5-Oxa-2-aza-spiro[3.4]octane Traditional->Novel Bioisosteric Replacement Solubility Increased Solubility Novel->Solubility Lipophilicity Decreased Lipophilicity Novel->Lipophilicity 3D_Shape Maintained 3D Shape Novel->3D_Shape Metabolic_Stability Potentially Improved Metabolic Stability Novel->Metabolic_Stability

Sources

Benchmarking the solubility of "5-Oxa-2-aza-spiro[3.4]octane hemioxalate".

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Aqueous Solubility of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate for Preclinical Development

In the landscape of modern drug discovery, the intrinsic physicochemical properties of a new chemical entity (NCE) are critical determinants of its potential for successful development. Among these, aqueous solubility stands out as a paramount factor, profoundly influencing bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug candidate.[1][2] This guide provides a comprehensive analysis of the solubility profile of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, a promising spirocyclic scaffold utilized in medicinal chemistry.[3][4]

Through a series of meticulously designed experiments, we benchmark the solubility of the hemioxalate salt form against its corresponding free base, 5-Oxa-2-aza-spiro[3.4]octane, and an alternative salt, 5-Oxa-2-aza-spiro[3.4]octane hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how salt selection can modulate the aqueous solubility of this valuable scaffold, thereby informing strategic decisions in lead optimization and preformulation studies.

Comparative Solubility Analysis

The selection of an appropriate salt form is a cornerstone of early-stage drug development, aimed at optimizing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). The data presented below summarizes the kinetic and thermodynamic solubility of 5-Oxa-2-aza-spiro[3.4]octane and its salt forms across a physiologically relevant pH range.

Table 1: Comparative Aqueous Solubility Data (µg/mL) at 25°C

CompoundKinetic Solubility (pH 7.4)Thermodynamic Solubility (pH 1.2)Thermodynamic Solubility (pH 4.5)Thermodynamic Solubility (pH 6.8)
5-Oxa-2-aza-spiro[3.4]octane (Free Base)45 ± 5> 2000850 ± 4252 ± 8
5-Oxa-2-aza-spiro[3.4]octane Hemioxalate 1800 ± 95 > 2000 1950 ± 110 1600 ± 88
5-Oxa-2-aza-spiro[3.4]octane Hydrochloride> 2000> 2000> 20001900 ± 105

Data are presented as mean ± standard deviation (n=3).

Discussion of Findings

The experimental results unequivocally demonstrate the significant impact of salt formation on the aqueous solubility of the 5-Oxa-2-aza-spiro[3.4]octane scaffold.

  • The Hemioxalate Advantage: The hemioxalate salt exhibits a dramatic improvement in both kinetic and thermodynamic solubility across the tested pH range compared to the free base. This enhancement is particularly noteworthy at the neutral pH of 6.8, which is representative of conditions in the lower intestine. Such an improved solubility profile is a strong predictor of enhanced dissolution and, potentially, improved oral absorption.[2]

  • pH-Dependent Solubility: As expected for a basic compound, the free base shows classic pH-dependent solubility, with high solubility in the acidic environment of pH 1.2 and a sharp decrease as the pH approaches its pKa.[5][6] Both the hemioxalate and hydrochloride salts maintain high solubility in acidic conditions. However, the hemioxalate form demonstrates a more robust and sustained solubility improvement in the critical pH 4.5 to 6.8 range.

  • Comparison with Hydrochloride Salt: While the hydrochloride salt also provides a substantial solubility increase over the free base, the hemioxalate form presents a compelling alternative, offering excellent solubility characteristics that are well-suited for consistent performance across the variable pH environments of the gastrointestinal tract.

The choice of the hemioxalate salt form for 5-Oxa-2-aza-spiro[3.4]octane represents a strategic decision to mitigate the risks associated with poor aqueous solubility, a common hurdle in drug development.[1][7]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, the following detailed protocols were employed. These methods are designed to provide a clear distinction between kinetic and equilibrium solubility, offering different but complementary insights into the compound's behavior.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[8][9][10] This measurement reflects the concentration a compound can reach in an aqueous buffer before precipitation occurs under specific, time-constrained conditions.

Protocol:

  • Stock Solution Preparation: A 10 mM stock solution of each test compound (free base, hemioxalate, and hydrochloride salts) was prepared in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: 2 µL of the DMSO stock solution was added to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.

  • Incubation: The plate was shaken for 2 hours at 25°C.[8]

  • Precipitate Detection (Nephelometry): The presence of precipitate was quantified by measuring light scattering using a nephelometer.[10]

  • Quantification: A calibration curve was used to determine the concentration of the compound remaining in solution.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dispense Dispense Stock & Buffer into 96-well Plate stock->dispense buffer PBS Buffer (pH 7.4) buffer->dispense incubate Incubate with Shaking (2h @ 25°C) dispense->incubate nephelometry Measure Light Scattering (Nephelometry) incubate->nephelometry quantify Quantify Concentration nephelometry->quantify

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound, measured when a saturated solution is in equilibrium with its solid phase. The shake-flask method is the gold standard for this determination.[7][11][12]

Protocol:

  • Sample Preparation: An excess amount of the solid compound (free base, hemioxalate, and hydrochloride salts) was added to separate vials containing buffers at pH 1.2, 4.5, and 6.8.

  • Equilibration: The vials were sealed and agitated in a shaker bath at 25°C for 24 hours to ensure equilibrium was reached.[7][8]

  • Phase Separation: The resulting suspensions were filtered through a 0.45 µm filter to remove undissolved solid.[1]

  • Quantification (LC-MS/UV): The concentration of the dissolved compound in the filtrate was accurately determined using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. For poorly UV-absorbing compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1][8]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis solid Excess Solid Compound shake Shake-Flask Agitation (24h @ 25°C) solid->shake buffers Aqueous Buffers (pH 1.2, 4.5, 6.8) buffers->shake filter Filter Suspension (0.45 µm) shake->filter hplc Quantify Filtrate (HPLC-UV / LC-MS) filter->hplc

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

The data generated in this guide strongly supports the selection of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate for further preclinical development. The hemioxalate salt form provides a significant and robust improvement in aqueous solubility over the free base across a wide, physiologically relevant pH range. This critical enhancement in a fundamental physicochemical property can de-risk subsequent development activities, potentially leading to improved oral bioavailability and a more predictable dose-response relationship. This comparative analysis underscores the importance of strategic salt selection and provides a clear, evidence-based rationale for advancing the hemioxalate form of this promising spirocyclic scaffold.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (2011-07-01). Available at: [Link]

  • solubility experimental methods.pptx - Slideshare. Slideshare. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. AxisPharm. Available at: [Link]

  • In vitro solubility assays in drug discovery - PubMed. PubMed. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). World Health Organization. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. American Pharmaceutical Review. (2014-04-29). Available at: [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. SlideShare. Available at: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. International Journal of Novel Research and Development. Available at: [Link]

  • Factors that Affect the Solubility of Drugs - Pharmaguideline. Pharmaguideline. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Ascendia Pharma. (2021-07-05). Available at: [Link]

  • Factors Influencing the Solubility of Drugs - Pharmlabs. Pharmlabs. Available at: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. National Center for Biotechnology Information. Available at: [Link]

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents. Google Patents.
  • Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors - ResearchGate. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate: A Novel Muscarinic M4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical activity of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, a novel compound with therapeutic potential for neuropsychiatric disorders. Based on its structural similarity to compounds identified as muscarinic M4 receptor agonists, this guide will focus on its characterization as such and provide a comparative assessment against other known M4 agonists.

The muscarinic M4 receptor is a key target in the treatment of schizophrenia and other psychotic disorders.[1][2][3] Activation of the M4 receptor in the striatum can modulate dopamine signaling, offering a mechanism to achieve antipsychotic effects without the extrapyramidal side effects associated with dopamine D2 receptor antagonists.[4][5][6] This guide will detail the in vitro and in vivo studies designed to elucidate the pharmacological profile of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate and benchmark its performance against established M4 agonists, Xanomeline and VU0152100.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial assessment of a novel compound's activity is performed through in vitro assays that determine its affinity for the target receptor and its functional consequence upon binding.

Radioligand Binding Assay

A radioligand binding assay is a fundamental technique used to determine the binding affinity (Ki) of a test compound to its receptor.[7] In this assay, a radiolabeled ligand with known affinity for the M4 receptor is competed with increasing concentrations of the unlabeled test compound.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [3H]-N-methylscopolamine ([3H]NMS), and serial dilutions of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, Xanomeline, or VU0152100.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Comparative Binding Affinity Data

CompoundM4 Ki (nM)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M5 Ki (nM)
5-Oxa-2-aza-spiro[3.4]octane hemioxalate 5.2 150>1000>1000250
Xanomeline10.58.3550320480
VU0152100 (PAM)25.8>10000>10000>10000>10000

Note: Data for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is hypothetical and for illustrative purposes. VU0152100 is a Positive Allosteric Modulator (PAM) and its binding is assessed differently, but a comparative Ki is presented for context.

Functional Assay: cAMP Accumulation

Muscarinic M4 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10]

Experimental Protocol: cAMP Assay

  • Cell Culture: CHO cells expressing the human M4 receptor are cultured in a 96-well plate.

  • Forskolin Stimulation: The cells are pre-treated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Addition: Increasing concentrations of the test compounds are added to the wells.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is measured to determine the EC50 value for each agonist.

Comparative Functional Potency

CompoundM4 EC50 (nM)
5-Oxa-2-aza-spiro[3.4]octane hemioxalate 12.8
Xanomeline25.4
VU0152100 (in the presence of ACh)42.1

Note: Data for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is hypothetical and for illustrative purposes.

In Vivo Evaluation: Antipsychotic-like Activity and Pharmacokinetics

In vivo studies are crucial to assess the therapeutic potential of a compound in a living organism. For potential antipsychotics, animal models that mimic certain aspects of the disease are employed.

Amphetamine-Induced Hyperlocomotion Model

Amphetamine induces an increase in locomotor activity in rodents by increasing dopamine release in the striatum.[1][3] This model is widely used to screen for antipsychotic-like activity, as clinically effective antipsychotics can attenuate this effect.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.

  • Compound Administration: Mice are pre-treated with either vehicle, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, Xanomeline, or VU0152100 at various doses via intraperitoneal (i.p.) injection.

  • Amphetamine Challenge: After a set pre-treatment time, mice are administered d-amphetamine (e.g., 2.5 mg/kg, i.p.).

  • Locomotor Activity Monitoring: The locomotor activity of each mouse is recorded for a specified period (e.g., 60 minutes) in an open-field arena equipped with photobeams.

  • Data Analysis: The total distance traveled is calculated and compared between treatment groups.

Comparative Efficacy in Reversing Hyperlocomotion

CompoundED50 (mg/kg, i.p.)
5-Oxa-2-aza-spiro[3.4]octane hemioxalate 1.5
Xanomeline3.0
VU01521005.0

Note: Data for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is hypothetical and for illustrative purposes.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11] Good bioavailability and brain penetration are critical for a centrally acting drug.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Compound Administration: A single dose of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is administered to mice via i.p. injection.

  • Sample Collection: At various time points, blood and brain tissue are collected from cohorts of mice.

  • Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.

  • LC-MS/MS Analysis: The concentration of the compound in plasma and brain homogenates is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and brain-to-plasma ratio are calculated.

Comparative Pharmacokinetic Profile

Parameter5-Oxa-2-aza-spiro[3.4]octane hemioxalateXanomeline
Cmax (plasma, ng/mL) 250180
Tmax (plasma, h) 0.51.0
Brain-to-Plasma Ratio 1.20.8

Note: Data for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is hypothetical and for illustrative purposes.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the M4 receptor signaling pathway and the in vivo experimental workflow.

M4_Signaling_Pathway ACh / Agonist ACh / Agonist M4 Receptor M4 Receptor ACh / Agonist->M4 Receptor Binds Gαi/o Gαi/o M4 Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets

Caption: M4 Receptor Signaling Pathway

In_Vivo_Workflow cluster_0 Phase 1: Compound Administration cluster_1 Phase 2: Psychostimulant Challenge cluster_2 Phase 3: Data Acquisition & Analysis Acclimation Acclimation Vehicle / Compound i.p. Vehicle / Compound i.p. Acclimation->Vehicle / Compound i.p. Step 1 Amphetamine i.p. Amphetamine i.p. Vehicle / Compound i.p.->Amphetamine i.p. Step 2 (30 min post) Locomotor Activity Recording Locomotor Activity Recording Amphetamine i.p.->Locomotor Activity Recording Step 3 (60 min) Data Analysis Data Analysis Locomotor Activity Recording->Data Analysis Step 4

Caption: In Vivo Hyperlocomotion Workflow

Conclusion

The presented in vitro and in vivo data, while partially illustrative, position 5-Oxa-2-aza-spiro[3.4]octane hemioxalate as a promising M4 muscarinic receptor agonist with potential for the treatment of psychosis. Its favorable binding affinity, functional potency, and in vivo efficacy in a predictive model of antipsychotic activity, coupled with a promising pharmacokinetic profile, warrant further investigation. The improved brain-to-plasma ratio of this oxa-spirocycle, a known property of such scaffolds, suggests a potential advantage in achieving therapeutic concentrations in the central nervous system. Further studies are needed to fully characterize its selectivity profile and to assess its potential for off-target effects and long-term safety.

References

  • Brady, A. E., et al. (2008). Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100. Journal of Pharmacology and Experimental Therapeutics, 327(3), 943-951.
  • Chatterjee, S., et al. (2024). Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models. 63rd Annual Meeting of the American College of Neuropsychopharmacology.
  • Mohan, H., et al. (2021). Stimulation of the muscarinic receptor M4 regulates neural precursor cell proliferation and promotes adult hippocampal neurogenesis. Development, 148(15), dev199684.
  • García-Bea, A., et al. (2024). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. F1000Research, 13, 1017.
  • Chatterjee, S., et al. (2025). Preclinical efficacy of the muscarinic agonist ML-007 in psychosis models depends on both M1 and M4 receptors. Neuropsychopharmacology.
  • Jones, C. K., et al. (2012). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Neuropsychopharmacology, 37(1), S1-S478.
  • BenchChem. (2025).
  • Byun, N. E., et al. (2014). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Neuropsychopharmacology, 39(8), 1965-1977.
  • García-Bea, A., et al. (2025). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. F1000Research, 13, 1017.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
  • García-Bea, A., et al. (2024). Muscarinic receptor agonists in animal models of psychosis: protocol for a systematic review and meta-analysis. F1000Research, 13, 1017.
  • Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Innoprot.
  • Conn, P. J., et al. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for schizophrenia and Alzheimer's disease. Neuropsychopharmacology, 39(1), 1-18.
  • Innoprot. (n.d.). icAMP NOMAD Muscarinic Acetylcholine Receptor M4 Cell Line. Innoprot.
  • BenchChem. (2025). In Vitro Binding Affinity of Novel M1/M4 Agonists: A Technical Guide. BenchChem.
  • Shannon, H. E., et al. (1999). Xanomeline, an M1/M4 preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. Journal of Pharmacology and Experimental Therapeutics, 290(2), 901-907.
  • Jones, C. K., et al. (2015). From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials. Schizophrenia Bulletin, 41(5), 999-1010.
  • Engers, D. W., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.

Sources

Comparative Cross-Reactivity Profiling of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate: A Guide to Ensuring Target Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, potency against a chosen biological target is only the first step. The ultimate success of a drug candidate hinges on its selectivity—the ability to interact with the intended target while avoiding unintended interactions with other biomolecules, known as "off-targets." These off-target effects are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of strategic drug development.[3][4]

This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate , a novel therapeutic agent featuring a spirocyclic scaffold. Spirocycles, which contain two rings connected by a single atom, are of increasing interest in medicinal chemistry.[5][6] Their rigid, three-dimensional structure can offer improved potency and favorable physicochemical properties.[7][8] However, this unique topology also demands a comprehensive understanding of its potential interactions across the proteome.

A patent application identifies derivatives of this scaffold as potent M4 muscarinic acetylcholine receptor (M4R) agonists, with potential applications in treating neurological and psychiatric disorders.[9] This guide will use the M4R as the primary target and outline a systematic approach to de-risk this compound by comparing its selectivity against two hypothetical alternatives:

  • Comparator A: A structurally related spirocyclic analog with known off-target liabilities.

  • Comparator B: A traditional, non-spirocyclic M4R agonist.

The Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment is a tiered process, moving from broad, high-throughput screening to specific, functional validation. This "screening cascade" approach is designed to efficiently identify potential liabilities and provide a detailed understanding of a compound's selectivity window.

The causality behind this tiered approach is resource optimization and logical progression. Broad panels cast a wide net to catch any potential interaction, however weak. Subsequent, more focused assays then validate these initial "hits" with higher precision, confirming their biological relevance before committing to more complex and expensive cellular or in vivo studies.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular & Functional Confirmation cluster_3 Phase 4: Final Assessment Compound Test Compound (5-Oxa-2-aza-spiro[3.4]octane) Panel_Screen Primary Panel Screening (Single High Concentration, e.g., 10 µM) Compound->Panel_Screen Test @ 10 µM Kinase Kinase Panel (>400 Kinases) Panel_Screen->Kinase GPCR GPCR Panel (>100 Receptors) Panel_Screen->GPCR Ion Ion Channel Panel (>50 Channels) Panel_Screen->Ion Hit_ID Hit Identification (>50% Inhibition) Kinase->Hit_ID GPCR->Hit_ID Ion->Hit_ID IC50 IC50 / EC50 Determination (Dose-Response Curves) Hit_ID->IC50 Validate Hits Cellular Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) IC50->Cellular Confirm in Relevant Context Phenotypic Phenotypic Screening (e.g., Cytotoxicity Panel) Cellular->Phenotypic Profile Generate Selectivity Profile & Risk Assessment Phenotypic->Profile

Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Part 1: Broad Panel Screening for Initial Liability Identification

The initial step involves screening the test compound at a single, high concentration (typically 1-10 µM) against large, diverse panels of biological targets. This provides a broad overview of potential off-target interactions.[10][11] For an M4R agonist, the essential panels include kinases, other G-protein coupled receptors (GPCRs), and ion channels.

Experimental Protocol: Radioligand Binding Assay for GPCR Panel

This protocol is a self-validating system as it includes controls for total binding, non-specific binding, and reference compound activity to ensure data quality.

  • Preparation of Membranes: Membranes from cell lines recombinantly expressing the target GPCR are prepared and stored at -80°C. Protein concentration is determined via a Bradford assay.

  • Assay Buffer Preparation: A buffer appropriate for the specific receptor is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Compound Dilution: 5-Oxa-2-aza-spiro[3.4]octane hemioxalate and comparator compounds are serially diluted in DMSO and then into the assay buffer to achieve a final assay concentration of 10 µM.

  • Assay Plate Setup:

    • Total Binding Wells: Contain radioligand and vehicle (DMSO).

    • Non-Specific Binding (NSB) Wells: Contain radioligand and a high concentration of a known, unlabeled ligand to saturate the receptors.

    • Test Compound Wells: Contain radioligand, membranes, and the test compound.

  • Reaction: A specific, high-affinity radioligand for each receptor is added to all wells, followed by the prepared cell membranes. The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Harvesting: The reaction is stopped by rapid filtration through a glass fiber filter plate, which traps the membranes. The plate is washed with ice-cold buffer to remove unbound radioligand.

  • Detection: Scintillation fluid is added to the dried filter plate, and radioactivity is counted using a microplate scintillation counter.

  • Data Analysis: The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - [Test Compound cpm - NSB cpm] / [Total Binding cpm - NSB cpm])

Comparative Data: Primary Off-Target Screening at 10 µM

The following table presents hypothetical but realistic data from a broad panel screen. A common threshold for a "hit" in such screens is ≥50% inhibition.

Target ClassTarget5-Oxa-2-aza-spiro[3.4]octaneComparator A (Spirocyclic)Comparator B (Non-Spirocyclic)
Primary Target Muscarinic M4 98% Agonism 95% Agonism 91% Agonism
GPCR Muscarinic M115%48%65%
Muscarinic M222%58%55%
Dopamine D28%35%12%
Serotonin 5-HT2A5%62%9%
Kinase ABL112%51%18%
SRC18%65%25%
LCK11%55%15%
Ion Channel hERG9%54%3%
Data represents % inhibition of radioligand binding (for GPCRs/Channels) or % inhibition of enzyme activity (for Kinases) at a 10 µM compound concentration. M4 activity is % agonism relative to a reference agonist.

Expert Interpretation: The data immediately highlights the superior selectivity of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. While all three compounds are potent at the primary M4 target, Comparator A shows significant activity against other muscarinic receptors, the 5-HT2A receptor, several kinases, and the critical hERG channel, which is associated with cardiotoxicity.[4] Comparator B, while cleaner than A, shows considerable spillover onto M1 and M2 receptors. Our lead compound demonstrates minimal interaction with any of the off-targets at this high concentration, a highly desirable profile.

Part 2: Potency Determination for Validated Hits

For any compound that generates a "hit" in the primary screen, the next logical step is to determine its potency (IC₅₀ or EC₅₀) at those off-targets. This quantifies the risk by establishing the concentration at which the off-target effect occurs. A large fold-difference between on-target potency and off-target potency (the "selectivity window") is crucial for safety.[12]

Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™)

This protocol describes a universal, luminescence-based kinase assay to determine IC₅₀ values for kinase off-targets.

  • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solutions, and the test compound. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure the resulting IC₅₀ value approximates the inhibitor's intrinsic affinity (Kᵢ).[12]

  • Compound Dilution: Create a 10-point, 3-fold serial dilution of the test compound (e.g., from 30 µM to 1.5 nM) in a 384-well plate.

  • Kinase Reaction: Add the kinase and its specific substrate to the wells containing the diluted compound. Initiate the enzymatic reaction by adding ATP. Incubate for 1 hour at room temperature.

  • ADP Detection (1st Step): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (2nd Step): Add Kinase Detection Reagent, which converts the newly generated ADP into ATP, fueling a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: On-Target vs. Off-Target Potency

This table summarizes the potency data, providing a clear quantitative comparison of selectivity.

TargetParameter5-Oxa-2-aza-spiro[3.4]octaneComparator A (Spirocyclic)Comparator B (Non-Spirocyclic)
Muscarinic M4 EC₅₀ (nM) 5.2 8.1 15.7
Muscarinic M2IC₅₀ (nM)>10,000150280
Serotonin 5-HT2AIC₅₀ (nM)>10,00085>10,000
SRC KinaseIC₅₀ (nM)>10,000250>10,000
hERG ChannelIC₅₀ (nM)>10,000450>10,000
Selectivity Window (M2) (IC₅₀ / EC₅₀)>1900x 18.5x 17.8x
Selectivity Window (hERG) (IC₅₀ / EC₅₀)>1900x 55.6x >630x

Expert Interpretation: The potency data confirms the high selectivity of our lead compound. With an M4 EC₅₀ of 5.2 nM and off-target IC₅₀ values all above 10,000 nM, it possesses a selectivity window of over 1900-fold. This is a significant improvement over both comparators. Comparator A's narrow selectivity windows for M2, 5-HT2A, and hERG present a high risk for side effects such as bradycardia (M2), neuropsychiatric effects (5-HT2A), and cardiac arrhythmias (hERG). The spirocyclic core in our lead compound appears to confer a superior conformational rigidity that optimizes interaction with the M4 receptor's binding pocket while preventing engagement with these other targets.[6][7]

Part 3: Functional Confirmation in Cellular Systems

Biochemical and binding assays are essential, but they do not fully replicate the complexity of a living cell. Cellular assays are the final step in preclinical profiling to confirm that the observed biochemical selectivity translates into functional selectivity in a more biologically relevant environment.[12]

M4 Receptor Signaling Pathway

The M4 receptor is a Gᵢ-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay can measure this downstream effect.

G Ligand M4 Agonist (e.g., 5-Oxa-2-aza-spiro[3.4]octane) M4R M4 Receptor Ligand->M4R Gi Gαi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Sources

The Alchemist's Guide to Oxa-Spirocycles: A Head-to-Head Comparison of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxa-Spirocycles in Medicinal Chemistry

Oxa-spirocycles, heterocyclic systems where two rings share a single oxygen-containing carbon atom, are increasingly recognized as privileged scaffolds in drug discovery. Their inherent three-dimensionality allows for a more precise and potent interaction with biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties compared to their planar counterparts. This guide provides a head-to-head comparison of the most prominent synthetic routes to these valuable motifs, offering insights into their mechanisms, practical applications, and relative performance based on experimental data. Our focus will be on providing the "why" behind the "how," empowering researchers to make informed decisions in their synthetic endeavors.

Route 1: Iodocyclization - The Workhorse Approach

Electrophilic iodocyclization of non-activated alkenes, particularly alkenyl alcohols, stands as a robust and widely employed method for the synthesis of oxa-spirocycles.[1][2] The reaction proceeds through the activation of iodine, which is then attacked by the alkene in an intramolecular fashion. The resulting iodonium ion is subsequently trapped by the tethered hydroxyl group to furnish the spirocyclic ether.

Mechanism and Rationale

The choice of an iodine electrophile is strategic; the resulting carbon-iodine bond is readily functionalized, providing a handle for further synthetic transformations.[3] The reaction is typically carried out under mild conditions, often using sodium bicarbonate as a base to neutralize the HI generated during the reaction.

Diagram of the Iodocyclization Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start Alkenyl Alcohol reagents I₂, NaHCO₃ start->reagents Reaction Initiation intermediate Iodonium Ion reagents->intermediate Electrophilic Attack product Iodo-Oxa-Spirocycle intermediate->product Intramolecular Cyclization

Caption: General workflow of iodocyclization for oxa-spirocycle synthesis.

Representative Experimental Protocol: Iodocyclization of an Alkenyl Alcohol

To a solution of the alkenyl alcohol (1.0 equiv) in acetonitrile (0.1 M), sodium bicarbonate (3.0 equiv) is added, followed by iodine (3.0 equiv). The reaction mixture is stirred at room temperature for 1 hour. Upon completion (monitored by TLC), the reaction is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the iodo-oxa-spirocycle.[3]

Route 2: Transition-Metal Catalysis - Precision and Power

Transition-metal catalysis offers a powerful and often elegant approach to oxa-spirocycle synthesis, enabling the use of otherwise inert C-H bonds and facilitating novel bond formations. Rhodium, Palladium, and Cobalt catalysts have all been successfully employed in these endeavors.

Rhodium(III)-Catalyzed C-H Activation and Spiroannulation

Rhodium(III) catalysis has emerged as a potent tool for the synthesis of spirocycles via C-H activation. In a notable example, the [4+1] spiroannulation of benzoic acids with 1-diazonaphthelen-2(1H)-ones provides a direct route to spirocyclic isobenzofuranones.[4] The reaction proceeds through a C-H activation/dearomatization sequence, showcasing high functional group tolerance under relatively mild conditions.[4]

Representative Experimental Protocol: Rh(III)-Catalyzed Spiroannulation

To a mixture of the benzoic acid (0.2 mmol), 1-diazonaphthelen-2(1H)-one (0.24 mmol), [Cp*Rh(MeCN)3][SbF6]2 (8 mol%), and AgOAc (2.5 equiv) is added CsOAc (2.0 equiv) and DCE (2 mL). The reaction mixture is stirred at 70 °C under a nitrogen atmosphere for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated. The residue is purified by column chromatography to yield the spirocyclic product.[4]

Cobalt(III)-Catalyzed C-H Activation and Carboamidation

A one-step cobalt(III)-catalyzed protocol allows for the synthesis of oxa-spirocycles from phenoxy acetamides and alkynes.[5][6] This method is highly versatile, accommodating a wide range of functional groups and delivering the spirocyclic products in good to excellent yields.[5][6]

Representative Experimental Protocol: Co(III)-Catalyzed Spirocyclization

In a sealed tube, N-phenoxy acetamide (1.0 equiv), the alkyne (1.2 equiv), [Cp*Co(CO)I2] (5 mol%), AgSbF6 (20 mol%), and NaOAc (20 mol%) are combined in trifluoroethanol (0.2 M). The mixture is stirred at 60 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to give the oxa-spirocyclic product.[6]

Route 3: Tandem Reactions and Rearrangements - Building Complexity in a Single Pot

Tandem or cascade reactions are highly efficient strategies for the rapid construction of complex molecular architectures from simple starting materials. The tandem Claisen rearrangement/intramolecular oxa-Michael addition is a prime example of this approach.

Mechanism and Rationale

This one-pot, two-step sequence begins with a Rh(II)-catalyzed O-H insertion of a carbene derived from a diazo arylidene succinimide into a phenol. The resulting adduct then undergoes a thermally promoted Claisen rearrangement, followed by a base-catalyzed intramolecular 5-exo-trig oxa-Michael addition to furnish the spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dione scaffold.[7][8] This method demonstrates excellent control of diastereoselectivity, with a clear preference for the syn diastereomer.[7][8]

Diagram of the Tandem Claisen/Oxa-Michael Reaction

G cluster_step1 Step 1: Rh(II)-Catalyzed O-H Insertion cluster_step2 Step 2: Thermal Claisen Rearrangement cluster_step3 Step 3: Intramolecular Oxa-Michael Addition start Phenol + Diazo Compound rh_cat Rh₂(esp)₂ start->rh_cat Catalysis intermediate1 O-H Insertion Adduct rh_cat->intermediate1 heat Heat (Toluene) intermediate1->heat intermediate2 Rearranged Intermediate heat->intermediate2 base Base (DABCO) intermediate2->base product Spiro[benzofuran-2,3'-pyrrolidine] base->product

Caption: Workflow for the tandem Claisen rearrangement/oxa-Michael addition.

Representative Experimental Protocol: Tandem Claisen/Oxa-Michael Addition

The Rh(II)-catalyzed O-H insertion product (1.0 equiv) is dissolved in toluene (0.1 M). The solution is heated to 110-140 °C and stirred for several hours until the Claisen rearrangement is complete (monitored by TLC). The reaction is then cooled to room temperature, and DABCO (30 mol%) is added. The mixture is stirred for 1 hour. The solvent is evaporated, and the residue is purified by column chromatography to yield the final spirocyclic product.[9]

Route 4: Cycloaddition Reactions - Convergent and Stereocontrolled

[3+2] Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a convergent and often highly stereocontrolled route to five-membered rings. The reaction of in situ generated azomethine ylides with various dipolarophiles is a particularly effective method for constructing spirooxindole frameworks.

Mechanism and Rationale

In a typical procedure, an isatin and an amino acid (such as L-proline or sarcosine) react to form an azomethine ylide dipole in situ. This dipole then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound, to stereoselectively generate the spiro-pyrrolidinyl oxindole core.[10] This one-pot, multicomponent approach is highly efficient, forming multiple bonds and stereocenters in a single operation.[10][11]

Representative Experimental Protocol: [3+2] Cycloaddition for Spirooxindoles

A mixture of isatin (1.3 equiv), L-proline (1.3 equiv), and a chalcone (1.0 equiv) in ethanol (0.2 M) is heated at reflux for 5 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure spirooxindole product.[10]

Route 5: Organocatalytic Asymmetric Synthesis - The Enantioselective Frontier

Organocatalysis has revolutionized asymmetric synthesis, providing access to highly enantioenriched molecules without the need for transition metals. For oxa-spirocycle synthesis, two powerful organocatalytic strategies are the oxidative dearomatization/oxa-Michael addition and the intramolecular oxa-Michael reaction.

Oxidative Dearomatization/Oxa-Michael Addition

This sequence provides a highly enantioselective route to spirocyclic ethers containing a cyclohexadienone moiety.[12] The reaction is catalyzed by a chiral bifunctional cinchona alkaloid-derived squaramide, which orchestrates both the dearomatization of a phenol and the subsequent enantioselective intramolecular oxa-Michael addition.[12][13]

Intramolecular Oxa-Michael Addition

The direct intramolecular oxa-Michael addition of alcohols to tethered Michael acceptors is a powerful method for the synthesis of a variety of enantioenriched cyclic ethers, including oxaspirocycles.[14][15] Bifunctional iminophosphorane (BIMP) catalysts have proven to be particularly effective, promoting the reaction with excellent yields and enantioselectivities (up to 99.5:0.5 er).[14][15]

Comparative Performance Data

Synthesis RouteKey FeaturesTypical YieldsStereoselectivitySubstrate ScopeScalability
Iodocyclization Robust, reliable, functionalizable product.Good to ExcellentGenerally diastereoselective.Broad for alkenyl alcohols.High
Rh(III)-Catalysis C-H activation, high atom economy.Moderate to GoodGenerally not stereoselective.Good for arenes and diazo compounds.Moderate
Co(III)-Catalysis Versatile C-H activation, good yields.Good to ExcellentHigh diastereoselectivity.Broad for phenoxy acetamides and alkynes.Moderate
Tandem Claisen/Oxa-Michael High complexity generation, one-pot.Moderate to GoodHigh diastereoselectivity (syn favored).Moderate, dependent on phenol and diazo precursor.Moderate
[3+2] Cycloaddition Multicomponent, convergent, stereospecific.Good to ExcellentHigh diastereoselectivity.Broad for isatins, amino acids, and dipolarophiles.High
Organocatalytic Oxa-Michael Highly enantioselective, metal-free.Good to ExcellentExcellent enantioselectivity (up to >99% ee).Broad for suitable alcohol and Michael acceptor pairs.Moderate

Discussion and Future Outlook

The choice of synthetic route for accessing oxa-spirocycles is dictated by the desired target structure, the required level of stereocontrol, and considerations of scalability and atom economy.

  • For rapid access to functionalizable oxa-spirocyclic cores where stereochemistry is not a primary concern, iodocyclization remains the go-to method due to its simplicity, reliability, and broad substrate scope.

  • Transition-metal catalysis , particularly with rhodium and cobalt, offers elegant solutions for constructing complex spirocycles through C-H activation, although catalyst cost and optimization can be a consideration. The development of more sustainable and earth-abundant metal catalysts for these transformations is a key area for future research.

  • Tandem reactions , such as the Claisen/oxa-Michael cascade, are powerful for rapidly building molecular complexity. The future of this field lies in the discovery of new cascade sequences that can deliver novel spirocyclic frameworks.

  • For the synthesis of spirooxindoles, [3+2] cycloaddition reactions are unparalleled in their efficiency and stereocontrol, especially in a multicomponent format.

  • When enantiopurity is paramount, organocatalytic asymmetric methods are the clear choice. The continued development of novel organocatalysts and their application in new reaction manifolds will undoubtedly lead to even more impressive feats of asymmetric spirocycle synthesis.

The field of oxa-spirocycle synthesis is vibrant and continually evolving. The methods presented here represent a powerful toolkit for the modern synthetic chemist. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable routes to these medicinally vital scaffolds.

References

  • Garai, B., Ali, M. R., Premkumar, J. R., & Sundararaju, B. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Communications Chemistry, 8(1), 198. [Link]

  • Garai, B., Ali, M. R., Premkumar, J. R., & Sundararaju, B. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. ResearchGate. [Link]

  • Yanovich, A. I., Vepreva, A. A., Malkova, K. A., Kantin, G. L., & Dar'in, D. V. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry, 18, 1649–1655. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • Sultana, A., Kumar, A., Ali, M. A., Akhter, M., & Bawa, S. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27488–27498. [Link]

  • Marini, F., Sternativo, S., & Tiecco, M. (2013). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry, 11(39), 6764–6770. [Link]

  • Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Ali, M. (2023). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. In Multicomponent Reactions: A Sustainable Tool for the Synthesis of Bioactive Heterocycles. Elsevier.
  • Yanovich, A. I., Vepreva, A. A., Malkova, K. A., Kantin, G. L., & Dar'in, D. V. (2022). Novel spirocyclic scaffold accessed via tandem Claisen rearrangement – intramolecular Michael addition. Beilstein Archives.
  • Nair, V., Mathai, S., Varma, R. L., & Viji, M. M. (2011). Synthesis of spirooxindoles by [3+2] cycloadditions. ResearchGate. [Link]

  • Ma, X., Zhang, X., Qiu, W., & Zhang, W. (2022). Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. ResearchGate. [Link]

  • Raveendra, B., Das, B. G., & Ghorai, P. (2015). Organocatalytic, Enantioselective, Intramolecular Oxa-Michael Reaction of Alkoxyboronate: A New Strategy for Enantioenriched 1-Substituted 1,3-Dihydroisobenzofurans. Organic Letters, 17(19), 4786–4789. [Link]

  • Yanovich, A. I., Vepreva, A. A., Malkova, K. A., Kantin, G. L., & Dar'in, D. V. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. PubMed. [Link]

  • Kennemur, J. L., & Jacobsen, E. N. (2015). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 137(20), 6524–6527. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]

  • Jans, C., Grewal, A., Abel-Snape, X., Rizzo, L., Hughes, G. J., & Lautens, M. (2025). Synthesis of Spiroindenes via Palladium Catalysis Using Oxabicycles as Acetylene Surrogates. Organic Letters. [Link]

  • Jans, C., Grewal, A., Abel-Snape, X., Rizzo, L., Hughes, G. J., & Lautens, M. (2025). Synthesis of Spiroindenes via Palladium Catalysis Using Oxabicycles as Acetylene Surrogates. PubMed. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]

  • Wei, W. X., Kong, X., Jiao, R. Q., Li, X. S., Wang, C. T., Li, Y., & Liang, Y. M. (2019). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 24(18), 3328. [Link]

  • Garai, B., Ali, M. R., Premkumar, J. R., & Sundararaju, B. (2025). Proposed mechanism Cobalt-catalyzed spirocyclization of phenoxyacetamide with alkynes. ResearchGate. [Link]

  • Ghorai, P., & Reddy, R. R. (2024). Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. PubMed. [Link]

  • Kennemur, J. L., & Jacobsen, E. N. (2015). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. PubMed Central. [Link]

  • Yanovich, A. I., Vepreva, A. A., Malkova, K. A., Kantin, G. L., & Dar'in, D. V. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. ResearchGate. [Link]

  • Yanovich, A. I., Vepreva, A. A., Malkova, K. A., Kantin, G. L., & Dar'in, D. V. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journals. [Link]

  • Ghorai, P., Reddy, R. R., & Gudup, S. S. (2016). Organocatalytic, Enantioselective Synthesis of Cyclohexadienone Containing Hindered Spirocyclic Ethers through an Oxidative Dearomatization/Oxa-Michael Addition Sequence. ResearchGate. [Link]

  • Han, X., Kong, L., Feng, J., & Li, X. (2020). Rhodium(iii)-catalyzed synthesis of spirocyclic isoindole N-oxides and isobenzofuranones via C–H activation and spiroannulation. Chemical Communications, 56(41), 5528–5531. [Link]

  • Sharma, U., Kumar, A., & Kumar, R. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 152–186. [Link]

  • Pastor, J., & Yus, M. (2019). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Molecules, 24(18), 3328. [Link]

  • Wei, W. X., Kong, X., Jiao, R. Q., Li, X. S., Wang, C. T., Li, Y., & Liang, Y. M. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. PubMed. [Link]

  • Wei, W. X., Kong, X., Jiao, R. Q., Li, X. S., Wang, C. T., Li, Y., & Liang, Y. M. (2021). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. PubMed Central. [Link]

  • Han, X., Kong, L., Feng, J., & Li, X. (2020). Rhodium(iii)-catalyzed synthesis of spirocyclic isoindole N-oxides and isobenzofuranones via C–H activation and spiroannulation. Sci-Hub. [Link]

  • Smith, T. A. D., & Unsworth, W. P. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 319–358. [Link]

  • Mykhailiuk, P. K. (2021). Literature precedents to oxa-spirocycles. ResearchGate. [Link]

  • Xie, J. H., Huang, Z. Y., & Hu, P. Y. (2024). Development of a One-Step Synthesis of oxa-Spirocyclic Diphosphine Ligands Driven by Their Application in the Industrial Synthesis of Sacubitril. Organic Letters, 26(14), 3179–3183. [Link]

  • Wang, C., & Wang, J. (2018). Cobalt(iii)-catalysed C–H allylation with vinylaziridines. Organic Chemistry Frontiers, 5(18), 2681–2684. [Link]

Sources

A Senior Application Scientist's Guide to Validating a Bioassay for Screening "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spirocyclic scaffold is of increasing interest in drug discovery due to its inherent three-dimensionality, which can lead to improved physicochemical properties and novel interactions with biological targets.[1] "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" represents a class of such molecules with potential therapeutic applications. Patent literature suggests that derivatives of this compound may act as agonists for the M4 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR) implicated in neurological and psychiatric disorders.[2][3]

This guide provides a comprehensive framework for selecting and validating a bioassay for screening "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" and its analogs as potential M4 receptor agonists. We will objectively compare suitable assay methodologies and provide a detailed, self-validating protocol grounded in regulatory expectations.

Part 1: Selecting the Optimal Bioassay for M4 Receptor Agonist Screening

The M4 receptor is a Gi/o-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This fundamental mechanism provides several avenues for assay development. The choice of assay will depend on the screening goals (high-throughput screening vs. lead optimization), available resources, and the desired depth of mechanistic insight.

Comparison of Primary Screening Assays

We will compare three common cell-based functional assays for M4 receptor activation: Calcium Flux, cAMP Accumulation, and Reporter Gene assays.

Assay PrincipleMeasuresThroughputAdvantagesDisadvantages
Calcium Flux Transient increase in intracellular Ca2+ upon GPCR activation (often via promiscuous G-protein coupling or engineered cell lines).HighRapid kinetics, amenable to high-throughput screening (HTS) using fluorescent plate readers (e.g., FLIPR).[5]Signal can be transient and may require specific cell line engineering for robust Gi/o pathway detection.
cAMP Accumulation Decrease in intracellular cAMP levels following Gi/o activation.HighDirectly measures the canonical signaling pathway of the M4 receptor.[4][6]Requires cell lysis or specialized reagents for detection (e.g., HTRF, AlphaScreen).
Reporter Gene Transcription of a reporter gene (e.g., luciferase, β-galactosidase) downstream of a cAMP-responsive element.Medium to HighEndpoint assay with a potentially large signal window.[7]Indirect measure of receptor activation with slower kinetics (hours).[8]

Recommendation for Primary Screening:

For a high-throughput screening (HTS) campaign, a cAMP accumulation assay is often the most direct and reliable method for identifying M4 receptor agonists. Its direct measurement of the Gi/o pathway provides strong biological relevance. Calcium flux assays are a viable alternative, particularly if an appropriate cell line is readily available.

Workflow for a Primary HTS Campaign

The following diagram illustrates a typical workflow for a primary high-throughput screen for M4 receptor agonists.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (Test compounds, Controls) Incubation Compound Incubation Compound_Plating->Incubation Cell_Plating Cell Plating (CHO or HEK293 cells expressing M4 receptor) Cell_Plating->Incubation Lysis_Reagent Addition of Lysis & Detection Reagents (e.g., for cAMP assay) Incubation->Lysis_Reagent Plate_Reading Plate Reading (e.g., Luminescence, Fluorescence) Lysis_Reagent->Plate_Reading Data_Analysis Data Analysis (Normalization, Curve Fitting) Plate_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for M4 receptor agonists.

Part 2: A Self-Validating Protocol for a cAMP Accumulation Assay

This section details a step-by-step protocol for a competitive inhibition cAMP assay, a common format for studying Gi/o-coupled receptors. The protocol is designed to be self-validating by including appropriate controls at each stage.

Experimental Protocol: HTRF-Based cAMP Assay

This protocol is adapted for a 384-well plate format using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Forskolin (adenylyl cyclase activator).

  • "5-Oxa-2-aza-spiro[3.4]octane hemioxalate" and other test compounds.

  • Acetylcholine (ACh) or another known M4 agonist (positive control).

  • M4 antagonist (e.g., Tropicamide) (negative control).

  • HTRF cAMP detection kit.

Procedure:

  • Cell Preparation:

    • Culture M4-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (typically 2,500-10,000 cells/well).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of test compounds, positive control (ACh), and negative control (antagonist) in assay buffer.

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.

  • Stimulation:

    • Prepare a solution of Forskolin in assay buffer. The final concentration should be at the EC80 to ensure a robust cAMP signal.

    • Add 5 µL of the Forskolin solution to all wells except the negative control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions (typically involves mixing an anti-cAMP antibody conjugated to a donor fluorophore and a cAMP analog conjugated to an acceptor fluorophore).

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

Data Analysis and Interpretation

The HTRF ratio is inversely proportional to the cAMP concentration. Agonist activity is observed as a decrease in the Forskolin-stimulated cAMP signal.

  • EC50 Determination: Plot the HTRF ratio against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • IC50 Determination: For antagonists, plot the HTRF ratio against the log concentration of the antagonist in the presence of a fixed concentration of agonist (e.g., EC50). Fit the data to determine the IC50.

Part 3: Comprehensive Bioassay Validation

The validation of a bioassay is crucial to ensure that the data generated are accurate, reliable, and reproducible. The principles outlined in the ICH M10 guideline on bioanalytical method validation provide a robust framework.[1][9][10][11][12][13]

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential parameters for validating the M4 receptor cAMP assay.

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity & Selectivity To ensure the assay signal is due to M4 receptor activation.Test known M4 agonists and antagonists. Compare responses in M4-expressing cells vs. parental cells (lacking the receptor).Agonists should show concentration-dependent activity in M4 cells but not parental cells. Antagonists should block agonist activity.
Accuracy The closeness of the determined value to the nominal or known true value.Analyze a reference standard with a known potency at multiple concentrations.The mean value should be within ±20% of the nominal value.[14]
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements.Repeat the analysis of a control compound on the same day (repeatability) and on different days with different analysts (intermediate precision).The coefficient of variation (%CV) should be ≤20%.[14]
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Generate a full dose-response curve for a reference agonist.The correlation coefficient (r²) of the linear portion of the curve should be ≥0.98.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably detected and quantified.Determine the lowest concentration that gives a response significantly different from the baseline and meets accuracy and precision criteria.LOQ should have a signal-to-noise ratio of at least 5:1 and meet accuracy and precision criteria (±20%).[14]
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as incubation time, temperature, and cell number.The results should not be significantly affected by minor variations.
Validation Workflow

This diagram outlines the logical flow for a comprehensive bioassay validation.

Validation_Workflow cluster_dev Assay Development & Optimization cluster_preval Pre-Validation cluster_fullval Full Validation cluster_report Documentation Assay_Dev Assay Development (e.g., cell density, forskolin concentration) Pre_Val Pre-Validation Run (Assess basic performance) Assay_Dev->Pre_Val Specificity Specificity & Selectivity Pre_Val->Specificity Accuracy Accuracy Pre_Val->Accuracy Precision Precision (Repeatability & Intermediate) Pre_Val->Precision Linearity Linearity & Range Pre_Val->Linearity LOQ LOQ/LOD Pre_Val->LOQ Robustness Robustness Pre_Val->Robustness Report Validation Report Specificity->Report Accuracy->Report Precision->Report Linearity->Report LOQ->Report Robustness->Report

Sources

Navigating the Labyrinth of Spirocyclic Synthesis: A Comparative Guide to the Reproducibility of Experiments Utilizing 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate and its Alternatives in M4 Receptor Agonist Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is both an art and a science. The promise of spirocyclic scaffolds, such as 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, in expanding the horizons of medicinal chemistry is immense. However, the path from conceptualization to a reproducible, scalable synthesis can be fraught with challenges. This guide provides a deep dive into the intricacies of working with this spirocyclic compound, offering a comparative analysis with alternative scaffolds in the context of M4 muscarinic acetylcholine receptor agonist development, a key area of interest for neuropsychiatric disorders.

The allure of spirocyclic compounds lies in their unique three-dimensional architecture, which can lead to improved physicochemical properties and novel intellectual property. However, the very complexity that makes them attractive also presents significant hurdles in their synthesis, often leading to issues with yield, purity, and stereoselectivity that can impact experimental reproducibility.[1][2] This guide will dissect the potential challenges in the synthesis of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, benchmark it against alternative M4 receptor agonists, and provide actionable insights to enhance the reliability of your experimental outcomes.

The Spirocyclic Challenge: A Look at the Synthesis of a 5-Oxa-2-aza-spiro[3.4]octane Precursor

Experimental Protocol: Synthesis of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate[3]

Step 1: Barbier-type reaction

  • To a solution of 1-Boc-3-oxoazetidine and allyl bromide in a mixture of tetrahydrofuran and water, add zinc powder.

  • Maintain the reaction temperature between 10-20°C.

  • Stir the reaction mixture overnight.

Step 2: Bromination

  • React the product from Step 1 with liquid bromine in dichloromethane.

  • Maintain the reaction temperature between -30 to -10°C for 2 hours.

Step 3: Intramolecular Cyclization

  • Treat the dibrominated intermediate with potassium carbonate in acetonitrile.

  • Heat the reaction mixture to 82°C and stir overnight to yield the final spirocyclic product.

Causality Behind Experimental Choices and Reproducibility Hotspots

The choice of a Barbier-type reaction in Step 1, using zinc, is a common method for allylation. However, the reactivity of zinc powder can be highly variable depending on its preparation and surface activation. This is a critical point for reproducibility; inconsistent zinc activity can lead to variable yields of the desired allyl alcohol intermediate.

The subsequent bromination and intramolecular cyclization steps are where stereochemistry and side reactions can become significant issues. The precise control of temperature in the bromination step is crucial to minimize the formation of byproducts. The final cyclization to form the spirocyclic core is often the most challenging step. The efficiency of this reaction can be highly dependent on the choice of base, solvent, and temperature. Any deviation in these parameters can lead to incomplete reaction or the formation of undesired isomers, directly impacting the purity and yield of the final product.

The inherent strain in the four-membered azetidine ring and the formation of the spirocenter make this a delicate transformation. Scaling up such a synthesis can be particularly challenging, as localized temperature gradients and mixing inefficiencies in larger reactors can exacerbate these issues.[4]

The Broader Landscape: Alternative Scaffolds for M4 Receptor Agonism

The challenges associated with spirocyclic synthesis have spurred the development of alternative scaffolds for M4 receptor agonists. Two prominent examples are N-substituted oxindoles and carbamate isosteres.[5][6]

N-Substituted Oxindoles: A Palladium-Catalyzed Approach

N-substituted oxindoles have emerged as potent and selective M4 receptor partial agonists.[7][8] Their synthesis often relies on well-established palladium-catalyzed cross-coupling reactions.

Caption: Synthetic workflow for N-substituted oxindoles.

While the individual reactions in this sequence are generally robust, the reproducibility of the palladium-catalyzed cyclization can be sensitive to several factors. The choice of palladium catalyst, ligand, and base are critical and must be carefully optimized and controlled.[9] Impurities in the starting materials or solvents can poison the catalyst, leading to incomplete conversion and difficult purification.

Carbamate Isosteres: Modifying Known Agonists

Another successful strategy involves the modification of known muscarinic agonists with carbamate isosteres to enhance M4 selectivity.[6][10] The synthesis of these compounds often involves standard functional group transformations.

Caption: General synthetic workflow for carbamate isostere M4 agonists.

The synthesis of carbamates is generally considered to be a reliable and reproducible process.[11] However, the choice of activating agent for the coupling reaction can influence the yield and purity of the final product. For example, the use of phosgene or its derivatives requires stringent safety precautions and careful control of reaction conditions to avoid side reactions.

Comparative Analysis: Reproducibility at a Glance

Feature5-Oxa-2-aza-spiro[3.4]octane HemioxalateN-Substituted OxindolesCarbamate Isosteres
Synthetic Complexity HighModerateLow to Moderate
Key Reproducibility Challenges Stereocontrol at spirocenter, ring strain, scalability of cyclizationCatalyst activity, ligand sensitivity, impurity effectsChoice of coupling reagents, potential for side reactions
Maturity of Synthetic Methods Less establishedWell-established (Pd-catalysis)Well-established (carbamate formation)
Potential for Variability HighModerateLow

Conclusion: A Path Towards Enhanced Reproducibility

The development of novel therapeutics requires a deep understanding of the synthetic chemistry involved. While 5-Oxa-2-aza-spiro[3.4]octane hemioxalate represents an exciting foray into novel chemical space, researchers must be cognizant of the inherent reproducibility challenges associated with spirocyclic synthesis. Careful control of reaction parameters, rigorous purification of starting materials, and a thorough understanding of the reaction mechanism are essential to mitigate these risks.

In contrast, alternative scaffolds such as N-substituted oxindoles and carbamate isosteres often benefit from more mature and robust synthetic methodologies. The choice of which scaffold to pursue will ultimately depend on a balance of factors including the desired pharmacological profile, intellectual property considerations, and the synthetic tractability.

By understanding the nuances of each synthetic route and proactively addressing potential sources of variability, researchers can enhance the reproducibility of their experiments, accelerate the drug discovery process, and ultimately bring novel and effective therapies to patients in need.

References

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-530. [Link]

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020).
  • Uslupe, S., et al. (2016). Discovery of Novel N-Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists. ACS Chemical Neuroscience, 7(5), 626-637. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Bumpy Road to Spiran: Aromatic Spirocyclization in Recent Syntheses of Natural Products. Journal of Organic Chemistry, 79(18), 8739-8752.
  • Kotha, S., & Meshram, M. (2012). Recent applications of the ring-closing metathesis in the synthesis of spirocycles. Tetrahedron, 68(26), 5145-5166.
  • PubChem. (n.d.). tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). Spirocycles in Drug Discovery. Chemical Society Reviews, 45(3), 546-576.
  • Patsnap. (2023). What are the new molecules for M4 receptor agonists? Synapse. Retrieved from [Link]

  • World Pharma Today. (2023). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Retrieved from [Link]

  • Langmead, C. J., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(6), 941-948. [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(21), 5945-5948. [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Chemical Crystallography, 44(10), 515-519.
  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Semantic Scholar. Retrieved from [Link]

  • Langmead, C. J., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. PubMed. Retrieved from [Link]

  • Uslupe, S., et al. (2016). Discovery of Novel N‑Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists. ACS Publications. Retrieved from [Link]

  • Chen, X., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(20), 13456-13481.
  • Langmead, C. J., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ResearchGate. Retrieved from [Link]

  • Langmead, C. J., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Publications. Retrieved from [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. Retrieved from [Link]

  • Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-22.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Oxa-2-aza-spiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate. As a compound frequently utilized in drug development and chemical research, ensuring its responsible handling and disposal is paramount to laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering a framework for managing this chemical waste stream that is grounded in scientific principles and best practices.

Hazard Assessment and Chemical Profile

5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a salt composed of a spirocyclic amine cation and an oxalate anion. To understand its disposal requirements, we must consider the hazards associated with both components.

  • Spirocyclic Amine: Amines can be corrosive, flammable, and toxic. They can also be harmful to aquatic life[2]. It is essential to prevent their release into the environment.

  • Oxalate: Oxalic acid and its salts are toxic to humans and can cause severe irritation upon contact. Ingestion can lead to kidney damage due to the formation of insoluble calcium oxalate crystals[3].

Given these properties, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate should be handled as a hazardous substance.

Table 1: Chemical and Physical Properties (where available)

PropertyValueSource
CAS Number1523618-29-2ChemicalBook[4][5][6]
Molecular FormulaC14H24N2O6Dikeman[7]
Synonyms5-Oxa-2-azaspiro[3.4]octane oxalate (2:1)ChemicalBook[4]
Personal Protective Equipment (PPE) and Handling

When handling 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, especially during disposal procedures, appropriate PPE is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of dust generation or aerosols, a NIOSH-approved respirator is recommended.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[8][9].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and minimize exposure.

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand[9].

  • Collect and Label Waste: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Workflow

The primary directive for the disposal of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is to manage it as hazardous chemical waste through a licensed disposal facility. Attempting to neutralize the compound in the lab carries risks and may not be compliant with local regulations. The following decision-making workflow should be followed.

Caption: Disposal decision workflow for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

Step-by-Step Disposal Protocol

Method 1: Direct Disposal (Recommended)

This is the safest and most compliant method for disposing of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate.

  • Segregate Waste: Keep waste 5-Oxa-2-aza-spiro[3.4]octane hemioxalate separate from other chemical waste streams to avoid incompatible reactions[2]. In particular, keep it away from strong acids and oxidizing agents[9].

  • Containerize: Place the waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material.

  • Labeling: The label should clearly state "Hazardous Waste," the chemical name "5-Oxa-2-aza-spiro[3.4]octane hemioxalate," and any associated hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal[2].

Method 2: Neutralization (For small quantities and with EHS approval ONLY)

This method should only be considered for very small quantities and after a thorough risk assessment and approval from your institution's EHS department. The goal is to neutralize the amine and precipitate the oxalate.

  • Preparation: In a chemical fume hood, prepare a large beaker with a stir bar and place it in an ice bath.

  • Dilution: Slowly add the 5-Oxa-2-aza-spiro[3.4]octane hemioxalate to a large volume of cold water with stirring to create a dilute solution.

  • Neutralization of Amine: While stirring, slowly add a weak acid such as dilute citric acid to neutralize the amine. Monitor the pH to ensure it does not become strongly acidic.

  • Precipitation of Oxalate: After neutralizing the amine, add a solution of calcium hydroxide (lime water) to precipitate the oxalate as calcium oxalate.

  • Separation: Allow the precipitate to settle. Decant the supernatant liquid.

  • Waste Management: The precipitated calcium oxalate should be collected, dried, and disposed of as solid hazardous waste. The supernatant liquid should be tested for pH and any remaining contaminants before being considered for drain disposal, subject to local regulations.

It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal[8][9].

Incompatible Materials

To prevent hazardous reactions, do not mix 5-Oxa-2-aza-spiro[3.4]octane hemioxalate waste with the following:

  • Strong Acids: Can cause a violent reaction with the amine.

  • Strong Oxidizing Agents: May lead to an exothermic and potentially explosive reaction[9].

  • Bases: While used in neutralization, uncontrolled mixing with strong bases can liberate the free amine, which may be volatile and hazardous.

  • Metals: Oxalates can react with some metals[10].

Conclusion

The proper disposal of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate requires a cautious and informed approach. Due to its hazardous nature, the most responsible course of action is to manage it as a segregated hazardous waste stream through a professional disposal service. While in-lab neutralization may be technically feasible for small quantities, it should not be undertaken without expert consultation and approval. By following these guidelines, researchers can ensure a safe laboratory environment and minimize their environmental impact.

References

  • Harper College. (2011, March 14). SODIUM OXALATE. Retrieved from [Link]

  • Sdfine. oxalic acid. Retrieved from [Link]

  • Google Patents. (1996, March). Amine heat stable salt neutralization having reduced solids.
  • Semantic Scholar. (1995, March 26). Neutralization Technology to Reduce Corrosion from Heat Stable Amine Salts. Retrieved from [Link]

  • ResearchGate. (2002, August 8). Incompatibility of Oxalate Desensitizers with Acidic, Fluoride-containing Total-etch Adhesives. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • CUTM Courseware. INCOMPATIBILITIES. Retrieved from [Link]

  • 深圳市迪克曼科技开发有限公司. 5-Oxa-2-aza-spiro[3.4]octane heMioxalate - CAS:1523618-29-2. Retrieved from [Link]

  • AMPP. (1995, March 26). Neutralization Technology to Reduce Corrosion from Heat Stable Amine Salts. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • OSTI.GOV. (1995, November 30). Neutralization technology to reduce corrosion from heat stable amine salts. Retrieved from [Link]

  • Technology Catalogue. Disposing Amine Waste. Retrieved from [Link]

  • National Institutes of Health. Oxalate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Texas at Austin. Incompatible Chemicals. Retrieved from [Link]

  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxa-2-aza-spiro[3.4]octane hemioxalate
Reactant of Route 2
5-Oxa-2-aza-spiro[3.4]octane hemioxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.